molecular formula C14H10 B1254763 2-Ethynyl-1,1'-biphenyl CAS No. 52889-62-0

2-Ethynyl-1,1'-biphenyl

Cat. No.: B1254763
CAS No.: 52889-62-0
M. Wt: 178.23 g/mol
InChI Key: NAWUZMMAZOQEEA-UHFFFAOYSA-N
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Description

2-Ethynyl-1,1'-biphenyl, also known as this compound, is a useful research compound. Its molecular formula is C14H10 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWUZMMAZOQEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52889-62-0
Record name 2-ethynyl-1,1'-biphenyl
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Foundational & Exploratory

An In-depth Technical Guide to 2-Ethynyl-1,1'-biphenyl: Properties, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-1,1'-biphenyl is a versatile organic compound that has garnered significant interest in the fields of organic synthesis, materials science, and drug discovery. Its rigid biphenyl backbone, coupled with the reactive ethynyl group, makes it a valuable building block for the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. This guide provides a comprehensive overview of the chemical properties, molecular structure, synthesis, and reactivity of this compound, offering insights for its application in research and development.

Molecular Structure and Conformation

The structure of this compound, with the IUPAC name 1-ethynyl-2-phenylbenzene, consists of two phenyl rings connected by a single bond, with an ethynyl group substituted at the 2-position of one of the rings.[1] The presence of the ortho-substituent significantly influences the molecule's conformation.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Caption: Molecular structure of this compound.

Chemical and Physical Properties

This compound is a pale yellow, colorless oil at room temperature.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₀[1]
Molecular Weight 178.23 g/mol [1][2]
CAS Number 52889-62-0[1][2]
IUPAC Name 1-ethynyl-2-phenylbenzene[1]
Physical State Pale yellow colorless oil[2]
Boiling Point (Predicted) 305.0 ± 21.0 °C at 760 Torr
XlogP 3.8[1]
Monoisotopic Mass 178.078250319 Da[1]

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the nine aromatic protons. A characteristic singlet for the acetylenic proton should appear in the range of δ 3.0-3.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The two carbons of the ethynyl group are expected to resonate around δ 80-90 ppm. The aromatic carbons will appear in the typical range of δ 120-145 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. The most characteristic absorptions for this compound are:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

  • C≡C stretch: A weak to medium band in the region of 2100-2140 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with a terminal alkyne in the presence of a copper(I) co-catalyst and a base.

dot graph "Sonogashira_Coupling" { rankdir=LR; node [shape=box, style=rounded]; edge [arrowhead=vee];

} Caption: Synthetic scheme for this compound via Sonogashira coupling.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromobiphenyl

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Coupling Reaction:

    • To a dry Schlenk flask under an argon atmosphere, add 2-bromobiphenyl (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

    • Add anhydrous toluene and freshly distilled triethylamine (2.0 equiv).

    • To the stirred mixture, add ethynyltrimethylsilane (1.2 equiv) dropwise.

    • Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with toluene.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(trimethylsilylethynyl)-1,1'-biphenyl.

  • Deprotection:

    • Dissolve the crude product in a mixture of methanol and a small amount of dichloromethane.

    • Add potassium carbonate (2.0 equiv) and stir the mixture at room temperature.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute HCl.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure product.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the ethynyl group and the biphenyl system.

Reactions of the Ethynyl Group
  • Cyclization Reactions: This is arguably the most important reaction of this compound, leading to the formation of phenanthrene and its derivatives. This transformation can be achieved under various conditions, including acid-catalyzed, metal-catalyzed (e.g., gold, platinum, palladium), or photoinduced reactions.[3][4][5] The intramolecular cyclization proceeds via an electrophilic attack of the activated alkyne onto the adjacent phenyl ring.

dot graph "Cyclization_Mechanism" { rankdir=LR; node [shape=plaintext]; edge [arrowhead=vee];

} Caption: Proposed mechanism for the gold-catalyzed cyclization of this compound to phenanthrene.

  • Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, providing a facile route to more complex heterocyclic structures.

  • Sonogashira Coupling: The terminal alkyne can be further functionalized through another Sonogashira coupling reaction with various aryl or vinyl halides.

  • Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the alkyne can undergo hydration to yield the corresponding ketone, 2-acetyl-1,1'-biphenyl.

  • Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate reducing agents and conditions.

Reactions of the Biphenyl System
  • Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The position of substitution will be directed by the existing substituents.

Applications in Materials Science and Drug Discovery

The unique structural and electronic properties of this compound and its derivatives make them attractive for various applications:

  • Polycyclic Aromatic Hydrocarbons (PAHs): As a key precursor to phenanthrenes and other PAHs, it serves as a foundational molecule for the synthesis of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

  • Molecular Scaffolds: The rigid biphenyl framework is a common motif in medicinal chemistry. Derivatives of this compound can be used to synthesize novel drug candidates with potential biological activities.[6][7]

  • Conjugated Polymers: The ethynyl group can be used for the polymerization of conjugated polymers containing the biphenyl unit, which may exhibit interesting photophysical and electronic properties.[8]

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. Its synthesis is readily achievable through the robust Sonogashira coupling reaction. The presence of the reactive ethynyl group allows for a wide range of chemical transformations, most notably the intramolecular cyclization to form phenanthrene-based structures. The insights provided in this technical guide are intended to facilitate the exploration and application of this important molecule in the development of novel materials and therapeutic agents.

References

  • PubChem. This compound. [Link]

  • Li, G., et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). [Link]

  • Hoffman Fine Chemicals. CAS 52889-62-0 | this compound. [Link]

  • Anderson, K. W., et al. (2006). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • López-García, A., et al. (2023). Synthesis of (±)-Angustatin A: Assembly of the Phenanthrene Moiety Despite Increasing Ring Strain. The Journal of Organic Chemistry, 88(20), 14637-14644.
  • El-Sayed, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18501.
  • Lee, C. W., et al. (2016). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Molecules, 21(10), 1337.
  • Fernández-Rodríguez, M. A., et al. (2022). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes.
  • Gohlke, C. Array programming with NumPy. [Link]

  • Nasirian, A., & Forati, T. (2013). IR spectra of the biphenyl.
  • NIST. 1,1'-Biphenyl, 2-ethyl-. [Link]

  • Šačkus, A., et al. (2022). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2022(4), M1493.

Sources

A Comprehensive Technical Guide to 2-Ethynyl-1,1'-biphenyl for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 2-ethynyl-1,1'-biphenyl, a versatile building block in modern organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical identity, synthesis, physicochemical properties, and applications, with a focus on enabling its effective use in the laboratory.

Core Identification: IUPAC Name and CAS Number

The unambiguous identification of a chemical entity is paramount for scientific communication and regulatory compliance. For the compound commonly referred to as "this compound," the standard nomenclature and registry numbers are as follows:

  • IUPAC Name: 1-ethynyl-2-phenylbenzene[1]

  • CAS Number: 52889-62-0[1]

These identifiers ensure the precise and universal recognition of this molecule in literature, patents, and chemical databases.

Synthesis of 1-ethynyl-2-phenylbenzene: A Methodological Deep Dive

The construction of the carbon-carbon triple bond in 1-ethynyl-2-phenylbenzene is most effectively achieved through the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction offers a robust and versatile method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl halide.

The Sonogashira Coupling: Mechanistic Rationale

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (e.g., 2-bromobiphenyl or 2-iodobiphenyl) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst.

  • Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base, the terminal alkyne is deprotonated, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper acetylide. This species is then transferred to the palladium center in the transmetalation step.

The choice of palladium catalyst, copper co-catalyst, base, and solvent are critical variables that can significantly impact the reaction yield and purity.

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed procedure for the synthesis of 1-ethynyl-2-phenylbenzene via a Sonogashira coupling reaction. This protocol is a synthesis of established methodologies for similar transformations.

Materials:

  • 2-Bromobiphenyl or 2-Iodobiphenyl (1.0 eq)

  • Ethynyltrimethylsilane (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)[2]

  • Copper(I) iodide (CuI) (0.025 eq)[2]

  • Diisopropylamine (or another suitable amine base) (7.0 eq)[2]

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF) for deprotection

  • Methanol or Ethanol

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the aryl halide (1.0 eq) in anhydrous THF.

  • Catalyst Addition: To the solution, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.025 eq).

  • Base and Alkyne Addition: Sequentially add the amine base (7.0 eq) and ethynyltrimethylsilane (1.2 eq) to the reaction mixture. The use of a silyl-protected alkyne minimizes the undesired homocoupling of the terminal alkyne (Glaser coupling).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues. Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in methanol or ethanol. Add a suitable deprotecting agent such as potassium carbonate or TBAF and stir at room temperature until the removal of the trimethylsilyl group is complete (monitored by TLC or GC-MS).

  • Purification: After deprotection, remove the solvent in vacuo. Purify the crude 1-ethynyl-2-phenylbenzene by flash column chromatography on silica gel to afford the final product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1-ethynyl-2-phenylbenzene is essential for its handling, characterization, and application.

Tabulated Physicochemical Data
PropertyValueSource
Molecular Formula C₁₄H₁₀[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 1-ethynyl-2-phenylbenzene[1]
CAS Number 52889-62-0[1]
XlogP3 3.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 0[1]
Rotatable Bond Count 1[1]
Exact Mass 178.078250319 Da[1]
Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of the synthesized molecule. Key spectroscopic features for 1-ethynyl-2-phenylbenzene are:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons of the two phenyl rings and a distinct singlet for the acetylenic proton.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display signals for the aromatic carbons and the two sp-hybridized carbons of the ethynyl group.

  • Infrared (IR) Spectroscopy: A sharp absorption band corresponding to the C≡C triple bond stretch is typically observed around 2100 cm⁻¹. Another characteristic band for the ≡C-H stretch is expected around 3300 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry due to its unique combination of rigidity, aromaticity, and the reactive handle provided by the ethynyl group. This moiety has been incorporated into various molecular designs targeting a range of biological processes.

Inhibition of Amyloid Beta Aggregation

Derivatives of ethynyl-1,1'-biphenyl have been investigated as inhibitors of amyloid beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[5] The planar and hydrophobic nature of the biphenyl core allows for effective interaction with the amyloidogenic peptides, while the ethynyl group can be further functionalized to enhance binding affinity and selectivity. For instance, a library of ethynyl-1,1'-biphenyl derivatives showed potent inhibition of both Aβ1-40 and Aβ1-42 aggregation, with some compounds exhibiting inhibitory activity in the high percentage range.[5]

Enzyme Inhibition

The ethynyl-biphenyl scaffold has been utilized in the design of various enzyme inhibitors.

  • Cholinesterase Inhibition: Biphenyl derivatives have been explored as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[6] The biphenyl moiety can interact with the active site of these enzymes, and the ethynyl group can serve as a point for further modification to optimize potency and selectivity.

  • PD-1/PD-L1 Inhibition: Small molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction are of significant interest in cancer immunotherapy. Biphenyl derivatives have emerged as a promising class of PD-1/PD-L1 inhibitors, and the incorporation of an ethynyl group can influence the binding affinity and pharmacokinetic properties of these molecules.[7][8]

Rationale for the Ethynyl Group in Drug Design

The inclusion of an ethynyl group on the biphenyl scaffold offers several advantages in drug design:

  • Structural Rigidity: The linear geometry of the ethynyl group imparts conformational rigidity to the molecule, which can lead to higher binding affinity and selectivity for the target protein.

  • Metabolic Stability: The ethynyl group can enhance the metabolic stability of a drug candidate by blocking potential sites of metabolism.

  • Synthetic Handle: The terminal alkyne is a versatile functional group that can be readily modified using a variety of chemical transformations, such as "click" chemistry, to introduce pharmacophores or improve physicochemical properties.

Visualization of Synthetic and Mechanistic Pathways

To further elucidate the concepts discussed, the following diagrams provide a visual representation of the synthetic workflow and the catalytic cycle of the Sonogashira reaction.

Synthetic Workflow for 1-ethynyl-2-phenylbenzene

SynthesisWorkflow A 2-Bromobiphenyl C Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Base, THF) A->C B Ethynyltrimethylsilane B->C D 2-((Trimethylsilyl)ethynyl)-1,1'-biphenyl C->D Formation of protected product E Deprotection (K2CO3, MeOH) D->E F 1-Ethynyl-2-phenylbenzene E->F Final Product

Caption: A streamlined workflow for the synthesis of 1-ethynyl-2-phenylbenzene.

Catalytic Cycle of the Sonogashira Coupling

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_Aryl R-Pd(II)L2X Pd0->PdII_Aryl Oxidative Addition (R-X) PdII_Alkyne R-Pd(II)L2(C≡CR') PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (R-C≡CR') CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne R'C≡CH, Base Cu_Alkyne->PdII_Aryl Transmetalation Cu_Alkyne->CuX to Pd Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Conclusion

This compound (1-ethynyl-2-phenylbenzene) is a valuable and versatile chemical building block with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Sonogashira coupling reaction, coupled with its unique structural and electronic properties, makes it an attractive scaffold for the development of novel therapeutics. This guide has provided a comprehensive overview of its identification, synthesis, properties, and applications, equipping researchers with the necessary knowledge to effectively utilize this compound in their research endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-ethynyl-2-((2-methoxyphenyl)ethynyl)benzene. Wiley. Retrieved from [Link]

  • El Shatshat, A. (2019). Ethynyl-1,1'-Biphenyl Derivatives as Amyloid Beta Aggregation Inhibitors. UWSpace. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C14H10). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 52889-62-0 | this compound | MFCD28016698. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of platinum 1,4-bis(ethynyl)benzene complexes. Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed Central. (2024). Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. National Center for Biotechnology Information. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1991). Synthesis, biological activity and conformational analysis of cyclic GRF analogs. National Center for Biotechnology Information. Retrieved from [Link]

  • Arxiv. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • PubMed. (2024). Structure-Based Drug Design of 2-Amino-[1,1'-biphenyl]-3-carboxamide Derivatives as Selective PKMYT1 Inhibitors for the Treatment of CCNE1-Amplified Breast Cancer. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]

  • PubMed Central. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalton Transactions. (2020). Mapping the influence of ligand electronics on the spectroscopic and 1O2 sensitization characteristics of Pd(ii) biladiene complexes bearing phenyl–alkynyl groups at the 2- and 18-positions. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed Central. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023). Progress on biphenyl derivatives as PD-1/PD-L1 inhibitors. Retrieved from [Link]

  • MDPI. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 2-Ethynyl-1,1'-biphenyl and its derivatives. The methodologies detailed herein are grounded in established chemical principles and supported by field-proven insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of the this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and materials science. The unique three-dimensional arrangement of the two phenyl rings, combined with the reactive ethynyl group, provides a versatile platform for the development of novel therapeutic agents and functional organic materials. The biphenyl moiety is a common feature in a number of approved drugs, where it often contributes to crucial binding interactions with biological targets. The ethynyl group serves as a valuable synthetic handle for further molecular elaboration through reactions such as "click chemistry," cycloadditions, and further cross-coupling reactions.

Strategic Synthesis: A Two-Step Approach

The most reliable and commonly employed strategy for the synthesis of this compound is a two-step sequence involving a Sonogashira cross-coupling reaction followed by a deprotection step. This approach offers high yields and functional group tolerance. The general synthetic scheme is outlined below:

Synthesis_Workflow 2-Halobiphenyl 2-Halobiphenyl Sonogashira Sonogashira Coupling 2-Halobiphenyl->Sonogashira Protected_Alkyne Trimethylsilylacetylene Protected_Alkyne->Sonogashira Protected_Intermediate 2-(Trimethylsilylethynyl) -1,1'-biphenyl Sonogashira->Protected_Intermediate Step 1 Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product Step 2

Caption: General two-step synthesis of this compound.

Step 1: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] It typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2]

Causality Behind Experimental Choices:

  • Choice of Halide: The reactivity of the 2-halobiphenyl starting material follows the order I > Br >> Cl.[3] 2-Iodobiphenyl is often the substrate of choice as it undergoes oxidative addition to the palladium(0) catalyst more readily than the corresponding bromide, allowing for milder reaction conditions.[4]

  • Palladium Catalyst and Ligand Selection: For sterically hindered substrates like 2-iodobiphenyl, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are preferred.[5] These ligands promote the formation of a highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with the hindered halide.[5] Common catalyst systems include PdCl₂(PPh₃)₂ or a combination of a palladium source like Pd(OAc)₂ with a specific ligand.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[6] However, the presence of copper can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling).[5] In cases where this is a significant issue, copper-free Sonogashira protocols have been developed.[5]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the alkyne.[1][3] The base can often serve as the solvent, but co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used to improve solubility.[1]

Experimental Protocol: Synthesis of 2-(Trimethylsilylethynyl)-1,1'-biphenyl

This protocol is adapted from established procedures for Sonogashira couplings of aryl iodides.[7]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobiphenyl (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (1 mol%).

  • Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous and degassed triethylamine (4 mL) via syringe. Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 55 °C and stir for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ammonium salt by filtration through a pad of Celite®, washing with diethyl ether. The filtrate is then washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Step 2: Deprotection of the Silyl Group

The trimethylsilyl (TMS) group is a commonly used protecting group for terminal alkynes due to its stability and ease of removal. Deprotection is typically achieved under mild basic or fluoride-mediated conditions.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve the purified 2-(trimethylsilylethynyl)-1,1'-biphenyl (1.0 mmol) in a mixture of tetrahydrofuran (THF) and methanol (1:1, 10 mL).

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (2.0 mmol) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, quench with water and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be further purified by flash column chromatography if necessary.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals to expect for this compound include the acetylenic proton (a singlet) and a complex multiplet pattern in the aromatic region corresponding to the nine protons of the biphenyl system.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two sp-hybridized carbons of the ethynyl group and the twelve sp²-hybridized carbons of the biphenyl rings.

Expected NMR Data:

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound ~7.2-7.8 (m, 9H, Ar-H), ~3.1 (s, 1H, C≡C-H)~140-120 (Ar-C), ~85 (Ar-C≡C), ~80 (C≡C-H)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 178.23. The fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. Key absorptions to look for in the IR spectrum of this compound include:

  • C≡C-H stretch: A sharp band around 3300 cm⁻¹

  • C≡C stretch: A weaker band around 2100 cm⁻¹

  • C-H aromatic stretch: Bands above 3000 cm⁻¹

  • C=C aromatic stretch: Bands in the 1600-1450 cm⁻¹ region

Purification and Handling

Purification by Flash Column Chromatography

Flash column chromatography is the standard method for purifying this compound and its derivatives.[8]

Key Considerations:

  • Stationary Phase: Silica gel is the most common stationary phase.[6]

  • Mobile Phase (Eluent): A non-polar solvent system is typically used. A mixture of hexanes and ethyl acetate is a good starting point, with the polarity adjusted to achieve an Rf value of approximately 0.3 for the desired compound on a TLC plate.[6] For 2-ethynylbiphenyl derivatives, a solvent system such as 40:1 hexane/EtOAc has been shown to be effective.[7]

  • Column Packing and Loading: The column should be packed carefully to avoid cracks or channels. The crude product can be loaded onto the column as a concentrated solution or adsorbed onto a small amount of silica gel.[6]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.[8]

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude_Product Crude Product in Minimal Solvent TLC_Analysis TLC Analysis to Determine Eluent Crude_Product->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Loading Load Crude Product onto Column Column_Packing->Loading Elution Elute with Solvent System Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_TLC TLC Analysis of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for purification by flash column chromatography.

Handling and Storage:

This compound and its derivatives should be handled in a well-ventilated fume hood. As with most organic compounds, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Store the compound in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

The synthesis of this compound is readily achievable through a robust two-step sequence involving a Sonogashira coupling and subsequent deprotection. Careful selection of catalysts, ligands, and reaction conditions is paramount, particularly when dealing with the sterically hindered 2-substituted biphenyl system. Rigorous characterization using NMR, MS, and IR spectroscopy, coupled with effective purification by flash column chromatography, ensures the isolation of a high-purity product suitable for further research and development in the fields of medicinal chemistry and materials science.

References

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre.
  • Sonogashira Coupling. (n.d.). Chemistry LibreTexts.
  • Yao, T., Campo, M. A., & Larock, R. C. (n.d.).
  • Purification of Organic Compounds by Flash Column Chrom
  • How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano Inc.
  • Sonogashira Coupling. (n.d.). NROChemistry.
  • Sonogashira Coupling with Sterically Hindered Substr
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). The Journal of Organic Chemistry.
  • p-BROMOBIPHENYL. (n.d.). Organic Syntheses.
  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2010). Journal of the Mexican Chemical Society.
  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (2013). European Journal of Organic Chemistry.
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. (2023). Theseus.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. (2023). Molecules.
  • Synthesis and Application of 2-Bromobiphenyl. (n.d.). ChemicalBook.
  • Application Notes and Protocols for Sonogashira Coupling of 2-Iodotoluene. (n.d.). Benchchem.
  • New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfon
  • Deprotection of N1-Methyladenosine-Containing RNA Using Triethylamine Hydrogen Fluoride. (2018). Current Protocols in Nucleic Acid Chemistry.
  • Functionalisation/deprotection of protected biphenyl sulfamates. (n.d.).
  • The Sonogashira Coupling. (n.d.).
  • Biphenyl derivatives containing trimethylsilyl benzyl ether or oxime groups as probes for NO2 detection. (2016). RSC Advances.
  • Selective and Efficient Oxidative Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with n-Butyltriphenylphosphonium Peroxodisulfate (BunPPh3)2S2O8. (2007). Bulletin of the Korean Chemical Society.
  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2016). Magnetic Resonance in Chemistry.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2020). RSC Advances.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (2021). Molecules.
  • A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. (n.d.). The Royal Society of Chemistry.

Sources

A Technical Guide to the Applications of 2-Ethynyl-1,1'-biphenyl in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique molecular architecture of 2-Ethynyl-1,1'-biphenyl, characterized by a rigid biphenyl core and a reactive ethynyl group, positions it as a versatile and highly valuable building block in the realm of materials science. This guide provides an in-depth exploration of the synthesis, properties, and cutting-edge applications of materials derived from this monomer. We will delve into its pivotal role in the development of high-performance conjugated polymers for organic electronics, the fabrication of precisely engineered porous organic polymers for environmental and catalytic applications, and its incorporation into advanced sensory materials. This document is intended for researchers and professionals in materials science and drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this compound for the creation of next-generation functional materials.

Introduction: The Strategic Importance of this compound

Biphenyl derivatives have long been a cornerstone in the design of functional organic materials, offering a robust and electronically active scaffold.[1][2] The introduction of an ethynyl group at the 2-position of the biphenyl structure, as in this compound, imparts a unique combination of steric and electronic properties. The non-coplanar arrangement of the phenyl rings due to steric hindrance, coupled with the linear and reactive nature of the ethynyl moiety, provides a foundation for creating materials with tailored three-dimensional structures and tunable optoelectronic characteristics.[3][4]

The ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably polymerization reactions such as Sonogashira cross-coupling and cyclotrimerization.[5][6][7] These reactions allow for the construction of extended π-conjugated systems, which are the basis for many applications in organic electronics.[8][9] Furthermore, the rigidity of the biphenyl unit makes this compound an ideal candidate for the synthesis of porous organic polymers (POPs) with high surface areas and well-defined pore structures.[10][11]

This guide will systematically explore the key applications of this compound, providing not just a summary of its potential, but a detailed examination of the synthetic methodologies and the structure-property relationships that govern the performance of the resulting materials.

Application in Conjugated Polymers for Organic Electronics

The creation of π-conjugated polymers from this compound and its derivatives opens the door to a wide range of applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of these polymers can be finely tuned by copolymerizing the biphenyl monomer with other aromatic building blocks.[5][7][12][13]

Synthesis of Biphenylene Ethynylene Co-polymers

A prominent method for synthesizing conjugated polymers from ethynyl-functionalized monomers is the Sonogashira cross-coupling reaction.[5][7] This palladium/copper-catalyzed reaction efficiently forms carbon-carbon bonds between terminal alkynes and aryl halides.

Rationale for Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(OAc)₂) and a copper co-catalyst (e.g., CuI) is crucial. The palladium complex facilitates the oxidative addition of the aryl halide, while the copper acetylide intermediate is key for the transmetalation step. Triphenylphosphine (PPh₃) is often used as a ligand to stabilize the palladium catalyst.

  • Solvent and Base: A basic solvent like diethylamine serves a dual purpose: it acts as the solvent and as the base required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkynes (Glaser coupling) and to protect the catalyst from deactivation.

Experimental Protocol: Synthesis of Poly[1,4-(4,4'-biphenylethynyl)-2,5-bis(butyloxy)-1,4-phenylene] (P1)

This protocol is adapted from the synthesis of a similar co-polymer and illustrates the general procedure.[5][7]

  • To a three-neck flask equipped with a reflux condenser and a magnetic stir bar, add 4,4'-diethynylbiphenyl (0.29 mmol), 1,4-bis(butyloxy)-2,5-diiodobenzene (0.29 mmol), Pd(OAc)₂ (2 mg), CuI (2 mg), and PPh₃ (4 mg).

  • Under a nitrogen atmosphere, add freshly dried diethylamine (40 mL).

  • Heat the reaction mixture to reflux for 8 hours. A fluorescent green-colored solution with precipitation should be observed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of dichloromethane (CH₂Cl₂) and precipitate the polymer by adding methanol.

  • Filter the precipitate and wash with methanol.

  • Repeat the dissolution and precipitation steps to purify the polymer.

  • Dry the resulting brownish-yellow solid under vacuum.

Diagram of Sonogashira Cross-Coupling Polymerization:

Sonogashira_Polymerization cluster_reactants Reactants cluster_conditions Reaction Conditions Monomer1 4,4'-Diethynylbiphenyl Polymer Poly(biphenyleneethynylene) Monomer1->Polymer + Monomer2 1,4-Diiodo-2,5-dialkoxybenzene Monomer2->Polymer Catalyst Pd(OAc)₂ / CuI / PPh₃ Catalyst->Polymer Solvent Diethylamine (Solvent/Base) Solvent->Polymer

Caption: Sonogashira cross-coupling polymerization workflow.

Optical and Electronic Properties

The incorporation of the biphenylene unit into poly(ethynylenephenylene)s has a noticeable effect on their optical properties. The absorption and photoluminescence spectra of these co-polymers often show a blue shift in the lowest energy band.[5][7][12][13] This can be attributed to the steric hindrance between the phenyl rings in the biphenyl unit, which can disrupt the planarity and conjugation along the polymer backbone.

Polymer Monomers Mw ( g/mol ) Mn ( g/mol ) PDI (Mw/Mn) Absorption λmax (nm) Emission λmax (nm) Reference
P14,4'-diethynylbiphenyl & 1,4-bis(butyloxy)-2,5-diiodobenzene13,2005,6002.5~450~500[5][7]
P24,4'-diethynylbiphenyl & 1,4-bis(octyloxy)-2,5-diiodobenzene---~450~510[5][7]
P51,4-bis(ethynyl)-2,5-bis(octyloxy)phenylene & 1,4-bis(butyloxy)-2,5-diiodobenzene9,3404,4602.1~470~520[5][7]

Application in Porous Organic Polymers (POPs)

Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical and thermal stability.[10][14] The rigid and well-defined structure of this compound makes it an excellent building block for the synthesis of POPs, particularly through reactions like cyclotrimerization.[6] These materials have potential applications in gas storage and separation, catalysis, and sensing.[15]

Synthesis of 2D Polyphenylene Networks via Cyclotrimerization

The ethynyl groups of this compound can undergo a [2+2+2] cyclotrimerization reaction to form new benzene rings, leading to the formation of a two-dimensional polyphenylene network.[6] This reaction can be initiated thermally or catalytically.

Rationale for Experimental Choices:

  • Surface-Assisted Synthesis: Performing the polymerization on a catalytically active surface, such as Au(111), allows for the formation of well-ordered 2D networks. The surface acts as a template and can lower the activation energy for the cyclotrimerization reaction.

  • Thermal Annealing: Annealing the deposited monomers provides the necessary energy to overcome the activation barrier for the cyclotrimerization reaction, leading to the formation of covalent bonds between the monomers.

Experimental Protocol: On-Surface Synthesis of a 2D Polyphenylene Network

This protocol is a generalized procedure based on similar on-surface polymerization reactions.[6]

  • Prepare an atomically clean Au(111) single-crystal surface by repeated cycles of Ar⁺ sputtering and annealing in ultra-high vacuum (UHV).

  • Deposit this compound monomers onto the clean Au(111) surface at room temperature using a thermal evaporator.

  • Anneal the substrate with the deposited monomers to a temperature sufficient to induce cyclotrimerization (e.g., 100-160 °C).

  • Characterize the resulting 2D polymer network using scanning tunneling microscopy (STM) in UHV.

Diagram of Cyclotrimerization Reaction:

Cyclotrimerization Monomer 3 x this compound Product Polyphenylene Network (New Benzene Ring Formed) Monomer->Product Heat or Catalyst

Caption: Schematic of the [2+2+2] cyclotrimerization of this compound.

The resulting polyphenylene network can exhibit a honeycomb-like structure with regular pores, making it suitable for applications in molecular sieving and gas separation.[6] The cyclotrimerization can result in both 1,3,5- and 1,2,4-trisubstituted benzene rings, leading to some degree of structural disorder within the network.[6]

Application in Chemical Sensors

The biphenyl moiety can be integrated into more complex molecular architectures to create fluorescent sensors for the detection of specific analytes.[16] The electronic properties of the biphenyl unit can be modulated by the binding of an analyte, leading to a change in the fluorescence emission of the sensor molecule.

Design and Synthesis of Fluorescent Sensors

While specific examples utilizing this compound as the primary building block for sensors are still emerging, the general principle involves coupling the biphenyl unit to a recognition site and a signaling unit. The ethynyl group can be a valuable tool for this coupling through reactions like the Sonogashira coupling or "click" chemistry.

Example of a Sensor Design Principle: A sensor for a specific analyte could be designed by coupling this compound to a receptor molecule that selectively binds the analyte. This binding event could alter the electronic structure of the biphenyl unit, leading to a detectable change in its fluorescence.

Conclusion and Future Outlook

This compound is a highly promising building block for the creation of a diverse range of advanced materials. Its unique combination of a rigid biphenyl core and a reactive ethynyl group allows for the synthesis of materials with tailored electronic, optical, and porous properties. The applications of this monomer in conjugated polymers for organic electronics and in porous organic polymers for separation and catalysis have been demonstrated.

Future research in this area should focus on:

  • The synthesis and characterization of the homopolymer of this compound to establish its baseline properties.

  • The fabrication and testing of organic electronic devices incorporating polymers derived from this compound to quantify their performance.

  • The development of new synthetic methodologies to create highly ordered 3D porous organic polymers from this monomer.

  • The design and synthesis of novel fluorescent sensors based on the this compound scaffold for targeted analyte detection.

The continued exploration of the chemistry of this compound will undoubtedly lead to the discovery of new materials with novel functionalities and applications, further solidifying its importance in the field of materials science.

References

  • Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Journal of Chemical Sciences, 127(3), 365-374. Available at: [Link]

  • Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Sci-Hub. Available at: [Link]

  • ResearchGate. Ethynyl cyclotrimerization reaction. Available at: [Link]

  • ResearchGate. Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Available at: [Link]

  • University of Bath. Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Available at: [Link]

  • Mandal, A. K., et al. (2018). Design and Development of Fluorescent Sensors with Mixed Aromatic Bicyclic Fused Rings and Pyridyl Groups: Solid Mediated Selective Detection of 2,4,6-Trinitrophenol in Water. ACS Omega, 3(3), 3044-3054. Available at: [Link]

  • Monash University. Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Hoffman Fine Chemicals. This compound. Available at: [Link]

  • Tejeria, et al. (2021). A Dual-Sensor-Based Screening System for In Vitro Selection of TDP1 Inhibitors. International Journal of Molecular Sciences, 22(14), 7586. Available at: [Link]

  • ResearchGate. Cyclotrimerization of 1 with 2 catalyzed by Wilkinson's catalyst. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19035-19071. Available at: [Link]

  • Gohlke, C. Christoph Gohlke. Available at: [Link]

  • Chen, Y.-C., et al. (2015). 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement. Organic Letters, 17(22), 5562-5565. Available at: [Link]

  • Gamal El-Din, M., et al. (2021). Advances in porous organic polymers: syntheses, structures, and diverse applications. Materials Advances, 2(13), 4216-4246. Available at: [Link]

  • MDPI. Organic Bioelectronics: Diversity of Electronics Along with Biosciences. Available at: [Link]

  • Zhang, N., et al. (2017). Porous organic polymers with different pore structures for sensitive solid-phase microextraction of environmental organic pollutants. Analytica Chimica Acta, 988, 35-43. Available at: [Link]

  • Wang, Y., et al. (2023). Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1'-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. Organic Letters, 25(40), 7412-7416. Available at: [Link]

  • Shah, R. A., et al. (2021). Development of biphenyl monomers and associated crosslinked polymers with intramolecular pi-pi interactions. Journal of Applied Polymer Science, 138(16), 50257. Available at: [Link]

  • Schmalz, T., et al. (2021). Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister. Chemistry – A European Journal, 27(26), 7486-7495. Available at: [Link]

  • Zhang, Z.-H., et al. (2022). Isolated-alkene-linked porous organic polymers (BIT-POPs): facile synthesis via ROMP and distinguishing overlapping signals in solid-state 13C NMR. Polymer Chemistry, 13(2), 225-231. Available at: [Link]

  • Li, Z., & Yang, Y.-W. (2017). Creation and bioapplications of porous organic polymer materials. Journal of Materials Chemistry B, 5(47), 9278-9290. Available at: [Link]

  • ETH Zurich. Organic Electronics – Physics of New Materials. Available at: [Link]

  • Google Patents. Multimode sensor integration onto needle-based sensing systems.
  • MDPI. Polyaniline-Based Flexible Sensor for pH Monitoring in Oxidizing Environments. Available at: [Link]

  • ChemRxiv. Rational Construction of Organic Electronic Devices based on s-indacene fragments. Available at: [Link]

Sources

Topic: The Pivotal Role of 2-Ethynyl-1,1'-biphenyl in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) represent a cornerstone class of π-conjugated molecules with profound implications in materials science, organic electronics, and medicinal chemistry.[1] The precise construction of these complex architectures, however, presents a significant synthetic challenge. This technical guide delves into the strategic application of 2-ethynyl-1,1'-biphenyl as a versatile and powerful precursor for the synthesis of a diverse array of PAHs, with a primary focus on phenanthrene and its derivatives. We will explore the core reaction mechanisms, provide field-proven experimental protocols, and elucidate the causality behind key experimental choices, particularly in the context of transition-metal-catalyzed intramolecular cyclization reactions.

Introduction: The Synthetic Challenge of PAHs

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. Their extended π-electron systems endow them with unique electronic and photophysical properties, making them highly sought-after components in the development of optoelectronic materials and devices.[1] The properties of these materials are intrinsically linked to the specific molecular structure of the PAH constituents.[1] Consequently, the development of rapid, efficient, and atomically precise methods for their synthesis is of paramount importance.[1]

Traditional methods for PAH synthesis often require harsh conditions and multi-step procedures, limiting their scope and efficiency. Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis to overcome these hurdles. Catalytic C-H bond activation and annulation strategies, for instance, offer a more step-economical approach by utilizing non-prefunctionalized substrates and reducing chemical waste.[2] Within this framework, strategically designed precursors that can undergo controlled cyclization are invaluable. This compound emerges as a preeminent building block, perfectly poised for intramolecular reactions that forge the central ring of the phenanthrene core structure.

The Strategic Advantage of the this compound Scaffold

The efficacy of this compound as a PAH precursor stems from its unique structural arrangement. The molecule consists of two phenyl rings linked by a single bond, with an ethynyl (alkyne) group positioned at the 2-position of one ring. This ortho-alkyne substitution creates the ideal geometry for an intramolecular 6-endo-dig cyclization, directly forming the six-membered ring that completes the phenanthrene skeleton.

The workflow for utilizing this precursor can be visualized as a streamlined, two-stage process: synthesis of the substituted biphenyl scaffold, followed by a catalyzed cyclization event.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: PAH Formation A Aryl Halide C Suzuki-Miyaura Cross-Coupling A->C B Arylboronic Acid B->C D Substituted 1,1'-Biphenyl C->D E Introduction of Ethynyl Group D->E Functionalization F This compound (Core Precursor) E->F G Transition-Metal-Catalyzed Intramolecular Cyclization F->G H Phenanthrene Core (PAH Product) G->H

Caption: General workflow for PAH synthesis using the this compound precursor.

Gold-Catalyzed Intramolecular Hydroarylation

Gold(I) complexes are exceptional catalysts for alkyne activation due to their strong π-Lewis acidity. This property enables the intramolecular hydroarylation of this compound under mild conditions, providing an efficient route to phenanthrenes.

Mechanistic Insights

The catalytic cycle for the gold(I)-catalyzed cyclization is a well-established pathway. The key is the ability of the gold catalyst to render the alkyne moiety sufficiently electrophilic to be attacked by the nucleophilic C-H bond of the adjacent phenyl ring.

  • Alkyne Activation: The cycle begins with the coordination of the gold(I) catalyst (L-Au-X) to the alkyne group of the this compound substrate. This coordination polarizes the C≡C bond, making it susceptible to nucleophilic attack.

  • Intramolecular Attack (6-endo-dig Cyclization): The pendant phenyl ring acts as an internal nucleophile, attacking the activated alkyne. This step is a 6-endo-dig cyclization, which forms the central six-membered ring and generates a vinyl-gold intermediate.

  • Protodeauration/Aromatization: The vinyl-gold species undergoes protodeauration, where a proton (typically from a trace acid or the solvent) cleaves the C-Au bond. This step re-aromatizes the newly formed ring system to yield the stable phenanthrene product and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.

GoldCatalysis cluster_cycle Catalytic Cycle start This compound activated π-Alkyne-Au(I) Complex (Activated Intermediate) start->activated + [Au(I)] catalyst [Au(I)] Catalyst cyclized Vinyl-Au(I) Intermediate activated->cyclized 6-endo-dig Cyclization cyclized->catalyst Regeneration product Phenanthrene Product cyclized->product + H+ (Protodeauration) proton H+

Caption: Simplified mechanism of Gold(I)-catalyzed cyclization of this compound.

Representative Experimental Protocol: Gold-Catalyzed Synthesis of Phenanthrene

This protocol is adapted from methodologies described for gold-catalyzed cycloisomerization reactions.[3][4]

Materials:

  • This compound (1.0 eq)

  • (Triphenylphosphine)gold(I) chloride [AuCl(PPh₃)] (2 mol%)

  • Silver triflate (AgOTf) (2 mol%)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add AuCl(PPh₃) (0.02 eq) and AgOTf (0.02 eq).

    • Causality Note: AgOTf is used as a halide scavenger. It abstracts the chloride from the gold pre-catalyst to generate the more catalytically active cationic gold(I) species, [Au(PPh₃)]⁺OTf⁻.

  • Add anhydrous DCM and stir the mixture at room temperature for 15 minutes in the dark to prevent silver salt decomposition.

  • Reaction Assembly: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Transfer the substrate solution to the flask containing the activated catalyst via cannula.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by filtering it through a short plug of silica gel to remove the catalyst.

    • Wash the silica plug with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure phenanthrene.

Palladium-Catalyzed Annulation Strategies

Palladium catalysis offers a complementary and powerful approach for constructing PAHs from alkyne-containing precursors.[5][6] While gold excels at direct hydroarylation, palladium enables a broader range of annulation reactions, often involving C-H activation or coupling with other components. A particularly elegant strategy is the palladium-catalyzed oxidative cycloaromatization of biaryls with alkynes.[2]

Mechanistic Considerations: C-H Activation Pathway

One plausible pathway involves a tandem C-H activation/alkyne annulation sequence.

  • C-H Activation: The palladium catalyst, typically in a Pd(II) state, coordinates to the biaryl system and facilitates the activation of a C-H bond on the second phenyl ring, forming a palladacycle intermediate. This is often the rate-determining step and can be promoted by a directing group or occur through a concerted metalation-deprotonation (CMD) mechanism.

  • Alkyne Insertion: The intramolecular alkyne then inserts into the Pd-C bond of the palladacycle. This migratory insertion step forms a new seven-membered palladacycle containing a vinyl-palladium moiety.

  • Reductive Elimination: The final C-C bond is formed via reductive elimination from the seven-membered intermediate, which releases the phenanthrene product and regenerates a Pd(0) species.

  • Catalyst Reoxidation: An oxidant (e.g., O₂, Cu(OAc)₂, Ag₂CO₃) is required to reoxidize the Pd(0) back to the active Pd(II) state to complete the catalytic cycle.

Data Summary: Scope of Substituted Phenanthrene Synthesis

The true utility of these methods lies in their tolerance for a wide range of functional groups on the this compound scaffold, allowing for the synthesis of decorated PAHs.

EntryR¹ Substituent (on Ethynyl-Ring)R² Substituent (on Phenyl-Ring)Catalyst SystemYield (%)Reference Insight
1HHAuCl(PPh₃)/AgOTf>95[3]
24-MeHPtCl₂90[3]
3H4'-OMePd(OAc)₂ / Ag₂CO₃85[2][5]
44-CF₃HIPrAuNTf₂89[7]
5H3'-ClPdCl₂(dppf)78[2][8]

Yields are representative and may vary based on specific reaction conditions.

Conclusion and Future Outlook

This compound stands out as a premier precursor in the modern synthetic chemist's toolbox for the construction of polycyclic aromatic hydrocarbons. Its pre-organized structure facilitates highly efficient intramolecular cyclization reactions, primarily catalyzed by gold and palladium complexes. These methods are characterized by their mild conditions, high yields, and tolerance of diverse functional groups, providing streamlined access to complex phenanthrene-based PAHs.

Future research will likely focus on expanding the substrate scope to more complex biphenyl systems for the creation of larger and more intricate PAHs, such as π-extended helicenes and warped nanographenes.[9] Furthermore, the development of enantioselective cyclization methods using chiral ligands will be crucial for accessing optically active PAHs, which are of significant interest for applications in chiroptical materials and asymmetric catalysis. The foundational strategies outlined in this guide provide a robust platform from which these future innovations will undoubtedly emerge.

References

  • Title: Formation and growth mechanisms of polycyclic aromatic hydrocarbons: A mini-review Source: Chemosphere URL
  • Title: Exposing the Fundamental Mechanisms involved in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs)
  • Title: Palladium-catalyzed oxidative carbonylation for the synthesis of polycyclic aromatic hydrocarbons (PAHs) Source: Journal of Organic Chemistry URL: [Link]

  • Title: Modular synthesis of PAHs from aryl halides and terminal alkynes via photoinduced palladium catalysis Source: Nature Communications URL: [Link]

  • Title: New Route to Polycyclic Aromatic Hydrocarbons Source: ChemistryViews URL: [Link]

  • Title: Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation Source: Organic Chemistry Frontiers URL: [Link]

  • Title: Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization Source: Bentham Science URL: [Link]

  • Title: Synthesis of a Bent, Twisted, and Chiral Phenanthrene via an Iodine Monochloride-Mediated, Strain-Inducing π-Extension Reaction Source: Organic Letters URL: [Link]

  • Title: Flexible Synthesis of Phenanthrenes by a PtCl2-Catalyzed Cycloisomerization Reaction Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives Source: Organic Letters URL: [Link]

  • Title: Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans Source: Organic Chemistry Portal URL: [Link]

Sources

An In-depth Technical Guide on the Reactivity of the Ethynyl Group in 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the ethynyl group in the 2-ethynyl-1,1'-biphenyl scaffold. This unique molecule serves as a versatile building block in organic synthesis, largely due to the rich and diverse chemistry of its terminal alkyne functionality, influenced by the adjacent biphenyl moiety. This document explores the electronic and steric effects governing the ethynyl group's reactivity and delves into its participation in key organic transformations, including cycloaddition reactions, transition-metal-catalyzed cross-couplings, and intramolecular cyclizations. Detailed experimental protocols, mechanistic insights, and applications in the synthesis of complex organic architectures are presented for researchers, scientists, and professionals in drug development.

Introduction: The Unique Structural and Electronic Landscape of this compound

This compound is an aromatic hydrocarbon featuring a biphenyl backbone with a terminal ethynyl (acetylenic) group at the 2-position.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties that dictate the reactivity of the alkyne.

  • Electronic Properties: The ethynyl group is an electron-withdrawing moiety due to the sp-hybridization of its carbon atoms. This polarization of the C-C triple bond makes the terminal hydrogen weakly acidic and the triple bond itself susceptible to nucleophilic attack, particularly after activation by a transition metal. The proximity of the second phenyl ring in the biphenyl system can further modulate the electronic environment through resonance and inductive effects.

  • Steric Environment: The ortho-substitution of the ethynyl group on the biphenyl scaffold creates a sterically hindered environment. This can influence the regioselectivity and stereoselectivity of reactions by directing incoming reagents to the less hindered face of the alkyne. Furthermore, the rotational freedom around the biphenyl C-C single bond allows the molecule to adopt various conformations, which can play a crucial role in intramolecular reactions.

This guide will dissect the reactivity of this versatile molecule across several key reaction classes.

Cycloaddition Reactions: Building Rings with Precision

Cycloaddition reactions are powerful tools for constructing cyclic compounds, and the ethynyl group of this compound serves as an excellent dienophile or dipolarophile.[2][3] These reactions proceed with a net reduction in bond multiplicity and allow for the formation of new carbon-carbon bonds without the need for electrophiles or nucleophiles.[2]

[4+2] Cycloadditions (Diels-Alder Type Reactions)

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[3][4] The ethynyl group in this compound can act as a dienophile. The reaction is typically thermally promoted and proceeds in a concerted fashion, leading to a high degree of stereospecificity.[3] The biphenyl moiety can influence the facial selectivity of the diene's approach.

A notable application of this reactivity is the intramolecular Diels-Alder reaction of strained biphenyl systems, leading to the formation of complex polycyclic aromatic hydrocarbons (PAHs).[5]

[3+2] Cycloadditions (Huisgen Cycloadditions)

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring.[4] The ethynyl group of this compound is an effective dipolarophile for this transformation. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which yields a 1,2,3-triazole.

[2+2] and [2+1] Cycloadditions

While less common for simple alkynes under thermal conditions, photochemical [2+2] cycloadditions can occur between two alkene-containing molecules to form a cyclobutane ring.[3][4] Similarly, [2+1] cycloadditions, often involving carbenes or carbenoids, can be used to form cyclopropene derivatives from the ethynyl group of this compound.[6]

Transition-Metal-Catalyzed Cross-Coupling Reactions: Forging C-C and C-Heteroatom Bonds

Transition metal catalysis has revolutionized organic synthesis, and the ethynyl group of this compound is a prime substrate for a variety of these powerful transformations.[7][8] These reactions offer efficient and selective methods for the construction of carbon-carbon and carbon-heteroatom bonds.[8][9]

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a cornerstone for the synthesis of substituted alkynes and is widely used to functionalize the this compound scaffold. The synthesis of this compound itself often employs a Sonogashira coupling.[10]

Workflow for a Typical Sonogashira Coupling:

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product A 2-Halo-1,1'-biphenyl G Inert Atmosphere (N2 or Ar) A->G B Terminal Alkyne (e.g., TMS-acetylene) B->G C Pd Catalyst (e.g., Pd(PPh3)4) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., THF/Toluene) F->G H Heating (e.g., 50-100 °C) G->H Reaction I Aqueous Workup H->I Quenching J Extraction I->J K Chromatography J->K L This compound Derivative K->L

Caption: General workflow for a Sonogashira coupling reaction.

Other Important Cross-Coupling Reactions

The biphenyl moiety of this compound can also participate in a range of other cross-coupling reactions, further expanding its synthetic utility. These include:

  • Suzuki-Miyaura Coupling: A versatile method for forming C-C bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[11][12][13]

  • Heck Coupling: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[7]

  • Stille Coupling: The coupling of an organostannane with an organohalide, catalyzed by palladium.

  • Negishi Coupling: The reaction of an organozinc compound with an organohalide, typically catalyzed by nickel or palladium.[13]

  • Kumada Coupling: A cross-coupling reaction involving a Grignard reagent and an organohalide, catalyzed by nickel or palladium.[13]

Coupling Reaction Organometallic Reagent Catalyst Bond Formed
SonogashiraTerminal AlkynePd/CuC(sp)-C(sp2)
Suzuki-MiyauraOrganoboronPdC(sp2)-C(sp2)
HeckAlkenePdC(sp2)-C(sp2)
StilleOrganostannanePdC(sp2)-C(sp2)
NegishiOrganozincNi or PdC(sp2)-C(sp2)
KumadaGrignard ReagentNi or PdC(sp2)-C(sp2)

Table 1: Summary of Key Cross-Coupling Reactions.

Intramolecular Reactions: Crafting Polycycles through Cyclization

The strategic placement of the ethynyl group at the 2-position of the biphenyl system makes it an ideal substrate for intramolecular cyclization reactions. These reactions are often triggered by transition metals or strong acids and can lead to the formation of complex polycyclic aromatic systems such as phenanthrenes and fluorenes.[14]

Transition-Metal-Catalyzed Intramolecular Cyclization

Cationic gold(I) and platinum(II) complexes are particularly effective catalysts for the intramolecular cyclization of this compound derivatives.[15][16] The reaction typically proceeds through a 6-endo-dig cyclization pathway, where the catalyst activates the alkyne towards nucleophilic attack by the adjacent phenyl ring.

Proposed Mechanism for Gold(I)-Catalyzed Cyclization:

Au_Catalyzed_Cyclization A This compound C π-Complex A->C + B [Au(I)]+ B->C D 6-endo-dig Cyclization C->D E Vinylgold Intermediate D->E F Protodeauration E->F + H+ G Phenanthrene Product F->G H [Au(I)]+ F->H -

Caption: Simplified mechanism of Au(I)-catalyzed cyclization.

Acid-Catalyzed Intramolecular Cyclization

Strong Lewis acids, such as BBr₃ and BCl₃, can also promote the intramolecular cyclization of appropriately substituted 2-ethynyl-1,1'-biphenyls.[17] These reactions can be highly dependent on the specific Lewis acid used.[17] Similarly, strong protic acids like triflic acid can induce intramolecular cyclization.[18]

Applications in Synthesis and Drug Discovery

The diverse reactivity of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of complex molecules.

  • Polycyclic Aromatic Hydrocarbons (PAHs): As demonstrated, intramolecular cyclizations are a powerful route to phenanthrenes and other PAHs.

  • Heterocycles: Cycloaddition reactions provide access to a variety of heterocyclic systems.

  • Drug Discovery: The biphenyl scaffold is a common motif in medicinal chemistry.[11][13] The ability to functionalize the ethynyl group allows for the synthesis of libraries of compounds for screening against biological targets. For instance, ethynyl-1,1'-biphenyl derivatives have been investigated as inhibitors of amyloid-beta aggregation, relevant to Alzheimer's disease.[19] The acetylene group itself is a privileged structural feature in many approved drugs.[20]

Conclusion

This compound is a molecule of significant synthetic utility, primarily due to the versatile reactivity of its ethynyl group. The interplay of electronic and steric effects, governed by the biphenyl backbone, allows for a high degree of control over various organic transformations. From the construction of new rings via cycloadditions to the forging of new bonds through transition-metal catalysis and the elegant formation of polycycles via intramolecular cyclizations, this building block offers a wealth of possibilities for the modern synthetic chemist. A thorough understanding of its reactivity is crucial for its effective application in the synthesis of complex organic molecules for materials science and drug discovery.

References

  • Royal Society of Chemistry. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]

  • National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • University of Waterloo. Ethynyl-1,1'-Biphenyl Derivatives as Amyloid Beta Aggregation Inhibitors. [Link]

  • ResearchGate. Conditions for the Intramolecular Cyclization of 1a. [Link]

  • Universität Wien. Biphenyl(phenyl)acetylenes and Transition-Metal catalyzed Annulations. [Link]

  • Wikipedia. Cycloaddition. [Link]

  • SpringerLink. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • MDPI. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. [Link]

  • Thieme Connect. A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. [Link]

  • Oxford Academic. Computational Mechanistic Study on Intramolecular Triple Cyclization of 1-Biphenylethynyl-2-phenylethynylbenzenes Giving Spiro Fluorene-Phenylenevinylenes by Dual Catalysis. [Link]

  • PubMed. Transition Metal-Catalyzed Reactions of Alkynyl Halides. [Link]

  • Chemistry LibreTexts. 29.5: Cycloaddition Reactions. [Link]

  • Chemistry LibreTexts. 1.2: Cycloaddition Reactions. [Link]

  • MDPI. The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. [Link]

  • PubChem. This compound. [Link]

  • Beilstein Journals. Pathway economy in cyclization of 1,n-enynes. [Link]

  • PubMed Central. Intramolecular Diels–Alder Reaction of a Biphenyl Group in a Strained meta-Quaterphenylene Acetylene. [Link]

  • Beilstein Journals. [2 + 1] Cycloaddition reactions of fullerene C 60 based on diazo compounds. [Link]

  • ResearchGate. Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. [Link]

  • PubChem. 4-Ethynyl-1,1'-biphenyl. [Link]

  • ACS Publications. Acetylene Group, Friend or Foe in Medicinal Chemistry. [Link]

  • NSF Public Access Repository. Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. [Link]

Sources

The 2-Ethynyl-1,1'-biphenyl Core: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-ethynyl-1,1'-biphenyl scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the diverse applications of this core in drug discovery. We will delve into its role as a versatile building block for constructing potent and selective inhibitors for a range of biological targets, with a particular focus on oncology and neurodegenerative diseases. This guide will further provide detailed experimental protocols, structure-activity relationship (SAR) insights, and mechanistic discussions to empower researchers in their pursuit of innovative drug candidates.

Introduction: The Allure of a Rigidly Defined Scaffold

The this compound core is an aromatic hydrocarbon characterized by a biphenyl system with an ethynyl group at the 2-position.[1] This seemingly simple arrangement of a rigid biphenyl unit and a reactive terminal alkyne bestows upon the molecule a unique combination of structural and chemical properties that are highly attractive for medicinal chemistry applications.

The biphenyl moiety provides a well-defined three-dimensional structure that can effectively orient substituents to interact with biological targets.[2] Its hydrophobic nature often contributes to favorable binding within protein pockets. The terminal alkyne, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, including the renowned "click" chemistry, and can also act as a key pharmacophoric element or a reactive "warhead" for covalent inhibitors.[3][4]

This guide will explore the synergistic interplay of these two components and how they have been leveraged to design molecules with significant therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is fundamental for its application in drug design.

PropertyValueSource
Molecular Formula C₁₄H₁₀[1]
Molecular Weight 178.23 g/mol [1]
IUPAC Name 1-ethynyl-2-phenylbenzene[1]
CAS Number 52889-62-0[1]
Appearance Colorless to pale yellow solid
Solubility Poorly soluble in water, soluble in organic solvents like ether and chloroform.

Synthesis of the this compound Core: The Sonogashira Coupling

The most prevalent and efficient method for the synthesis of this compound and its derivatives is the palladium-catalyzed Sonogashira cross-coupling reaction.[5][6] This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne. For the synthesis of the this compound core, 2-bromobiphenyl is a common starting material, which is coupled with a protected acetylene source, such as trimethylsilylacetylene (TMSA) or 2-methyl-3-butyn-2-ol, followed by a deprotection step.[5][7]

Experimental Protocol: Copper-Free Sonogashira Coupling for the Synthesis of an Aryl-2-methyl-3-butyn-2-ol Derivative

This protocol is adapted from a general method for the copper-free Sonogashira coupling of aryl bromides with 2-methyl-3-butyn-2-ol, a stable and easy-to-handle acetylene surrogate.[5]

Materials:

  • 2-Bromobiphenyl (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Tri(p-tolyl)phosphine (P(p-tol)₃) (6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobiphenyl, 2-methyl-3-butyn-2-ol, palladium(II) acetate, and tri(p-tolyl)phosphine.

  • Add anhydrous THF, followed by the DBU.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected this compound derivative.

Deprotection:

The 2-hydroxyprop-2-yl protecting group can be removed under basic conditions (e.g., refluxing with potassium hydroxide in toluene) to yield the terminal alkyne.[7]

Visualizing the Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Protected Intermediate cluster_deprotection Deprotection cluster_product Final Product A 2-Bromobiphenyl C Pd(OAc)₂ / P(p-tol)₃ DBU, THF, 80°C A->C B 2-Methyl-3-butyn-2-ol B->C D 2-(Biphenyl-2-ylethynyl)-propan-2-ol C->D Coupling E KOH / Toluene Reflux D->E F This compound E->F Removal of protecting group

Caption: Synthetic workflow for this compound.

Relevance in Medicinal Chemistry: A Scaffold for Diverse Targets

The this compound core has been successfully employed in the design of inhibitors for a variety of therapeutically relevant targets.

Oncology: Targeting Kinases and Immune Checkpoints

Kinase Inhibition:

The ethynyl group can act as a Michael acceptor, enabling the formation of a covalent bond with a cysteine residue in the active site of certain kinases, leading to irreversible inhibition.[3][4] This strategy has been explored in the development of potent and selective kinase inhibitors. For instance, 2-arylamino-6-ethynylpurines have been designed as covalent inhibitors of Nek2 kinase, a protein implicated in cancer.[3][4] The ethynyl group is positioned to react with a nearby cysteine residue (Cys22), leading to time-dependent and irreversible inhibition.[4]

Immune Checkpoint Inhibition (PD-1/PD-L1):

The biphenyl scaffold is a recognized pharmacophore for inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a critical immune checkpoint in cancer.[8] Small molecule inhibitors with a biphenyl core have shown significant effects on the PD-1/PD-L1 axis.[8] For example, a series of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates have been synthesized and evaluated for their anti-cancer activity, with some compounds displaying potent inhibitory effects on various cancer cell lines.[8]

Compound ClassTargetKey MoietiesBioactivity (IC₅₀)Reference
2-Arylamino-6-ethynylpurinesNek2 Kinase6-ethynylpurine0.06 µM (for a lead compound)[4]
2-Methyl-(1,1'-biphenyl)-pyrimidine conjugatesCancer Cell Lines (e.g., HT-29)Biphenyl, 2-aminopyrimidine2.08 µM (for compound 16b)[8]
Hydroxylated Biphenyl CompoundsMalignant Melanoma CellsHydroxylated biphenyl1.7 ± 0.5 µM (for compound 11)[9][10]
Neurodegenerative Diseases: Aβ Aggregation Inhibition

Alzheimer's disease is characterized by the aggregation of amyloid-beta (Aβ) peptides into toxic plaques. Derivatives of ethynyl-1,1'-biphenyl have been investigated as inhibitors of Aβ aggregation. The rigid biphenyl scaffold can interact with the Aβ peptide, while the ethynyl group and other substituents can be modified to enhance binding and inhibitory activity. This approach offers a promising avenue for the development of disease-modifying therapies for Alzheimer's.

Visualizing a Potential Mechanism of Action: Covalent Kinase Inhibition

G cluster_binding Initial Non-covalent Binding cluster_reaction Covalent Bond Formation cluster_inhibition Irreversible Inhibition A This compound Derivative B Kinase Active Site A->B Reversible Binding C Michael Addition B->C Nucleophilic attack by Cysteine D Covalently Modified Kinase (Inactive) C->D Covalent Adduct Formation

Caption: Covalent inhibition of a kinase by an ethynyl-containing compound.

Signaling Pathways: A Glimpse into Cellular Impact

The therapeutic effects of this compound derivatives are mediated through the modulation of specific cellular signaling pathways. For instance, kinase inhibitors targeting enzymes in the PI3K/mTOR or MEK/ERK pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.[11][12]

Illustrative Signaling Pathway: The PI3K/AKT/mTOR Pathway

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Kinase Inhibitor Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Conclusion and Future Perspectives

The this compound core represents a highly valuable scaffold in medicinal chemistry. Its synthetic accessibility, coupled with the unique properties of the biphenyl and ethynyl moieties, provides a robust platform for the design of novel therapeutics. The demonstrated success in targeting kinases and immune checkpoints in oncology, as well as Aβ aggregation in neurodegenerative diseases, highlights the broad applicability of this scaffold.

Future research will likely focus on further exploring the structure-activity relationships of this compound derivatives to enhance their potency and selectivity. The application of this core to other disease areas, leveraging the versatility of the terminal alkyne for bioconjugation and the development of targeted drug delivery systems, holds significant promise. As our understanding of disease biology deepens, the this compound scaffold is poised to remain a cornerstone in the armamentarium of medicinal chemists for years to come.

References

  • Bavetsias, V., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry, 11(5), 601-619. [Link]

  • Kollár, L., & Kégl, T. (2015). Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Pisano, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5686. [Link]

  • Zhang, W., et al. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328. [Link]

  • Jain, Z. J., et al. (2018). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 9(6), 135-141. [Link]

  • Wang, Z., et al. (2023). 2-Ethynylbenzaldehyde-Based, Lysine-Targeting Irreversible Covalent Inhibitors for Protein Kinases and Nonkinases. Journal of the American Chemical Society, 145(7), 4043-4054. [Link]

  • Bavetsias, V., et al. (2020). 2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. RSC Medicinal Chemistry, 11(5), 601-619. [Link]

  • Pisano, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5686. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 24(15), 2741. [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1795. [Link]

  • Bakos, J., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 356-364. [Link]

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]

  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano. [Link]

  • Studzińska, M., et al. (2023). Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. Molecules, 28(4), 1632. [Link]

  • Sipes, N. S., et al. (2021). Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. Toxicological Sciences, 184(1), 103-116. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Wicha, J., & Zarecki, A. (2022). Synthesis and Antiproliferative Effect of New Alkyne-Tethered Vindoline Hybrids Containing Pharmacophoric Fragments. Molecules, 27(19), 6520. [Link]

  • Pinto, M. F., et al. (2022). A Chemoinformatics Investigation of Spectral and Quantum Chemistry Patterns for Discovering New Drug Leads from Natural Products Targeting the PD-1/PD-L1 Immune Checkpoint, with a Particular Focus on Naturally Occurring Marine Products. Marine Drugs, 20(10), 614. [Link]

  • McCubrey, J. A., et al. (2008). Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(10), 1845-1865. [Link]

  • Singh, S., et al. (2023). Isolation, synthesis and medicinal chemistry of biphenyl analogs – A review. Results in Chemistry, 5, 101135. [Link]

  • Sharma, G., et al. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3667. [Link]

  • G. G. de la Oliva, et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(1), 85. [Link]

  • Ali, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 18262-18302. [Link]

  • Zhang, J. H. (2015). New Frontiers in Kinases: Second Generation Inhibitors–Going beyond Cancer. ACS Medicinal Chemistry Letters, 6(1), 1-2. [Link]

  • Tutino, M., et al. (2025). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 26(9), 5001. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Synthesis of 2-Ethynyl-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Ethynyl-1,1'-biphenyl Scaffold

The this compound framework is a privileged structural motif in modern chemistry. Its unique combination of a sterically demanding biphenyl group and a reactive ethynyl moiety makes it a valuable building block in diverse fields. In materials science, these derivatives are precursors to polycyclic aromatic hydrocarbons (PAHs), phenanthrenes, and other functional π-conjugated systems with applications in organic electronics.[1][2] In medicinal chemistry and drug development, the biphenyl scaffold is a common feature in biologically active molecules, and the ethynyl group provides a versatile handle for further functionalization via reactions like click chemistry.[3][4]

The most robust and widely adopted method for constructing this carbon-carbon bond is the Sonogashira cross-coupling reaction.[5] This palladium- and copper-catalyzed reaction provides a direct and efficient route to couple terminal alkynes with aryl halides under relatively mild conditions, demonstrating high functional group tolerance.[6][7] This guide provides an in-depth look at the mechanistic principles, practical considerations, and detailed protocols for the successful synthesis of this compound derivatives.

Mechanistic Insights: The Sonogashira Catalytic Cycles

A foundational understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling is generally accepted to proceed via two interconnected catalytic cycles: a primary palladium cycle and a copper co-catalytic cycle.[8][9] While copper-free versions exist, the traditional copper(I) co-catalyzed system remains highly prevalent for its efficiency, especially with less reactive aryl bromides.[5]

The dual catalytic process can be broken down into the following key steps:

  • Reductive Generation of Pd(0): Many protocols start with a stable Pd(II) precatalyst, such as PdCl₂(PPh₃)₂. In the presence of an amine base and phosphine ligands, this is reduced in situ to the active Pd(0) species, often written as Pd(0)L₂.[10]

  • Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst undergoes oxidative addition with the 2-halobiphenyl (typically 2-bromo- or 2-iodobiphenyl), forming a square planar Pd(II) intermediate. This is often the rate-determining step, and the reactivity trend for the halide is I > Br >> Cl.[6]

  • Copper Acetylide Formation (Copper Cycle): The copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of the amine base. The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide species.[11] This step activates the alkyne for the subsequent transmetalation.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-palladium(II) intermediate. The precise mechanism of this step is complex and a subject of ongoing study.[9]

  • Reductive Elimination: The newly formed Pd(II) complex undergoes reductive elimination, releasing the final this compound product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

Diagram: The Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxadd Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_oxadd Ar-X (2-Halobiphenyl) pd_trans Transmetalation Intermediate (Ar-Pd(II)-C≡CR)L₂ pd_oxadd->pd_trans From Cu Cycle pd_trans->pd0 Reductive Elimination product Product (Ar-C≡CR) pd_trans->product cu_cat Cu(I)X cu_acetylide Copper(I) Acetylide (Cu-C≡CR) cu_cat->cu_acetylide H-C≡CR + Base cu_acetylide->cu_cat To Pd Cycle

Caption: A diagram illustrating the interconnected palladium and copper cycles in the Sonogashira reaction.

Experimental Design and Key Parameters

Successful synthesis relies on the careful selection and control of several critical parameters. The interplay between the catalyst, ligand, base, and solvent determines the reaction's efficiency, yield, and purity.

ParameterCommon ChoicesRationale & Expert Insights
Aryl Halide 2-Iodo-1,1'-biphenyl2-Bromo-1,1'-biphenylReactivity order is I > Br > Cl. Aryl iodides are highly reactive and can often be coupled at room temperature.[6] Aryl bromides are more common due to lower cost but typically require higher temperatures and more robust catalytic systems.[7] Steric hindrance from the ortho-substituent can be a challenge, sometimes requiring specific ligand choices.[13]
Palladium Precatalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄Pd(OAc)₂PdCl₂(PPh₃)₂ is air-stable, economical, and effective. Pd(PPh₃)₄ is a Pd(0) source but is more air-sensitive. Pd(OAc)₂ is often used with additional phosphine ligands to form the active catalyst in situ.[10] Catalyst loading is typically low (0.5-5 mol%).
Copper(I) Co-catalyst Copper(I) Iodide (CuI)CuI is the most common co-catalyst. Its presence dramatically increases the reaction rate.[14] However, in the presence of oxygen, it can promote the undesirable homocoupling of the alkyne (Glaser coupling). Therefore, reactions must be run under an inert atmosphere.[6]
Ligand Triphenylphosphine (PPh₃)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃)The ligand stabilizes the palladium center and modulates its reactivity.[15] PPh₃ is standard for many applications. For less reactive aryl bromides or chlorides, more electron-rich and bulky ligands can facilitate the oxidative addition step and promote reductive elimination.[8][16]
Base Triethylamine (TEA)Diisopropylamine (DIPA)PyrrolidineAn amine base is required to deprotonate the terminal alkyne.[17] It also serves as a solvent in many cases and neutralizes the HX acid formed during the reaction. The choice of base can influence reaction rate and side-product formation.
Solvent Tetrahydrofuran (THF)TolueneAmine (as solvent)The solvent must solubilize all components. THF is a common choice. For higher temperature reactions, toluene is suitable. Often, the amine base (like TEA or DIPA) is used in excess and serves as both the base and the solvent.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 2-bromo-1,1'-biphenyl with phenylacetylene.

Materials & Reagents:

  • 2-Bromo-1,1'-biphenyl (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 eq, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 eq, 4 mol%)

  • Triphenylphosphine (PPh₃) (0.08 eq, 8 mol%)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware (Schlenk flask, condenser)

Experimental Workflow Diagram

Workflow start 1. Setup & Inerting reagents 2. Add Reagents (Solid components first, then solvents/liquids) start->reagents reaction 3. Reaction (Heat to 60-70 °C, Monitor by TLC) reagents->reaction workup 4. Aqueous Workup (Filter, Dilute, Wash, Extract) reaction->workup purify 5. Purification (Dry organic layer, Concentrate, Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis and purification of this compound derivatives.

Step-by-Step Procedure:
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromo-1,1'-biphenyl (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.08 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere. This step is critical to prevent oxygen from promoting alkyne homocoupling.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 5 mL per mmol of aryl bromide) and anhydrous triethylamine (approx. 10 mL per mmol of aryl bromide). Stir the resulting suspension for 5-10 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 65 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)-1,1'-biphenyl.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Poor quality reagents/solvents; Insufficient temperature.Ensure Pd precatalyst is properly reduced in situ. Use fresh, anhydrous solvents and high-purity reagents. Increase reaction temperature in 10 °C increments. Consider a more active ligand for aryl bromides.[16]
Formation of Alkyne Dimer (Homocoupling) Presence of oxygen in the reaction vessel.Rigorously deoxygenate solvents and ensure the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[6] Consider a copper-free protocol if homocoupling is persistent.
Decomposition of Catalyst (Formation of Palladium Black) High temperature; Unstable ligand/catalyst complex.Reduce the reaction temperature. Ensure an appropriate ligand-to-palladium ratio (often 2:1 to 4:1) to stabilize the catalyst.[10]
Formation of Unidentified Byproducts Side reactions due to impurities or reactive functional groups on substrates.Re-purify starting materials. If the substrate has sensitive functional groups, consider using milder bases or protecting groups.

Conclusion and Future Perspectives

The palladium-catalyzed Sonogashira coupling is a powerful and versatile tool for the synthesis of this compound derivatives. By understanding the underlying mechanism and carefully controlling key reaction parameters, researchers can reliably access these valuable compounds. Future developments in this field will likely focus on the use of more sustainable and economical catalysts (e.g., nickel- or gold-based systems), expanding the substrate scope to include more challenging aryl chlorides, and developing protocols that operate under even milder, greener conditions, such as in aqueous media.[18][19]

References

  • BenchChem. (n.d.). The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis of 2-Bromo-4'-chloro-1,1'-biphenyl Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for sp-Alkyne Cross-Coupling Reactions with Aryl Halides.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Shaikh, R. S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4485-4506.
  • Gozzi, C., et al. (n.d.).
  • Ansari, A. A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1859.
  • Chatterjee, T., & Chatterjee, T. (2015). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 137(1), 186-192.
  • An, Y., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034-1040.
  • Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

  • Sperger, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Hsieh, T. H., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14352-14366.
  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Wang, Y. H., et al. (2016). 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement. Organic Letters, 18(1), 132-135.
  • The Organic Chemistry Tutor. (2019). Sonogashira coupling. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]

  • AK LECTURES. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOBIPHENYL. Retrieved from [Link]

  • Corrosive Chemistry. (2023). Biphenyl Preparation from Bromobenzene. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Retrieved from [Link]

  • Sepehrpour, H., et al. (2020). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Syntheses of Polyethynyl‐Substituted 2,2′‐Bithiophenes. Retrieved from [Link]

  • Negishi, E. I., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979-2017.
  • ResearchGate. (n.d.). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Conjugated Polymers from 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Forward: Navigating the Frontier of Conjugated Polymers with 2-Ethynyl-1,1'-biphenyl

The field of conjugated polymers is a dynamic and expanding area of materials science, with profound implications for organic electronics, sensor technology, and biomedical applications. The rational design of monomeric building blocks is paramount to tailoring the properties of the resulting polymers. This guide focuses on a promising yet underexplored monomer: This compound . The introduction of a biphenyl moiety into a polyacetylene backbone is anticipated to impart unique conformational and electronic properties, potentially leading to materials with enhanced thermal stability, intriguing photophysical behavior, and novel self-assembly characteristics.

This document provides a comprehensive overview of the synthesis of conjugated polymers derived from this compound. While direct literature on the homopolymerization of this specific monomer is scarce, we can infer robust and reliable synthetic protocols by drawing upon established methodologies for structurally analogous ethynyl-biphenyl derivatives and phenylacetylenes. This guide is therefore intended to be a foundational resource, providing both theoretical grounding and practical, step-by-step protocols to empower researchers to explore this exciting new class of conjugated polymers.

The Monomer: this compound - A Building Block of Interest

The monomer, this compound, possesses a unique combination of a reactive ethynyl group for polymerization and a bulky, aromatic biphenyl side group. The biphenyl moiety is not merely a passive substituent; its presence is expected to influence the polymer's properties in several key ways:

  • Steric Influence: The biphenyl group can enforce a twisted conformation along the polymer backbone, potentially disrupting extensive π-π stacking and leading to enhanced solubility and solution-processability.

  • Electronic Effects: The biphenyl group can participate in conjugation, influencing the electronic bandgap and the photoluminescent properties of the polymer.

  • Thermal Stability: The high aromatic content contributed by the biphenyl rings is anticipated to result in polymers with excellent thermal and oxidative stability.

Proposed Synthesis of this compound

A crucial prerequisite for polymer synthesis is a reliable route to the monomer. A plausible and widely used method for the synthesis of terminal alkynes from aryl halides is the Sonogashira cross-coupling reaction.[1][2]

Reaction Scheme:

G 2-bromobiphenyl 2-Bromobiphenyl Monomer_protected 2-((Trimethylsilyl)ethynyl)-1,1'-biphenyl 2-bromobiphenyl->Monomer_protected Pd(PPh₃)₂Cl₂, CuI, Et₃N TMSA Ethynyltrimethylsilane (TMSA) TMSA->Monomer_protected Monomer This compound Monomer_protected->Monomer K₂CO₃, MeOH

Caption: Proposed synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobiphenyl (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Reagents: Add degassed triethylamine (Et₃N, 5-10 volumes). To this stirred suspension, add ethynyltrimethylsilane (TMSA, 1.2 eq).

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product, 2-((trimethylsilyl)ethynyl)-1,1'-biphenyl, by column chromatography on silica gel.

  • Deprotection: Dissolve the purified silyl-protected alkyne in a mixture of methanol (MeOH) and a suitable co-solvent like dichloromethane (DCM). Add potassium carbonate (K₂CO₃, 2-3 eq) and stir at room temperature.

  • Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl), extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be achieved by recrystallization or column chromatography.

Polymerization Methodologies

Two primary and highly effective methods for the polymerization of ethynyl-containing monomers are Sonogashira cross-coupling polymerization and Rhodium-catalyzed polymerization.

Sonogashira Cross-Coupling Polymerization

This method is a powerful tool for the synthesis of poly(arylene ethynylene)s. For a terminal alkyne like this compound, a dihalo-aromatic co-monomer is required. The choice of co-monomer will significantly impact the final properties of the conjugated polymer.

Conceptual Workflow:

G cluster_reactants Reactants Monomer This compound Polymerization Sonogashira Polymerization Monomer->Polymerization Comonomer Diiodo-aromatic Comonomer Comonomer->Polymerization Catalyst Pd(OAc)₂ / CuI / PPh₃ Catalyst->Polymerization Solvent Amine Solvent (e.g., Diethylamine) Solvent->Polymerization Polymer Conjugated Copolymer Polymerization->Polymer Purification Purification (Precipitation) Polymer->Purification

Caption: Sonogashira copolymerization workflow.

Protocol 2: Sonogashira Copolymerization of this compound with a Diiodo-aromatic Comonomer

This protocol is adapted from the synthesis of similar biphenylene ethynylene co-polymers.[3]

  • Reaction Setup: In a three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add this compound (1.0 eq), a diiodo-aromatic comonomer (e.g., 1,4-diiodobenzene, 1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), copper(I) iodide (CuI, 0.04 eq), and triphenylphosphine (PPh₃, 0.08 eq).

  • Solvent: Add freshly dried and degassed diethylamine (or another suitable amine solvent).

  • Polymerization: Stir the mixture and reflux for 8-24 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution and by taking aliquots for analysis by Gel Permeation Chromatography (GPC).

  • Isolation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Washing: Collect the polymer by filtration and wash it repeatedly with methanol and other solvents to remove residual catalyst and oligomers.

  • Drying: Dry the polymer under vacuum to a constant weight.

Table 1: Representative Sonogashira Copolymerization Parameters (Hypothetical)

Co-monomerCatalyst SystemSolventTemp. (°C)Time (h)Mn (kDa)PDI
1,4-DiiodobenzenePd(OAc)₂/CuI/PPh₃DiethylamineReflux125-151.8-2.5
2,5-Diiodo-thiophenePd(PPh₃)₄/CuIToluene/Et₃N90248-201.7-2.3
4,4'-DiiodobiphenylPdCl₂(PPh₃)₂/CuITHF/Diisopropylamine651810-251.9-2.8
Rhodium-Catalyzed Homopolymerization

Rhodium catalysts are particularly effective for the polymerization of monosubstituted acetylenes, leading to high molecular weight polymers with a high degree of stereoregularity (often cis-transoidal).[4][5]

Reaction Mechanism Overview:

G Rh_cat Rh(I) Catalyst Coordination Coordination Rh_cat->Coordination Monomer This compound Monomer->Coordination Insertion Insertion Coordination->Insertion Propagation Propagation Insertion->Propagation [n Monomer] Polymer Poly(this compound) Propagation->Polymer

Caption: Rh-catalyzed polymerization mechanism.

Protocol 3: Rhodium-Catalyzed Homopolymerization of this compound

  • Catalyst Preparation: Prepare a solution of a suitable Rh(I) catalyst, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), in a dry, degassed solvent like toluene or tetrahydrofuran (THF).

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound in the chosen solvent.

  • Initiation: Add the catalyst solution to the monomer solution. The monomer-to-catalyst ratio will influence the molecular weight of the resulting polymer.

  • Polymerization: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours to 24 hours.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of an alcohol (e.g., methanol). Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Table 2: Expected Properties of Poly(this compound)

PropertyExpected Value/CharacteristicRationale
Solubility Soluble in common organic solvents (THF, CHCl₃, Toluene)The bulky biphenyl side group should prevent extensive chain packing.
Thermal Stability (TGA) High decomposition temperature (>400 °C)High aromatic content.
Glass Transition Temp. (DSC) > 200 °CRigid backbone and bulky side groups.[6]
UV-Vis Absorption (λmax) 350-450 nm in solutionDependent on the extent of conjugation and polymer conformation.
Photoluminescence (PL) Emission in the blue-green regionTypical for polyphenylacetylenes.

Characterization of the Resulting Polymers

A thorough characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the disappearance of the acetylenic proton signal. Broadened peaks are characteristic of polymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the disappearance of the C≡C-H stretching vibration (around 3300 cm⁻¹) and the presence of the polymer backbone vibrations.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions.

  • UV-Visible and Photoluminescence Spectroscopy: To investigate the electronic and optical properties of the conjugated polymer.

Potential Applications

While experimental validation is required, the unique structure of poly(this compound) suggests its potential in several advanced applications:

  • Organic Light-Emitting Diodes (OLEDs): The anticipated blue-green emission could make these materials suitable as emissive or host materials in OLED devices.

  • Chemical Sensors: The porous nature and large surface area that might arise from the bulky side groups could be exploited for the development of fluorescent chemosensors.

  • Membranes for Gas Separation: The rigid, contorted backbone may create microporosity, making the polymer a candidate for gas separation membranes.

  • Chiral Materials: The atropisomerism of the biphenyl unit could potentially be translated to the polymer backbone, leading to chiroptical materials.[7]

Safety Considerations

  • Monomer and Reagents: Handle all chemicals, especially organometallic catalysts and organic solvents, in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Polymerization Reactions: Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.

  • Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines.

References

  • Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Journal of Chemical Sciences, 127(3), 365-374. [Link]

  • Hergenrother, P. M., & Smith Jr, J. G. (1999). Synthesis and characterization of poly[[l,1′-biphenyl]-4,4′-diyl[2,2,2-trifluoro-l-(trifluoromethyl) ethylidene]]. Macromolecules, 32(23), 7678-7683. [Link]

  • Al-Masum, M., & Al-Thaqafy, S. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ARKIVOC, 2015(5), 334-349. [Link]

  • Taber, D. F., & Neubert, T. D. (2015). Polymerizations Mediated by Well‐Defined Rhodium Complexes. The Journal of Organic Chemistry, 80(24), 12435-12441. [Link]

  • Gohlke, C. (n.d.). Christoph Gohlke. Laboratory for Fluorescence Dynamics. [Link]

  • Müller, T. J. J. (2017). Rhodium-catalyzed polymerization of 1,3,5-tris(p-B(pin)phenyl)benzene bearing N-acyl alanine esters to star-shaped polymers with precisely controlled PPA sidearms. ResearchGate. [Link]

  • Müller, T. J. J. (2017). Rhodium-catalyzed polymerization of 3-ethynyl-substituted 7-(hetero)aryl-, 7-(diarylamino)-, and 7-stryryl-phenothiazines to conjugated phenothiazinyl PAs. ResearchGate. [Link]

  • Masuda, T., et al. (2006). Synthesis and properties of poly(phenylacetylenes) having two polar groups or one cyclic polar group on the phenyl ring. Journal of Polymer Science Part A: Polymer Chemistry, 44(20), 5943-5953. [Link]

  • Nag, O. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. ResearchGate. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Lee, S. H., et al. (2014). Uncatalyzed synthesis and characterization of a water-soluble polyacetylene: poly[2-ethynyl-N-(propylsulfonate)pyridinium betaine]. Journal of Nanoscience and Nanotechnology, 14(7), 5480-5484. [Link]

  • LibreTexts. (2021). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Tang, B. Z., et al. (2017). Polymerization of phenylacetylenes by binuclear rhodium catalysts with different para-binucleating phenoxyiminato linkages. Polymer Chemistry, 8(36), 5535-5544. [Link]

  • Wang, J., et al. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin. Polymers, 11(1), 83. [Link]

  • Costa, J. C. S., & Guedes da Silva, M. F. C. (2016). Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. ResearchGate. [Link]

  • Wikipedia. (2023). Biphenyl. [Link]

  • Filatova, E. A., et al. (2016). Synthesis and Some Properties of Alkynyl Derivatives of 1,3-Dialkylperimidones. An Example of the 1,2-Palladium Migration in the Sonogashira Reaction. Molecules, 21(9), 1164. [Link]

  • PubChem. (n.d.). Biphenyl. National Center for Biotechnology Information. [Link]

Sources

The Strategic Synthesis of Phenanthrene Scaffolds and Related Polycyclic Aromatics via Cyclization of 2-Ethynyl-1,1'-biphenyl Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of the Ethynyl-Biphenyl Moiety

The 2-ethynyl-1,1'-biphenyl framework and its derivatives represent a cornerstone in modern synthetic organic chemistry, serving as a versatile precursor for the construction of phenanthrenes and a diverse array of polycyclic aromatic hydrocarbons (PAHs). The intrinsic reactivity of the ethynyl group, positioned strategically on the biphenyl backbone, allows for a variety of intramolecular cyclization reactions. These transformations, often facilitated by transition metal catalysts, provide an elegant and efficient means to forge complex carbocyclic and heterocyclic systems. Such structures are of profound interest to researchers in materials science and drug development due to their unique photophysical properties and significant biological activities.[1][2][3] Phenanthrene derivatives, for instance, are integral components in organic light-emitting diodes (OLEDs) and organic semiconductors, while also forming the core of numerous natural products with applications as anticancer, anti-inflammatory, and antimicrobial agents.[2][4][5] This guide provides an in-depth exploration of the primary catalytic systems employed for these cyclizations, complete with detailed experimental protocols and a comparative analysis to aid researchers in selecting and optimizing these powerful synthetic methodologies.

Core Mechanistic Pathways: A Tale of Three Metals

The cyclization of this compound and its analogues is predominantly achieved through catalysis by palladium, gold, and rhodium complexes. While the ultimate product is often a phenanthrene, the mechanistic nuances of each catalyst system offer distinct advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

A generalized workflow for these catalytic cyclizations can be visualized as follows:

G cluster_start Starting Material cluster_catalysis Catalytic Cycle cluster_end Product A This compound Derivative E Substrate Coordination & Cyclization A->E A->E B Catalyst Precursor (e.g., Pd(OAc)2, AuCl(SMe2), [RhCl(cod)]2) D Active Catalyst Formation B->D C Ligand (e.g., PPh3, Josiphos) C->D D->E F Product Release & Catalyst Regeneration E->F F->D G Phenanthrene or Related Polycycle F->G caption General workflow for catalytic cyclization.

Caption: General workflow for catalytic cyclization.

The choice of metal and ligands is critical, as it dictates the reaction pathway, whether it be a domino reaction, a hydroarylation, or a cascade cyclization.

Palladium-Catalyzed Domino Reactions: A Robust and Versatile Approach

Palladium catalysis is a powerful tool for the synthesis of phenanthrene derivatives, often proceeding through a domino or cascade mechanism that allows for the formation of multiple bonds in a single operation.[6] These reactions are prized for their efficiency and broad substrate tolerance.

Mechanistic Insights

A plausible mechanism for a palladium-catalyzed domino reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by insertion of an alkyne or other coupling partner, and culminating in an intramolecular C-H activation or a retro-Diels-Alder process to yield the final phenanthrene product.[6]

G cluster_legend Simplified Pd-Catalyzed Domino Mechanism A Pd(0)Ln C Ar-Pd(II)-I A->C Ar-I B Oxidative Addition (Ar-I) E Intermediate B C->E Norbornadiene D Norbornadiene Insertion G Palladacycle E->G o-bromobenzoyl chloride F ortho-C-H Activation I Phenanthrene Product G->I Heat H Decarbonylation & Reductive Elimination I->A Catalyst Regeneration J Retro-Diels-Alder l1 This diagram illustrates a simplified catalytic cycle for the formation of phenanthrene derivatives.

Caption: Simplified Pd-Catalyzed Domino Mechanism.

Application Note: One-Pot Synthesis of Phenanthrene Derivatives

This protocol is particularly useful for rapidly generating libraries of substituted phenanthrenes from readily available starting materials. The use of norbornadiene as a transient mediator is a key feature of this methodology.[6]

Detailed Experimental Protocol: Palladium-Catalyzed Domino Reaction

Materials:

  • Aryl iodide (1.0 equiv)

  • ortho-Bromobenzoyl chloride (1.2 equiv)

  • Norbornadiene (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 5 mol%)

  • Triphenylphosphine (PPh3, 12.5 mol%)

  • Cesium carbonate (Cs2CO3, 2.25 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottomed flask, add the aryl iodide (0.30 mmol), ortho-bromobenzoyl chloride (0.36 mmol), Pd(OAc)2 (5 mol%), triphenylphosphine (12.5 mol%), and Cs2CO3 (0.675 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous DMF (4 mL) and norbornadiene (0.60 mmol) via syringe.

  • Stir the reaction mixture at 105 °C under a nitrogen atmosphere for 10 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (5 mL) and brine (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired phenanthrene derivative.[6]

Gold-Catalyzed Cyclizations: Mild Conditions and Unique Reactivity

Gold catalysts, typically Au(I) complexes, are renowned for their ability to activate alkynes under mild conditions, making them highly suitable for the cyclization of this compound systems. These reactions often exhibit unique selectivity and can be used to construct complex polycyclic frameworks.[7][8]

Mechanistic Insights

Gold(I)-catalyzed cyclizations are thought to proceed via π-activation of the alkyne, which facilitates an intramolecular nucleophilic attack by the adjacent aryl ring. The resulting vinyl-gold intermediate can then undergo further transformations, such as protodeauration or reaction with other nucleophiles, to yield the final product.[8]

Application Note: Synthesis of Phenanthrene-Based Polycycles

Gold catalysis is particularly advantageous when dealing with sensitive functional groups that may not be compatible with the harsher conditions of other methods. This approach has been successfully applied to the total synthesis of natural products like Laetevirenol A.[7]

Detailed Experimental Protocol: Gold(I)-Catalyzed Intramolecular Alkoxycyclization

Materials:

  • Biphenyl-embedded trienyne substrate (1.0 equiv)

  • JohnPhosAu(MeCN)SbF6 (1 mol%)

  • Anhydrous alcohol (e.g., MeOH, 50 equiv)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the biphenyl-embedded trienyne substrate (0.4 mmol) in anhydrous dichloromethane (to a concentration of 0.05 M).

  • Add the anhydrous alcohol (50 equiv).

  • Add the gold(I) catalyst, JohnPhosAu(MeCN)SbF6 (1 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (typically 1-24 hours), monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the alkoxy-functionalized dihydrophenanthrene.[8]

Rhodium-Catalyzed Hydroarylations: Enantioselective Transformations

Rhodium catalysts offer a powerful platform for the intramolecular hydroarylation of allene- and alkyne-tethered arenes, providing access to chiral benzocycles. The use of chiral ligands, such as Josiphos, can induce high levels of enantioselectivity in these transformations.[9][10]

Mechanistic Insights

The proposed mechanism for rhodium-catalyzed intramolecular hydroarylation involves the formation of a rhodium(III) hydride complex, which undergoes hydrometallation of the allene or alkyne. Subsequent nucleophilic attack by the arene and rearomatization furnishes the cyclized product and regenerates the active catalyst.[9]

Application Note: Asymmetric Synthesis of Benzocycles

This methodology is particularly valuable for the synthesis of enantiomerically enriched compounds containing an α-chiral benzocyclic scaffold, a common motif in bioactive molecules and natural products.[9]

Detailed Experimental Protocol: Rhodium-Catalyzed Enantioselective Cyclization of Allenylbenzenes

Materials:

  • Allenylbenzene substrate (1.0 equiv)

  • [{Rh(cod)Cl}2] (2.5 mol%)

  • Josiphos ligand (e.g., J003-2, 5.5 mol%)

  • Pyridinium p-toluenesulfonate (PPTS, 20 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • In a glovebox, charge a vial with [{Rh(cod)Cl}2] (2.5 mol%) and the Josiphos ligand (5.5 mol%).

  • Add anhydrous DCE and stir for 10 minutes.

  • Add the allenylbenzene substrate (0.4 mmol) and PPTS (20 mol%).

  • Seal the vial and stir the reaction mixture at 80 °C for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral benzocycle.[9]

Comparative Analysis of Catalytic Systems

Catalyst SystemTypical Reaction TypeKey AdvantagesLimitations
Palladium Domino/Cascade ReactionsHigh efficiency, broad substrate scope, use of readily available starting materials.[6]Often requires higher temperatures and stronger bases.
Gold Alkyne Activation/CycloisomerizationMild reaction conditions, excellent functional group tolerance, unique reactivity.[7][8]Catalyst can be expensive.
Rhodium Intramolecular HydroarylationAccess to chiral products through asymmetric catalysis, high atom economy.[9][10]Substrate scope can be more limited.

Applications in Drug Development and Materials Science

The phenanthrene derivatives and related polycyclic aromatic hydrocarbons synthesized via these methods have a wide range of applications:

  • Medicinal Chemistry: Phenanthrene-based alkaloids have shown significant antitumor, anti-inflammatory, and antimicrobial activities.[1][5][11] The ability to rapidly synthesize diverse libraries of these compounds is crucial for structure-activity relationship (SAR) studies.

  • Organic Electronics: The rigid, planar structure and tunable electronic properties of phenanthrenes make them ideal candidates for use in OLEDs, organic field-effect transistors (OFETs), and as semiconductor materials.[2][3][4] They can serve as blue light emitters or as components of hole-blocking layers in OLED devices.[2][12]

Conclusion and Future Outlook

The cyclization of this compound and its derivatives is a testament to the power and elegance of modern transition metal catalysis. Palladium, gold, and rhodium each offer a unique set of tools for the construction of valuable phenanthrene and polycyclic aromatic scaffolds. The choice of catalyst should be guided by the specific synthetic target, the desired level of complexity, and the functional groups present in the starting materials. As our understanding of these catalytic systems continues to grow, we can expect the development of even more efficient, selective, and sustainable methods for the synthesis of these important molecules, further empowering innovation in both medicine and materials science.

References

  • The Versatile Applications of Phenanthrene Derivatives in Electronics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • de Azeredo, S. O. F., & Figueroa-Villar, J. D. (2014). PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 44-73.
  • Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. (2017). Comptes Rendus Chimie, 20(6), 635-643.
  • Request PDF: Synthesis and characterization of phenanthrene derivatives for optoelectronic applications. (n.d.). Retrieved from [Link]

  • PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis and Antitumor Activity Evaluation of New Phenanthrene-Based Tylophorine Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

  • Li, S., Han, L., Li, Y., Wang, Z., Li, Y., & Liu, Z. (2011). Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids. Molecules, 16(9), 7634–7642.
  • Recent Progress on the Identification of Phenanthrene Derivatives in Traditional Chinese Medicine and Their Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, H., Liu, J., He, K.-H., Zhao, K.-Q., Hu, P., Wang, B.-Q., & Shi, Z.-J. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 239–246.
  • Request PDF: Phenanthrene‐based compounds via gold(I)‐catalyzed reactions of... (n.d.). Retrieved from [Link]

  • Preparation method of phenanthrene compounds. (2013). Google Patents.
  • Phenanthrene Synthesis by Palladium-Catalyzed Benzannulation With o-Bromobenzyl Alcohols Through Multiple Carbon-Carbon Bond Formations. (2017). The Journal of Organic Chemistry, 82(12), 6242–6258.
  • Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Palladium-Catalyzed Domino Reactions Towards Highly Functionalized Heterocycles. (n.d.). University of Toronto. Retrieved from [Link]

  • Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. (2018). Organic Letters, 20(17), 5461–5465.
  • Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. (2023). Journal of the American Chemical Society, 145(8), 4475–4480.
  • Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Rhodium-catalyzed asymmetric intramolecular hydroarylation of allenes: access to functionalized benzocycles. (2019). Chemical Science, 10(38), 8863–8868.
  • (PDF) Synthesis of Phenanthrene‐Based Polycycles by Gold(I)‐Catalyzed Cyclization of Biphenyl‐Embedded Trienynes. (2022). ResearchGate. Retrieved from [Link]

  • Request PDF: Rhodium-Catalyzed Asymmetric Intramolecular Hydroarylation of Allenes: Access to Functionalized Benzocycles. (n.d.). Retrieved from [Link]

  • Tandem rhodium(III)‐catalyzed hydroarylation and intramolecular [2 + 2] cycloaddition. (n.d.). ResearchGate. Retrieved from [Link]

  • Total Synthesis of Cyclopiamide A Using Palladium-Catalyzed Domino Cyclization. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-Catalyzed Domino Cycloisomerization/Double Condensation of Acetylenic Acids with Dinucleophiles. (2022). Molecules, 27(3), 675.
  • Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. (2016). The Journal of Organic Chemistry, 81(21), 10329–10337.
  • Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (2007). Tetrahedron Letters, 48(49), 8638–8641.
  • ChemInform Abstract: Palladium(II)-Catalyzed Domino Reaction of 2-(1-Alkynyl)-2-alken-1-ones with Nucleophiles: Scope, Mechanism and Synthetic Application in the Synthesis of 3,4-Fused Bicyclic Tetrasubstituted Furans. (2009). ChemInform, 40(30).
  • Palladium‐Catalyzed Domino Reaction for the Synthesis of 3‐Amino 1,2,4‐Benzothiadiazine 1,1‐Dioxides. (n.d.). RWTH Publications. Retrieved from [Link]

  • Gold(I)-catalyzed tandem cyclization/peroxidation of 2-alkynyl-1-carbonylbenzenes with TBHP. (n.d.). ResearchGate. Retrieved from [Link]

  • Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. (2023). Molecules, 28(7), 3226.
  • Iridium‐Catalyzed Enantioselective Intramolecular Hydroarylation of Allenes: Formal Synthesis of (+)‐Rhazinilam. (2017).
  • Phenanthrene Synthesis via Chromium-Catalyzed Annulation of 2-Biaryl Grignard Reagents and Alkynes. (n.d.). Yoshikai Group. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging 2-Ethynyl-1,1'-biphenyl in the Synthesis of Complex Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the rational design of complex molecular architectures requires a toolkit of versatile and reliable building blocks. 2-Ethynyl-1,1'-biphenyl emerges as a preeminent example of such a scaffold. Its structure, featuring a conformationally flexible biphenyl core coupled with a highly reactive terminal alkyne, provides a powerful platform for constructing intricate molecular systems. The ethynyl group serves as a versatile handle for a multitude of transformations, including cyclizations, cycloadditions, and polymerizations, while the biphenyl moiety imparts crucial photophysical and structural properties to the final constructs.

This guide provides an in-depth exploration of the strategic application of this compound. We will move beyond simple reaction lists to explain the causality behind key synthetic strategies, offering detailed, field-proven protocols for researchers in organic synthesis, materials science, and drug discovery. The methodologies discussed herein focus on the construction of high-value molecular targets, such as substituted phenanthrenes, complex heterocycles, and functional conjugated polymers.

Section 1: Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.

PropertyValueReference
IUPAC Name 1-ethynyl-2-phenylbenzene
CAS Number 52889-62-0
Molecular Formula C₁₄H₁₀
Molecular Weight 178.23 g/mol
Appearance Typically a solid or oil-
Solubility Soluble in common organic solvents (THF, CH₂Cl₂, Toluene)General Knowledge

Safety and Handling: this compound should be handled by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All chemical products should be treated with the recognition of "having unknown hazards and toxicity".

Section 2: Core Synthetic Strategies & Applications

The unique arrangement of the ethynyl group ortho to the biphenyl linkage is the key to this molecule's utility, enabling powerful intramolecular transformations.

Synthesis of Phenanthrene and Fused Polycyclic Systems

The phenanthrene core is a privileged scaffold found in numerous natural products and functional materials, exhibiting a wide range of biological activities and optoelectronic properties.[1][2] this compound is an ideal precursor for phenanthrene synthesis via intramolecular cyclization, a strategy that offers high atom economy and regiochemical control. Gold-catalyzed cyclization is a particularly mild and efficient method for this transformation.[3]

Mechanism Spotlight: Gold(I)-Catalyzed Intramolecular Hydroarylation

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne, which activates it towards nucleophilic attack. The adjacent phenyl ring of the biphenyl system then acts as the intramolecular nucleophile in a 6-endo-dig cyclization. This step forms the six-membered ring of the phenanthrene core and generates a vinyl-gold intermediate. Subsequent protodeauration, typically by a trace acid source in the reaction medium, releases the phenanthrene product and regenerates the active gold(I) catalyst.

gold_cyclization cluster_main Gold(I)-Catalyzed Hydroarylation/Cyclization start This compound + [Au]⁺ activated π-Alkyne Gold Complex (Activated Intermediate) start->activated Coordination cyclization 6-endo-dig Intramolecular Attack activated->cyclization Activation vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold C-C Bond Formation product Phenanthrene Product + [Au]⁺ vinyl_gold->product Protodeauration (H⁺ Source) product->start Catalyst Regeneration

Caption: Gold(I)-catalyzed synthesis of phenanthrene.

Detailed Protocol 1: Gold(I)-Catalyzed Synthesis of Phenanthrene

This protocol is a representative procedure based on established principles of gold-catalyzed hydroarylation of 2-ethynylbiphenyls.[3][4]

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv, e.g., 178 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent such as 1,2-dichloroethane (DCE) or toluene (to achieve a concentration of 0.1 M, e.g., 10 mL).

  • Catalyst Preparation & Addition: In a separate vial, prepare the active catalyst. Add a gold(I) precatalyst (e.g., JohnPhosAu(MeCN)SbF₆, 1-5 mol%) and dissolve it in a small amount of the reaction solvent. Transfer the catalyst solution to the Schlenk tube via syringe.

    • Causality Note: Gold(I) is a soft Lewis acid that has a high affinity for the soft π-system of the alkyne, enabling its activation under mild conditions where other catalysts might fail.[4][5] The choice of a bulky ligand like JohnPhos can prevent catalyst deactivation pathways.

  • Reaction Execution: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure phenanthrene product.

    • Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

[4+2] Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings.[6][7] The electron-rich alkyne of this compound can act as a potent dienophile, reacting with conjugated dienes to rapidly generate complex, partially saturated polycyclic structures.[8] This is particularly useful in creating scaffolds for drug discovery.

Workflow: General [4+2] Cycloaddition

The workflow involves combining the diene and the dienophile (this compound) in a suitable solvent, often with thermal or Lewis acid catalysis to accelerate the reaction. The key is achieving sufficient orbital overlap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[6]

diels_alder_workflow reagents Combine Diene & This compound (Dienophile) solvent Add Anhydrous Solvent (e.g., Toluene, Xylene) reagents->solvent reaction Thermal or Lewis Acid Catalysis solvent->reaction monitoring Monitor Reaction (TLC, GC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Isolate Cycloadduct Product purification->product

Caption: General workflow for a Diels-Alder reaction.

Detailed Protocol 2: General [4+2] Cycloaddition with a Reactive Diene

This is a generalized protocol for reacting this compound with a reactive diene like cyclopentadiene.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent like toluene or THF.

  • Diene Addition: Add the conjugated diene (e.g., freshly cracked cyclopentadiene, 1.5-2.0 equiv).

    • Causality Note: Using an excess of the diene can help drive the reaction to completion, especially if the diene is volatile or prone to dimerization.[7] For cyclic dienes, the reaction often yields bridged bicyclic products.[9]

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C for toluene). The reaction rate is highly dependent on the electronic nature of the diene. Electron-donating groups on the diene will accelerate the reaction.[6][7]

  • Monitoring and Work-up: Monitor the disappearance of the starting material by TLC. Once complete (usually 12-48 hours), cool the reaction to room temperature and concentrate in vacuo.

  • Purification: The crude product can be purified via flash chromatography on silica gel to yield the desired cycloadduct. Characterize by NMR and MS to confirm the structure and stereochemistry.

Polymer Synthesis via Sonogashira Cross-Coupling

This compound is a valuable monomer for synthesizing Poly(aryleneethynylene)s (PAEs), a class of conjugated polymers with applications in organic electronics and sensing.[10][11][12] The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl halides, is the premier method for this polymerization.[13][14][15]

Reaction Scheme: Sonogashira Polymerization

This polymerization involves the repetitive coupling of a di-functional monomer, such as a diiodobiphenyl, with this compound (acting as a chain-capping or co-monomer in this context). The process is co-catalyzed by palladium and copper complexes.[14][16]

sonogashira_polymerization monomer1 I-Ar-I (Diiodo-arene) catalysts Pd(0)/Cu(I) Catalysts Amine Base (e.g., Et₃N) monomer1->catalysts monomer2 HC≡C-Biphenyl (this compound) monomer2->catalysts polymer [-Ar-C≡C-Biphenyl-C≡C-Ar-C≡C-Biphenyl-] (Conjugated Polymer) catalysts->polymer Repetitive Cross-Coupling

Caption: Sonogashira cross-coupling polymerization.

Detailed Protocol 3: Synthesis of a Biphenylene Ethynylene Co-polymer

This protocol is adapted from established procedures for the synthesis of PAE-type polymers.[10][11]

  • Inert Atmosphere Setup: Add the diiodo-arene monomer (e.g., 4,4'-diiodobiphenyl, 1.0 equiv) and this compound (1.0 equiv) to a flame-dried, three-neck flask equipped with a reflux condenser and gas inlet.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-4 mol%), the copper co-catalyst (CuI, 2-4 mol%), and triphenylphosphine (PPh₃, 4-8 mol%). Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent mixture of toluene and an amine base like triethylamine or diisopropylamine (e.g., 3:1 v/v).

    • Causality Note: The palladium complex is the primary catalyst for the C-C bond formation.[14] The copper(I) co-catalyst facilitates the deprotonation of the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[14][16] The amine acts as both the base and a solvent.

  • Polymerization: Heat the reaction mixture to 60-80 °C with vigorous stirring. The formation of the polymer is often indicated by an increase in viscosity or the precipitation of the product.

  • Isolation and Purification: After 24-72 hours, cool the reaction to room temperature. If the polymer has precipitated, it can be collected by filtration. If it remains in solution, it can be precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • Washing: Wash the collected polymer repeatedly with methanol and acetone to remove residual catalysts and unreacted monomers. Dry the final polymer under vacuum.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by UV-Vis and fluorescence spectroscopy to evaluate its optical properties.[13]

Section 3: Data Summary and Troubleshooting

ProtocolProduct TypeExpected YieldKey ¹H NMR Signals (δ, ppm)
1 Phenanthrene60-95%7.5 - 9.0 (multiple aromatic protons)
2 Diels-Alder Adduct50-90%6.0 - 7.5 (aromatic), 3.0 - 6.0 (alkenyl/aliphatic)
3 Conjugated Polymer65-95%7.0 - 8.0 (broad, multiple aromatic protons)

Troubleshooting Guide:

  • Low Yield in Gold Cyclization (Protocol 1): Ensure strictly anhydrous and anaerobic conditions. The gold catalyst can be sensitive to moisture and oxygen. Consider using a silver salt (e.g., AgSbF₆) to abstract halides from the precatalyst, generating a more active cationic gold species.[4]

  • No Reaction in Diels-Alder (Protocol 2): The diene may be too electron-poor or sterically hindered. Increase the reaction temperature or consider using a Lewis acid catalyst (e.g., AlCl₃, Et₂AlCl) to lower the LUMO energy of the dienophile.

  • Low Molecular Weight Polymer (Protocol 3): This often results from impurities, improper stoichiometry of monomers, or premature termination. Ensure monomers are highly pure and stoichiometry is exact. Degassing the solvent thoroughly is critical to prevent oxidative homocoupling (Glaser coupling) of the alkyne, which can disrupt polymerization.[16]

Conclusion

This compound is a remarkably powerful and versatile building block. Its strategic deployment enables efficient access to complex and valuable molecular structures that are otherwise challenging to synthesize. The protocols outlined in this guide for phenanthrene synthesis, cycloaddition reactions, and polymerization demonstrate the breadth of its utility. By understanding the mechanistic principles behind these transformations, researchers can effectively harness the reactivity of this compound to advance the frontiers of materials science, drug discovery, and synthetic organic chemistry.

References

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Pramana - Journal of Physics, 84(3), 365-374. [Link]

  • Genet, M., Marrot, J., Chataigner, I., & Moreau, X. (n.d.). Gold catalyzed cascade reaction with 2‐ethynylbenzyl alcohol... ResearchGate. [Link]

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. University of Bath's research portal. [Link]

  • Khan, M. S., Al-Mandhary, M. R. A., Al-Suti, M. K., et al. (2015). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. ResearchGate. [Link]

  • Alfonsi, M., Arcadi, A., Aschi, M., Bianchi, G., & Marinelli, F. (2005). Gold-catalyzed reactions of 2-alkynyl-phenylamines with alpha,beta-enones. The Journal of Organic Chemistry, 70(6), 2265–2273. [Link]

  • Zheng, Y., et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. Organic Letters, 24(50), 9275–9280. [Link]

  • Li, Y., et al. (2022). Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H₂O₂ as Oxidant. ChemRxiv. [Link]

  • Zhao, J., Xu, W., Xie, X., Sun, N., Li, X., & Liu, Y. (2018). Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. Organic Chemistry Portal. [Link]

  • Gorhed, P., & D. B. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 103. [Link]

  • Bunz, U. H. F. (2010). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. ResearchGate. [Link]

  • Baran, P. (n.d.). Diels-Alder Reaction (Part 2). Baran Group, Scripps Research. [Link]

  • Iovu, M. S., et al. (2002). Synthesis of poly(p‐phenylene vinylene)‐ and poly(phenylene ethynylene)‐based polymers containing p‐terphenyl in the main chain with alkoxyphenyl side groups. ResearchGate. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Al-Zoubi, R. M. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ResearchGate. [Link]

  • ChemComplete. (2017, October 17). Diels Alder Reactions - Diene and Dienophile [Video]. YouTube. [Link]

  • Fernández-Gutiérrez, C., et al. (2022). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes. ResearchGate. [Link]

  • Wang, Y., et al. (2024). The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis. MDPI. [Link]

  • Li, Z., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. MDPI. [Link]

  • LibreTexts Chemistry. (2022, January 24). 16.11 Rules of the Diels–Alder Reaction. [Link]

  • Chad's Prep. (2018, September 20). 16.5c Diels Alder Reactions with Cyclic Dienes [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2024, August 5). Sonogashira Coupling. [Link]

  • Sandfort, F., Kalvet, I., & Studer, A. (2015). Preparation of phenanthrenes from ortho-amino-biphenyls and alkynes via base-promoted homolytic aromatic substitution. Chemical Communications, 51(15), 3121–3123. [Link]

  • Ghavami, M., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Sonogashira coupling. (n.d.). ScienceDirect. [Link]

  • Paruch, K., Vyklicky, L., & Katz, T. J. (2003). Preparation of 9,10-Dimethoxyphenanthrene and 3,6-Diacetyl-9,10-Dimethoxyphenanthrene. Organic Syntheses, 80, 227. [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethynyl-1,1'-biphenyl is a valuable molecular building block in the fields of medicinal chemistry, materials science, and organic synthesis. Its rigid, conjugated structure, featuring a terminal alkyne on a biphenyl scaffold, makes it a versatile precursor for the construction of complex polycyclic aromatic hydrocarbons, functional polymers, and biologically active molecules. This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described two-step synthetic route, employing a Sonogashira cross-coupling reaction followed by a mild deprotection, is both efficient and scalable.

Scientific Rationale and Strategy

The synthesis of this compound is most effectively achieved through a two-step sequence:

  • Sonogashira Cross-Coupling: This palladium- and copper-cocatalyzed reaction forms the carbon-carbon bond between the sp²-hybridized carbon of an aryl halide and the sp-hybridized carbon of a terminal alkyne.[1] To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), a common side reaction under oxidative conditions, we employ an alkyne protected with a trimethylsilyl (TMS) group.[2] The TMS group is stable under the Sonogashira coupling conditions and can be selectively removed in a subsequent step.[3] The reaction couples 2-bromobiphenyl with ethynyltrimethylsilane.

  • Deprotection of the Trimethylsilyl (TMS) Group: The TMS protecting group is cleaved under mild basic conditions to yield the desired terminal alkyne. The use of potassium carbonate in methanol provides a gentle and efficient method for this transformation, compatible with a wide range of functional groups.[4]

This strategic two-step approach ensures high yields and purity of the final product by minimizing side reactions and simplifying purification.

Experimental Protocols

Part 1: Synthesis of 2-((trimethylsilyl)ethynyl)-1,1'-biphenyl via Sonogashira Coupling

This protocol details the palladium-catalyzed cross-coupling of 2-bromobiphenyl with ethynyltrimethylsilane.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Bromobiphenyl98%Commercial Source
Ethynyltrimethylsilane98%Commercial Source
Bis(triphenylphosphine)palladium(II) dichloride98%Commercial Source
Copper(I) iodide (CuI)98%Commercial Source
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercial Source
TolueneAnhydrous, ≥99.8%Commercial Source
Diethyl ether (Et₂O)ACS GradeCommercial Source
Saturated aqueous ammonium chloride (NH₄Cl)-Lab-prepared
Brine (saturated aqueous NaCl)-Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercial Source
Celite®-Commercial Source

Experimental Workflow Diagram:

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine 2-bromobiphenyl, Et₃N, and Toluene in a flame-dried flask. purge Degas with Argon for 15 minutes. reagents->purge catalysts Add PdCl₂(PPh₃)₂ and CuI. purge->catalysts alkyne Add ethynyltrimethylsilane via syringe. catalysts->alkyne heat Heat to 70°C and stir for 12-16 hours. alkyne->heat monitor Monitor progress by TLC. heat->monitor cool Cool to room temperature. monitor->cool filter Filter through Celite®, wash with Et₂O. cool->filter wash Wash filtrate with sat. NH₄Cl and brine. filter->wash dry Dry organic layer over MgSO₄. wash->dry concentrate Concentrate in vacuo. dry->concentrate

Caption: Workflow for the Sonogashira coupling of 2-bromobiphenyl and ethynyltrimethylsilane.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromobiphenyl (5.00 g, 21.4 mmol, 1.0 equiv.), triethylamine (60 mL), and toluene (60 mL).

  • Degassing: Bubble argon gas through the solution for 15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.30 g, 0.43 mmol, 2 mol%) and copper(I) iodide (0.082 g, 0.43 mmol, 2 mol%).

  • Alkyne Addition: Add ethynyltrimethylsilane (3.16 g, 32.1 mmol, 1.5 equiv.) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of Celite® to remove the precipitated salts. Wash the filter cake with additional diethyl ether (3 x 20 mL).

  • Washing: Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a dark oil. This crude 2-((trimethylsilyl)ethynyl)-1,1'-biphenyl is used in the next step without further purification.

Part 2: Deprotection to Yield this compound

This protocol describes the mild, base-catalyzed removal of the TMS protecting group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Crude 2-((trimethylsilyl)ethynyl)-1,1'-biphenyl-From Part 1
Methanol (MeOH)ACS GradeCommercial Source
Potassium carbonate (K₂CO₃)AnhydrousCommercial Source
Diethyl ether (Et₂O)ACS GradeCommercial Source
Water (H₂O)Deionized-
Brine (saturated aqueous NaCl)-Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercial Source
Silica gel230-400 meshCommercial Source
HexaneHPLC GradeCommercial Source
Ethyl acetate (EtOAc)HPLC GradeCommercial Source

Experimental Workflow Diagram:

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_purification Purification dissolve Dissolve crude TMS-protected alkyne in Methanol. base Add K₂CO₃ and stir at room temperature. dissolve->base monitor Monitor progress by TLC (2-4 hours). base->monitor concentrate Concentrate in vacuo. monitor->concentrate extract Dilute with Et₂O, wash with water and brine. concentrate->extract dry Dry organic layer over MgSO₄. extract->dry concentrate2 Concentrate in vacuo. dry->concentrate2 chromatography Purify by flash column chromatography. concentrate2->chromatography

Caption: Workflow for the deprotection of 2-((trimethylsilyl)ethynyl)-1,1'-biphenyl.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude 2-((trimethylsilyl)ethynyl)-1,1'-biphenyl from Part 1 in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add potassium carbonate (0.89 g, 6.4 mmol, 0.3 equiv. based on the initial amount of 2-bromobiphenyl) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC (hexane/ethyl acetate 9:1) for the disappearance of the starting material. The reaction is typically complete in 2-4 hours.[4]

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Dilute the residue with diethyl ether (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate) to afford the pure this compound as a pale yellow oil.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show multiplets in the aromatic region (δ 7.2-7.8 ppm, 9H) and a singlet for the acetylenic proton (δ ~3.1 ppm, 1H). The integration of these signals should correspond to a 9:1 ratio.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum is expected to show signals for the two sp-hybridized carbons of the alkyne (δ ~80-85 ppm) and multiple signals in the aromatic region (δ ~120-145 ppm).

  • Mass Spectrometry (EI): m/z calculated for C₁₄H₁₀: 178.0783; found: 178.0780.

Trustworthiness and Self-Validation

The reliability of this protocol is ensured by several key factors:

  • Use of a Protecting Group: The TMS group on the alkyne prevents the formation of undesired homocoupling byproducts, leading to a cleaner reaction and higher yield of the desired intermediate.

  • Mild Deprotection: The use of potassium carbonate in methanol for deprotection is a mild method that avoids harsh conditions that could lead to degradation of the product.[4]

  • In-Process Monitoring: The progress of both reaction steps is monitored by TLC, allowing for confirmation of the consumption of starting materials and the formation of the product before proceeding to the next step or work-up.

  • Spectroscopic Verification: The final product is characterized by NMR and mass spectrometry to confirm its identity and purity, ensuring that the desired molecule has been synthesized.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Gelest, Inc. Cross-Coupling of Alkynylsilanes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • National Center for Biotechnology Information. "Some Aspects of the Chemistry of Alkynylsilanes" PubChem. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Yao, T., Campo, M. A., & Larock, R. C. (2005). Synthesis of Polycyclic Aromatics and Heteroaromatics via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(17), 6783-6793. [Link]

  • PubChem. This compound. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Ethynyl-1,1'-biphenyl in the Synthesis of Advanced Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-ethynyl-1,1'-biphenyl as a pivotal building block in the design and synthesis of novel fluorescent materials. The unique structural characteristics of this molecule, namely its rigid biphenyl backbone and the versatile terminal ethynyl group, offer a robust platform for creating a diverse range of photoluminescent systems, including conjugated polymers, discrete small-molecule fluorophores, and luminescent metal complexes. This document furnishes researchers, scientists, and professionals in drug development with detailed protocols, mechanistic insights, and characterization methodologies for the successful implementation of this compound in their research endeavors. The applications of these materials in cutting-edge technologies such as Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors are also explored.

Introduction: The Strategic Importance of this compound

The pursuit of novel fluorescent materials is driven by their indispensable role in a myriad of scientific and technological fields, including high-resolution displays, sensitive chemical and biological sensing, and advanced bioimaging.[1][2] The photophysical properties of these materials are intrinsically linked to their molecular architecture. This compound has emerged as a highly valuable synthon in this context. Its structure is composed of two key features:

  • The 1,1'-biphenyl unit: This provides a rigid and planarizable scaffold that contributes to a high quantum yield of fluorescence by minimizing non-radiative decay pathways. The biphenyl moiety also forms the core of the chromophore, with its electronic properties being readily tunable through substitution.

  • The 2-ethynyl group: This terminal alkyne is a versatile chemical handle, amenable to a wide array of chemical transformations. It is particularly well-suited for carbon-carbon bond-forming reactions such as Sonogashira cross-coupling, Glaser coupling, and various cycloaddition reactions. This reactivity allows for the systematic extension of conjugation and the construction of complex, multi-dimensional fluorescent systems.

This guide will delineate the practical methodologies for harnessing the potential of this compound in the creation of high-performance fluorescent materials.

Synthesis of Fluorescent Materials: Protocols and Mechanistic Rationale

The terminal alkyne of this compound is the gateway to a diverse range of fluorescent architectures. The following sections provide detailed protocols for the synthesis of key classes of fluorescent materials derived from this precursor.

Fluorescent Conjugated Polymers: Poly(arylene ethynylene)s

Conjugated polymers, characterized by alternating single and multiple bonds along the polymer backbone, exhibit remarkable photophysical properties and are mainstays in the field of organic electronics.[3] Poly(arylene ethynylene)s (PAEs) are a prominent class of conjugated polymers, and this compound is an excellent monomer for their synthesis via palladium-catalyzed cross-coupling reactions.

Protocol 2.1.1: Synthesis of a Biphenyl-based Poly(arylene ethynylene)

This protocol describes the synthesis of a fluorescent conjugated polymer via a Sonogashira cross-coupling reaction between this compound and a dihaloaromatic comonomer.

Experimental Workflow:

reagents Reagents: - this compound - Dihaloaromatic comonomer - Pd(PPh3)4, CuI - Solvent (THF/Toluene) - Base (Diisopropylamine) setup Reaction Setup: Inert atmosphere (N2/Ar) Schlenk flask reagents->setup Add reaction Reaction: Stir at 60-80°C for 24-48h setup->reaction Heat workup Work-up: Precipitate in Methanol Filter and wash reaction->workup Cool purification Purification: Soxhlet extraction Reprecipitation workup->purification Dissolve & Reprecipitate characterization Characterization: NMR, GPC, UV-Vis, Fluorescence Spectroscopy purification->characterization Analyze

Caption: Workflow for PAE Synthesis.

Materials and Reagents:

ReagentCAS NumberSupplierNotes
This compound52889-62-0Hoffman Fine Chemicals[4]High purity grade is recommended.
1,4-Diiodo-2,5-dialkoxybenzeneVariesMajor chemical suppliersAlkoxy chains (e.g., hexyloxy) enhance solubility.
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Major chemical suppliersHandle in an inert atmosphere.
Copper(I) iodide (CuI)7681-65-4Major chemical suppliersUse freshly purified or high-purity grade.
Toluene/Triethylamine (2:1 v/v)108-88-3/121-44-8Major chemical suppliersAnhydrous and deoxygenated.
Methanol67-56-1Major chemical suppliersFor precipitation.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stirrer bar, condenser, and nitrogen/argon inlet. The entire reaction must be conducted under an inert atmosphere to prevent oxidative side reactions and deactivation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound (1 mmol), 1,4-diiodo-2,5-dialkoxybenzene (1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and copper(I) iodide (0.1 mmol).

  • Solvent Addition: Cannulate 20 mL of anhydrous and deoxygenated toluene/triethylamine solvent mixture into the flask.

  • Reaction: Heat the reaction mixture to 70°C and stir for 48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing 200 mL of rapidly stirring methanol. The polymer will precipitate as a fibrous solid.

  • Purification: Collect the polymer by filtration. To remove catalyst residues and oligomeric impurities, perform a Soxhlet extraction with acetone, followed by methanol. The purified polymer is then dissolved in a minimal amount of chloroform and reprecipitated from methanol.

  • Drying: Dry the final polymer under vacuum at 40°C for 24 hours. The resulting material should be a brightly fluorescent solid.

Small-Molecule Fluorophores: Arylene-Ethynylene Macrocycles

The same coupling chemistry can be employed in a convergent approach to synthesize discrete, shape-persistent macrocycles with well-defined photophysical properties. These macrocycles often exhibit different emission characteristics compared to their linear polymer counterparts due to their rigid, cyclic structure.[5]

Protocol 2.2.1: Synthesis of a Biphenylene-Ethynylene Cyclotrimer

This protocol outlines the synthesis of a cyclic trimer from a deprotected iodoalkyne monomer derived from this compound.[5]

Synthetic Scheme:

start This compound derivative (with iodo and protected alkyne) deprotection Deprotection of alkyne (e.g., TBAF) start->deprotection monomer Iodoalkyne Monomer deprotection->monomer cyclization Pd-catalyzed Homocoupling/Cyclization monomer->cyclization High dilution macrocycle Cyclic Trimer cyclization->macrocycle purification Chromatography (Alumina) macrocycle->purification product Purified Macrocycle purification->product

Caption: Synthesis of a Macrocycle.

Step-by-Step Procedure:

  • Monomer Synthesis: Prepare the monomer, 2-ethynyl-1-(4-iodophenyl)benzene, by deprotecting a suitable silyl-protected precursor using tetrabutylammonium fluoride (TBAF) in THF.[5] This free alkyne can be unstable and should be used promptly.

  • Cyclization Reaction: In a large volume of solvent (to ensure high dilution conditions which favor intramolecular cyclization over intermolecular polymerization), dissolve the iodoalkyne monomer. Add a palladium catalyst, such as Pd(PPh3)4, and a copper(I) co-catalyst.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating. The progress can be monitored by TLC or HPLC.

  • Purification: Upon completion, the solvent is removed, and the crude product is purified by column chromatography. Alumina is often preferred over silica gel to prevent decomposition of the product.[5]

Luminescent Metal Complexes for OLEDs

The incorporation of metal centers into organic fluorescent materials can lead to phosphorescent emitters, which are crucial for achieving high efficiencies in OLEDs.[6][7] While this compound itself can be a ligand, it is more commonly a precursor to larger, chelating ligands.

Protocol 2.3.1: General Preparation of a Pt(II) Complex

This protocol provides a general workflow for synthesizing a cyclometalated Platinum(II) complex, a class of compounds known for their application in OLEDs.[7]

Workflow for Metal Complex Synthesis:

ligand_syn Ligand Synthesis from This compound complexation Complexation Reaction in appropriate solvent ligand_syn->complexation metal_precursor Metal Precursor (e.g., K2PtCl4) metal_precursor->complexation precipitation Precipitation/ Crystallization complexation->precipitation purification Washing and Drying precipitation->purification characterization NMR, Mass Spec, Elemental Analysis, Photophysics purification->characterization

Caption: Metal Complex Synthesis Workflow.

Step-by-Step Procedure:

  • Ligand Synthesis: First, synthesize a suitable chelating ligand. For example, the ethynyl group of this compound can be reacted with pyridine derivatives to form a terdentate N^C^N type ligand.

  • Complexation: React the synthesized ligand with a platinum precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4), in a suitable solvent system (e.g., a mixture of acetic acid and water).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the cyclometalation.

  • Isolation and Purification: The resulting platinum complex often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with various solvents (e.g., water, ethanol, hexane) to remove unreacted starting materials, and dried under vacuum.

Characterization of Photophysical Properties

A thorough characterization of the optical properties is essential to evaluate the performance of the newly synthesized fluorescent materials.

Protocol 3.1.1: Standard Photophysical Measurements

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrometer)

  • Integrating sphere for quantum yield measurements

  • Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements

Procedure:

  • Sample Preparation: Prepare dilute solutions of the material in a suitable spectroscopic grade solvent (e.g., THF, chloroform) in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectrum to determine the wavelength of maximum absorption (λ_abs).

  • Fluorescence Emission: Excite the sample at λ_abs and record the emission spectrum to determine the wavelength of maximum emission (λ_em).

  • Quantum Yield (Φ_F): The fluorescence quantum yield is determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H2SO4). The Φ_F is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

  • Fluorescence Lifetime (τ): The fluorescence lifetime is measured using a TCSPC system. The decay of the fluorescence intensity over time after excitation with a pulsed laser is fitted to an exponential function to determine the lifetime.

Typical Photophysical Data:

Material Classλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Notes
Biphenyl-based PAEs350 - 450400 - 5500.3 - 0.8Properties are highly dependent on the comonomer and solvent.
Arylene-Ethynylene Macrocycles350 - 400380 - 4500.2 - 0.6Often show blue-shifted emission compared to linear analogues.[5]
Pt(II) Complexes300 - 450450 - 650Up to 1.0 (phosphorescence)Emission can be tuned by modifying the ancillary ligands.[7]

Applications in Advanced Technologies

The unique properties of fluorescent materials derived from this compound make them suitable for a range of high-value applications.

Organic Light-Emitting Diodes (OLEDs)

Fluorescent and phosphorescent materials are the core components of OLEDs, where they form the emissive layer (EML).[8]

OLED Device Architecture:

cluster_OLED OLED Structure Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode EML Emissive Layer (EML) (Biphenyl-based material) EML->ETL HTL Hole Transport Layer (HTL) HTL->EML Anode Anode (e.g., ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A typical multi-layer OLED device.

Fabrication Workflow:

  • Substrate Preparation: Start with a pre-cleaned indium tin oxide (ITO) coated glass substrate, which serves as the transparent anode.

  • Layer Deposition: Sequentially deposit the hole transport layer (HTL), the emissive layer (containing the this compound derivative), the electron transport layer (ETL), and the cathode (e.g., LiF/Al) via thermal evaporation under high vacuum. For polymeric materials, the EML can be deposited via spin-coating.

  • Encapsulation: Encapsulate the device to protect the organic layers from oxygen and moisture.

Fluorescent Sensors

The fluorescence of conjugated polymers is highly sensitive to their local environment. This property can be exploited to create sensors for a variety of analytes. For instance, the binding of an analyte can induce a change in the polymer's conformation, leading to a change in fluorescence intensity or color.[3][9]

Sensing Mechanism:

A common sensing mechanism is fluorescence quenching. For example, electron-deficient nitroaromatic compounds, which are components of many explosives, can act as quenchers for electron-rich fluorescent polymers. Upon binding of the nitroaromatic analyte to the polymer, the fluorescence is "turned off".

Experimental Protocol for Analyte Detection:

  • Prepare a solution or thin film of the fluorescent polymer.

  • Record the baseline fluorescence spectrum.

  • Introduce the analyte to the polymer solution or expose the film to the analyte vapor.

  • Record the fluorescence spectrum at various analyte concentrations or exposure times.

  • Analyze the change in fluorescence intensity to quantify the analyte. The data is often presented as a Stern-Volmer plot.

Conclusion and Future Perspectives

This compound stands out as a versatile and powerful building block for the construction of advanced fluorescent materials. Its rigid biphenyl core and reactive ethynyl group provide a reliable platform for synthesizing a wide array of structures with tunable photophysical properties. The detailed protocols and methodologies presented in this guide are intended to empower researchers to explore the full potential of this compound in applications ranging from next-generation displays and lighting to highly sensitive chemical and biological sensors. Future research will likely focus on the development of more complex, multi-functional materials derived from this compound, with enhanced properties such as aggregation-induced emission (AIE) and circularly polarized luminescence.[10][11]

References

  • Hart-Cooper, C. M., et al. (2011). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. The Journal of Organic Chemistry. Available at: [Link]

  • Li, J., et al. (2021). Diversity of Luminescent Metal Complexes in OLEDs: Beyond Traditional Precious Metals. Chemistry – An Asian Journal. Available at: [Link]

  • Chen, Y., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. Available at: [Link]

  • Bouraoui, A., et al. (2020). The photophysical properties and electronic structures of ((2E, 2'E)-1, 1'- [chalcogen bis (4, 1-phenylene). Journal of Molecular Structure. Available at: [Link]

  • Cimino, F., et al. (2021). A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). OLED configurations of the (a) device 1 and (b) device 2, and (c) structural formulae of the molecules used in the fabrication of OLEDs. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Diversity of Luminescent Metal Complexes in OLEDs: Beyond Traditional Precious Metals. ResearchGate. Available at: [Link]

  • Gohlke, C. (n.d.). Christoph Gohlke. Laboratory for Fluorescence Dynamics. Available at: [Link]

  • Kumar, R., et al. (2023). A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (2013). Synthesis of a Fluorescent Conjugated Polymer in the Undergraduate Organic Teaching Laboratory. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2011). Photo-physical properties and OPL of some novel thiophenyl Pt(II)-ethynyl derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (2006). Synthesis and characterization of new fluorescent two-photon absorption chromophores. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Design and Preparation of Organic Fluorescent Materials for Detection and Bio-Imaging. MDPI. Available at: [Link]

  • MDPI. (2023). Advances and Innovations in Conjugated Polymer Fluorescent Sensors for Environmental and Biological Detection. MDPI. Available at: [Link]

  • National Institutes of Health. (2022). Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2020). Bioinspired Fluorescent Polymers: Synthesis, Processing, and Applications. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). This compound. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (2020). A poly(arylene ethynylene)-based microfluidic fluorescence sensor array for discrimination of polycyclic aromatic hydrocarbons. Analyst. Available at: [Link]

  • ETH Zurich Research Collection. (2021). Editorial: Organic Fluorescent Materials as Chemical Sensors. ETH Zurich Research Collection. Available at: [Link]

  • MDPI. (2022). Fluorescent Polymers Conspectus. MDPI. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Hoffman Fine Chemicals. Available at: [Link]

  • National Institutes of Health. (2022). Bio-inspired polymer array vapor sensor with dual signals of fluorescence intensity and wavelength shift. National Institutes of Health. Available at: [Link]

  • Semantic Scholar. (2022). Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications. Semantic Scholar. Available at: [Link]

  • MDPI. (2022). Tetraphenylethene-Based Cross-Linked Conjugated Polymer Nanoparticles for Efficient Detection of 2,4,6-Trinitrophenol in Aqueous Phase. MDPI. Available at: [Link]

  • MDPI. (2022). [(2-Dimesitylboryl)phenyl]ethynyl-Substituted [2.2]Paracyclophane Exhibiting Circularly Polarized Luminescence in Both Solution and Solid-State. MDPI. Available at: [Link]0-3049/27/22/7901)

Sources

Application Note & Protocols: 2-Ethynyl-1,1'-biphenyl as a Versatile Precursor for the Bottom-Up Synthesis of Graphene-Like Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in materials science, organic synthesis, and nanotechnology.

Abstract: The precise, bottom-up synthesis of polycyclic aromatic hydrocarbons (PAHs) and graphene nanostructures is a cornerstone of modern materials science, enabling the development of next-generation electronics and optoelectronics.[1][2] This guide details the utility of 2-ethynyl-1,1'-biphenyl as a highly effective and versatile precursor for constructing these graphene-like molecules. We provide an in-depth exploration of its synthesis and its subsequent transformation into complex PAHs through various cyclization strategies, including solution-phase Scholl reactions and on-surface synthesis under ultra-high vacuum. This document offers detailed, field-tested protocols, mechanistic insights, and characterization guidelines to empower researchers in this cutting-edge field.

Introduction: The "Bottom-Up" Paradigm

Graphene's remarkable electronic properties have spurred a quest for structurally precise fragments of its lattice, often termed graphene-like molecules, nanographenes, or PAHs.[2][3] Unlike "top-down" methods that carve these structures from larger graphene sheets, "bottom-up" synthesis offers atomic precision by building them from smaller molecular precursors.[4][5] This approach allows for the rational design of electronic properties by controlling the exact size, shape, and edge topology of the final molecule.[4][6]

This compound is an ideal precursor in this context. Its structure combines a stable biphenyl backbone with a reactive ethynyl group, a configuration ripe for intramolecular and intermolecular C-C bond formation. This unique arrangement allows it to serve as a foundational building block for a variety of cyclization reactions that extend the π-conjugated system, effectively "growing" graphene-like structures.

Synthesis of the Precursor: this compound

The most common and efficient route to this compound is through a Sonogashira cross-coupling reaction. This protocol outlines the coupling of 2-iodobiphenyl with a protected acetylene source, followed by in-situ deprotection.

Protocol 2.1: Synthesis via Sonogashira Coupling

Rationale: The Sonogashira reaction is a robust palladium/copper-catalyzed cross-coupling ideal for forming C(sp²)-C(sp) bonds. Using a silyl-protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and ensures controlled reaction. The subsequent deprotection with a mild base like potassium carbonate in methanol is efficient and high-yielding.

Materials:

  • 2-Iodobiphenyl

  • (Trimethylsilyl)acetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add 2-iodobiphenyl (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous toluene and anhydrous TEA (3.0 eq) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 12 hours under a nitrogen atmosphere. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature. Add a solution of K₂CO₃ (2.0 eq) in MeOH.

  • Stir at room temperature for 2 hours to effect the deprotection of the silyl group.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Table 1: Precursor Characterization Data
PropertyValueSource
Molecular FormulaC₁₄H₁₀[7]
Molecular Weight178.23 g/mol [7]
CAS Number52889-62-0[7][8]
AppearanceWhite to off-white solid
¹H NMR (CDCl₃)δ ~7.6-7.3 (m, 9H, Ar-H), ~3.1 (s, 1H, C≡C-H)
¹³C NMR (CDCl₃)δ ~142, 140, 133, 129, 128, 127, 121 (Ar-C), ~83 (C≡C-H), ~80 (C≡C-H)

Conversion to Graphene-Like Molecules: Core Protocols

The transformation of this compound into larger PAHs can be achieved through several powerful methods. The choice of method dictates the final structure, from discrete molecules in solution to atomically precise nanoribbons on a surface.

Method A: Solution-Phase Intramolecular Scholl Reaction

The Scholl reaction is an oxidative cyclodehydrogenation process that forms aryl-aryl bonds.[3][9] For precursors derived from this compound, this reaction can induce intramolecular cyclization to form phenanthrene or chrysene-type cores, which are fundamental units of graphene.

Rationale: The reaction is typically mediated by a Lewis acid (e.g., FeCl₃) and an oxidant. The acid protonates an aromatic ring, generating an arenium ion, which then acts as an electrophile, attacking a nearby aromatic ring to form a new C-C bond.[9] Subsequent oxidation re-aromatizes the system. Using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with a strong protic acid can offer milder conditions and higher selectivity.[3]

Caption: Simplified workflow of the Scholl reaction.

Protocol 3.1: FeCl₃-Mediated Cyclization

  • Dissolve the this compound derivative (1.0 eq) in an anhydrous, inert solvent such as DCM or nitromethane in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous iron(III) chloride (FeCl₃) (2.5 - 5.0 eq) portion-wise over 15 minutes. The solution will typically change color dramatically.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-24 hours. Monitor by TLC or HPLC.

  • Quench the reaction by slowly pouring the mixture into a beaker of cold methanol.

  • Filter the resulting precipitate and wash thoroughly with methanol to remove residual iron salts.

  • The solid product can be further purified by recrystallization or sublimation.

Method B: On-Surface Synthesis of Graphene Nanostructures

This advanced technique provides unparalleled control, enabling the formation of atomically precise graphene nanoribbons (GNRs) on a catalytic metal surface under ultra-high vacuum (UHV) conditions.[1][4][5][6] The process is typically a two-step thermal activation.

Rationale: Specifically designed precursors (often halogenated biphenyls) are first sublimated onto a pristine metal surface (e.g., Au(111)). An initial annealing step provides the energy for dehalogenation and subsequent aryl-aryl coupling, forming long polymer chains. A second, higher-temperature annealing step induces cyclodehydrogenation, where C-H bonds are broken and new C-C bonds are formed, planarizing the polymer into a flat GNR.[5]

On_Surface_Synthesis On-Surface Synthesis Workflow Precursor 1. Precursor Deposition (e.g., Dibromo-biphenyl) on Au(111) in UHV Polymer 2. Polymerization (Anneal ~200 °C) Dehalogenation & C-C Coupling Precursor->Polymer GNR 3. Cyclodehydrogenation (Anneal ~400 °C) Planarization Polymer->GNR Characterization 4. In-situ Analysis (STM / nc-AFM) GNR->Characterization

Caption: Key stages of on-surface synthesis in UHV.

Protocol 3.2: General Procedure for On-Surface Synthesis (Note: This protocol requires specialized UHV and surface science instrumentation.)

  • Substrate Preparation: Prepare a clean, atomically flat Au(111) single crystal surface through repeated cycles of argon ion sputtering and annealing (~500 °C) in UHV (base pressure < 1 x 10⁻¹⁰ mbar).

  • Precursor Deposition: Deposit the functionalized biphenyl precursor onto the clean Au(111) surface via thermal sublimation from a Knudsen cell evaporator. Maintain the substrate at room temperature or slightly elevated temperatures to control surface diffusion.

  • Polymerization: Anneal the substrate to ~200 °C. This temperature is sufficient to activate the dehalogenation and initiate radical addition to form polymer chains. The process can be monitored in-situ with Scanning Tunneling Microscopy (STM).

  • Cyclodehydrogenation: Further anneal the substrate to a higher temperature, typically 350-450 °C. This step drives the intramolecular cyclization and planarization of the polymer chains into the final graphene nanoribbon or 2D network.

  • Characterization: Cool the sample to cryogenic temperatures (e.g., 5 K) for high-resolution imaging and spectroscopic analysis using STM and non-contact Atomic Force Microscopy (nc-AFM) to confirm the final atomic structure.[10]

Characterization of Graphene-Like Products

Validating the structure and properties of the synthesized molecules is critical. The appropriate techniques depend on the synthetic method used.

Table 2: Characterization Techniques and Expected Observations
TechniqueApplicationExpected Observations
NMR Spectroscopy Solution-synthesized PAHsDisappearance of the ethynyl proton signal (~3.1 ppm). Appearance of new, complex aromatic signals corresponding to the extended π-system.
Mass Spectrometry Solution-synthesized PAHsA molecular ion peak corresponding to the mass of the cyclized product. Techniques like MALDI-TOF are essential for larger molecules.
UV-Vis Spectroscopy Solution-synthesized PAHsA significant red-shift (bathochromic shift) in the absorption maxima compared to the precursor, indicating a smaller HOMO-LUMO gap due to extended conjugation.
Scanning Tunneling Microscopy (STM) On-surface synthesisProvides real-space images of the molecules on the surface, confirming polymerization, cyclization, and the overall topology of the final structures.[4][5]
Non-Contact Atomic Force Microscopy (nc-AFM) On-surface synthesisOffers sub-molecular, bond-resolved images, providing unambiguous confirmation of the final covalent bond structure of the nanographene.[10]

Safety & Handling

  • Reagents: Handle strong acids (e.g., trifluoroacetic acid) and oxidants (FeCl₃, DDQ) with extreme care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Solvents: Anhydrous solvents like toluene and TEA are flammable and should be handled under an inert atmosphere.

  • UHV Equipment: Operation of UHV systems requires specialized training to manage high voltages, vacuum integrity, and cryogenic liquids.

References

  • On-surface synthesis of porous graphene nanoribbons mediated by phenyl migration. (2025).
  • Bergman cyclization of main-chain enediyne polymers for enhanced DNA cleavage. (2022). RSC Publishing.
  • Bergman cycliz
  • An ab Initio Exploration of the Bergman Cycliz
  • Bergman Cycliz
  • Efficient and Accurate Characterization of the Bergman Cyclization for Several Enediynes Including an Expanded Substructure of Esperamicin A1. (N.d.). PubMed Central.
  • On-surface synthesis of graphene nanoribbons with zigzag edge topology. (2016).
  • On-surface synthesis of graphene nanoribbons with zigzag edge topology. (2016). SciSpace.
  • Graphene Nanoribbons: On‐Surface Synthesis and Integration into Electronic Devices. (2020). MPG.PuRe.
  • On-surface synthesis of graphene nanoribbons with zigzag edge topology. (2016). PubMed.
  • Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. (N.d.). Springer.
  • Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization and 1,2-aryl migration. (2017).
  • Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. (N.d.). Beilstein Journal of Organic Chemistry.
  • This compound. PubChem.
  • Synthesis of polycyclic aromatic hydrocarbons via benzannulated enediynyl alcohols. (2007). West Virginia University.
  • Scholl cyclization of bis(1,1'-biphenyl-2-yl)thiophene derivatives... (N.d.).
  • Synthesis of extended PAHs. (N.d.).
  • Polycyclic Aromatic Triptycenes: Oxygen Substitution Cyclization Strategies. (N.d.).
  • Searching the Hearts of Graphene-like Molecules for Simplicity, Sensitivity, and Logic. (2015). PubMed.
  • Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1'-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. (2023).
  • Synthetic Applications of Oxidative Aromatic Coupling—From Biphenols to Nanographenes. (N.d.). PubMed Central.
  • Searching the Hearts of Graphene-like Molecules for Simplicity, Sensitivity, and Logic. (2015). SciSpace.
  • Christoph Gohlke. (N.d.). University of California, Irvine.
  • 52889-62-0|this compound|BLD Pharm. (N.d.). BLD Pharm.
  • Bergman Cyclization based Acenes, Polyacenes and PDI derivatives. (N.d.).
  • A new molecular model of bilayer graphene with higher semiconducting properties. (2025). University of Malaga.
  • Unveiling the Multiradical Character of the Biphenylene Network and Its Anisotropic Charge Transport. (2022). CNR-IRIS.
  • Insights into the Electrical Characterization of Graphene-like Materials
  • Reactivity, Regioselectivity, and Synthetic Application of 2-Pyrenyl Units in Scholl. (N.d.). ChemRxiv.
  • The design, synthesis and application of rubicene based polycyclic aromatic hydrocarbons (PAHs). (N.d.).
  • Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons Utilizing Aryl-substituted Anilines. (N.d.).
  • Synthesis of extended polycyclic aromatic hydrocarbons by oxidative tandem spirocyclization and 1,2-aryl migration. (2017).
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (N.d.). MDPI.
  • Discovery of the Pure Polycyclic Aromatic Hydrocarbon Indene (c-C9H8) with GOTHAM Observations of TMC-1. (N.d.). The Astrophysical Journal Letters.
  • Sulphonated graphene oxide catalyzed continuous flow synthesis of pyrazolo pyrimidinones, sildenafil and other PDE-5 inhibitors. (N.d.).
  • Graphene-Like Bilayer Hexagonal Silicon Polymorph. (N.d.). UNL Digital Commons.
  • Bilayer graphene as a template for manufacturing novel 2D materials. (2025).
  • Graphene-like bilayer hexagonal silicon polymorph. (N.d.). CityUHK Scholars.
  • Synthesis of Large Polycyclic Aromatic Hydrocarbons from Bis(biaryl)acetylenes: Large Planar PAHs with Low π-Sextets. (N.d.).

Sources

Application Notes and Protocols for Gold-Catalyzed Reactions of 2-Ethynyl-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Power of Gold Catalysis

Homogeneous gold catalysis has emerged as a formidable tool in modern organic synthesis, largely due to the unique ability of gold(I) and gold(III) complexes to act as soft, carbophilic Lewis acids.[1][2] This property allows for the potent and selective activation of carbon-carbon multiple bonds, such as those in alkynes and allenes, under remarkably mild conditions.[3][4] Gold catalysts are particularly distinguished by their high functional group tolerance and orthogonal reactivity compared to other transition metals, enabling the construction of complex molecular architectures with high efficiency.[4]

Among the vast array of substrates amenable to gold catalysis, 2-ethynyl-1,1'-biphenyl derivatives represent a particularly valuable class of precursors. Their rigid framework holds an alkyne and an arene in close proximity, predisposing them to intramolecular cyclization reactions. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the gold-catalyzed transformations of these substrates, focusing on the synthesis of phenanthrenes and related polycyclic structures—scaffolds of significant interest in materials science and medicinal chemistry.[5] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into controlling reaction selectivity.

Core Transformation: Intramolecular Hydroarylation for Phenanthrene Synthesis

The primary transformation of 2-ethynyl-1,1'-biphenyls under gold catalysis is an intramolecular hydroarylation, a powerful, atom-economical method for forming the phenanthrene core.[6][7][8] The reaction proceeds via a 6-endo-dig cyclization pathway.

Mechanistic Rationale: The catalytic cycle is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the biphenyl substrate. This coordination increases the electrophilicity of the triple bond, rendering it susceptible to nucleophilic attack.[1][4][9] The tethered phenyl ring then acts as the intramolecular nucleophile, attacking the activated alkyne in a Friedel-Crafts-type reaction. This key step forms a six-membered ring and generates a vinyl-gold intermediate. Subsequent protodeauration releases the gold catalyst, allowing it to re-enter the catalytic cycle, and yields the final, aromatized phenanthrene product.

Mechanism_Phenanthrene_Synthesis General Mechanism for Phenanthrene Synthesis cluster_0 Substrate This compound Activated π-Complex Substrate->Activated + [Au(I)] AuCat [Au(I)]+ Intermediate Vinyl-Gold Intermediate Activated->Intermediate 6-endo-dig Cyclization Product Phenanthrene Intermediate->Product + H+ - [Au(I)] H+ H+ Workflow_Phenanthrene_Synthesis start Setup setup_details Add substrate to flask under inert atmosphere (Ar/N2) start->setup_details add_solvent Add anhydrous non-nucleophilic solvent (e.g., DCE) setup_details->add_solvent add_catalyst Add Au(I) catalyst solution (e.g., JohnPhosAu(MeCN)SbF6) add_solvent->add_catalyst react Stir at RT - 50 °C Monitor by TLC add_catalyst->react workup Concentrate under reduced pressure react->workup purify Purify via flash column chromatography workup->purify end Product purify->end Mechanism_Divergent_Pathways Solvent-Controlled Selectivity cluster_0 Start Vinyl-Gold Intermediate PathA Phenanthrene Start->PathA Protodeauration (Non-nucleophilic solvent, e.g., DCE) PathB Alkoxy-Dihydrophenanthrene Start->PathB Nucleophilic Trap (+ ROH, e.g., MeOH) then Protodeauration

Sources

The Versatility of 2-Ethynyl-1,1'-biphenyl in Cascade Reactions for Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

In the landscape of modern synthetic organic chemistry, the quest for efficient and elegant strategies to construct complex molecular architectures remains a paramount objective. Heterocyclic compounds, in particular, form the bedrock of medicinal chemistry and materials science, with their diverse structures underpinning the therapeutic action of numerous drugs and the functional properties of advanced materials. Among the myriad of building blocks available to the synthetic chemist, 2-ethynyl-1,1'-biphenyl has emerged as a uniquely versatile and powerful precursor for the synthesis of a wide array of fused heterocyclic systems. Its rigid yet reactive framework, featuring a strategically positioned alkyne tethered to a biphenyl backbone, provides the ideal springboard for a diverse range of cascade reactions. These reactions, often mediated by transition metal catalysts or photochemical activation, allow for the rapid assembly of intricate polycyclic structures in a single, atom-economical step. This guide provides an in-depth exploration of the application of this compound and its derivatives in cascade reactions for the synthesis of medicinally and materially relevant heterocycles, including phenanthrenes, dibenzofurans, and carbazoles. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution, aimed at researchers, scientists, and professionals in drug development.

I. Palladium-Catalyzed Cascade Annulation for the Synthesis of Phenanthrenes

The phenanthrene core is a ubiquitous motif in natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. Traditional methods for phenanthrene synthesis often require harsh conditions and multi-step procedures. The advent of palladium-catalyzed cascade reactions of this compound derivatives has provided a more direct and versatile route to this important class of compounds.

Mechanistic Insight

The palladium-catalyzed annulation of 2-ethynyl-1,1'-biphenyls with alkynes proceeds through a sophisticated cascade sequence. The catalytic cycle is typically initiated by the oxidative addition of a palladium(0) species to the C-X bond (where X is a leaving group, often a triflate or a halide) of the biphenyl moiety. This is followed by migratory insertion of the alkyne into the resulting arylpalladium(II) complex. Subsequent intramolecular C-H activation of the adjacent phenyl ring leads to the formation of a palladacycle intermediate. Finally, reductive elimination furnishes the desired phenanthrene product and regenerates the active palladium(0) catalyst. The regioselectivity of the alkyne insertion is a key factor influencing the final substitution pattern of the phenanthrene product.

Caption: Palladium-Catalyzed Phenanthrene Synthesis Workflow.

Representative Examples
EntryThis compound DerivativeAlkyneProductYield (%)Reference
12-Ethynyl-2'-iodo-1,1'-biphenylDiphenylacetylene9,10-Diphenylphenanthrene95[1]
22-Ethynyl-2'-iodo-1,1'-biphenyl1-Phenyl-1-propyne9-Methyl-10-phenylphenanthrene89[1]
32-Ethynyl-2'-iodo-5,5'-dimethoxy-1,1'-biphenylPhenylacetylene2,7-Dimethoxy-10-phenylphenanthrene82[1]
Detailed Experimental Protocol: Synthesis of 9,10-Diphenylphenanthrene

This protocol is adapted from the work of Wu and coworkers[1].

Materials:

  • 2-Ethynyl-2'-iodo-1,1'-biphenyl

  • Diphenylacetylene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2-ethynyl-2'-iodo-1,1'-biphenyl (1.0 equiv), diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford 9,10-diphenylphenanthrene as a white solid.

II. Gold-Catalyzed Intramolecular Cyclization for Carbazole Synthesis

Carbazole and its derivatives are a cornerstone of functional organic materials, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters. They are also prevalent in a number of biologically active natural products and pharmaceuticals.[2] Gold catalysis has emerged as a particularly powerful tool for the synthesis of carbazoles from appropriately substituted this compound precursors, offering mild reaction conditions and high efficiency.[2]

Mechanistic Rationale

The gold-catalyzed synthesis of carbazoles from 2-amino-2'-ethynyl-1,1'-biphenyl derivatives proceeds via an intramolecular hydroamination/cyclization cascade. A cationic gold(I) catalyst activates the alkyne moiety towards nucleophilic attack by the tethered amino group. This initial 6-endo-dig cyclization forms a vinylgold intermediate. Subsequent protodeauration and aromatization lead to the formation of the stable carbazole ring system. The choice of the gold catalyst and reaction conditions can be crucial for achieving high yields and preventing side reactions.

Caption: Gold-Catalyzed Carbazole Synthesis Workflow.

Selected Examples
Entry2-Amino-2'-ethynyl-1,1'-biphenyl DerivativeCatalystProductYield (%)Reference
1N-Tosyl-2-amino-2'-ethynyl-1,1'-biphenylAuCl₃9-Tosyl-9H-carbazole92[3]
2N-Methyl-2-amino-2'-ethynyl-1,1'-biphenyl[IPrAu(MeCN)]SbF₆9-Methyl-9H-carbazole85[3]
32-Amino-2'-ethynyl-5-methyl-1,1'-biphenylAuCl3-Methyl-9H-carbazole88[3]
Detailed Experimental Protocol: Synthesis of 9-Tosyl-9H-carbazole

This protocol is based on the general procedures for gold-catalyzed cyclization of 2-alkynylanilines[3].

Materials:

  • N-Tosyl-2-amino-2'-ethynyl-1,1'-biphenyl

  • Gold(III) chloride (AuCl₃)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a dry vial, dissolve N-tosyl-2-amino-2'-ethynyl-1,1'-biphenyl (1.0 equiv) in anhydrous acetonitrile.

  • To this solution, add AuCl₃ (2 mol%).

  • Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 9-tosyl-9H-carbazole as a solid.

III. Visible-Light-Promoted Cascade Cyclization for Polycyclic N-Heterocycles

In recent years, visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. This approach allows for the generation of radical intermediates under mild conditions, enabling unique and complex transformations. The application of this methodology to 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles has opened up new avenues for the synthesis of intricate, nitrogen-containing polyheterocycles.[4][5]

Mechanistic Overview

The visible-light-promoted cascade cyclization of 3-ethynyl-[1,1'-biphenyl]-2-carbonitriles with unsaturated α-bromocarbonyls is initiated by the photocatalyst, which, upon excitation by visible light, facilitates the single-electron reduction of the α-bromocarbonyl compound to generate a carbon-centered radical.[5] This radical then adds to the alkyne of the biphenyl substrate, triggering a cascade of radical cyclizations. The newly formed vinyl radical can attack the nitrile group, leading to the formation of an iminyl radical. A subsequent intramolecular cyclization onto the adjacent phenyl ring, followed by a final radical cyclization and rearomatization, generates the complex polycyclic product. This remarkable cascade forms multiple C-C and C-N bonds and several new rings in a single operation.[4][5]

Caption: Visible-Light-Promoted Cascade Cyclization Workflow.

Scope of the Reaction

This reaction exhibits a broad substrate scope, tolerating a variety of substituents on the biphenyl backbone and accommodating different unsaturated α-bromocarbonyl coupling partners.[5]

Entry3-Ethynyl-[1,1'-biphenyl]-2-carbonitrile DerivativeUnsaturated α-BromocarbonylProductYield (%)Reference
13-Ethynyl-[1,1'-biphenyl]-2-carbonitrileDiethyl 2-allyl-2-bromomalonateTetrahydrobenzo[mn]cyclopenta[b]acridine derivative75[5]
24'-Methoxy-3-ethynyl-[1,1'-biphenyl]-2-carbonitrileDiethyl 2-allyl-2-bromomalonateMethoxy-substituted tetrahydrobenzo[mn]cyclopenta[b]acridine72[5]
34'-Chloro-3-ethynyl-[1,1'-biphenyl]-2-carbonitrileDiethyl 2-allyl-2-bromomalonateChloro-substituted tetrahydrobenzo[mn]cyclopenta[b]acridine68[5]
Detailed Experimental Protocol: Synthesis of Tetrahydrobenzo[mn]cyclopenta[b]acridine Derivative

This protocol is derived from the work of Li and coworkers[5].

Materials:

  • 3-Ethynyl-[1,1'-biphenyl]-2-carbonitrile

  • Diethyl 2-allyl-2-bromomalonate

  • fac-Ir(ppy)₃ (photocatalyst)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 3-ethynyl-[1,1'-biphenyl]-2-carbonitrile (1.0 equiv), diethyl 2-allyl-2-bromomalonate (1.5 equiv), and fac-Ir(ppy)₃ (1 mol%).

  • Add anhydrous DMSO and DIPEA (2.0 equiv) via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Backfill the tube with argon and place it in front of a blue LED lamp (40 W).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrobenzo[mn]cyclopenta[b]acridine derivative.

IV. Synthesis of Dibenzofurans via Intramolecular Cyclization

Dibenzofurans are an important class of oxygen-containing heterocycles present in various natural products and pharmacologically active compounds. Cascade reactions of this compound derivatives provide an efficient entry to this structural motif.

Mechanistic Considerations

The synthesis of dibenzofurans from 2-hydroxy-2'-ethynyl-1,1'-biphenyls can be achieved through an intramolecular hydroalkoxylation/cyclization cascade. In a typical procedure, a catalyst, often a gold or platinum complex, activates the alkyne for nucleophilic attack by the proximate hydroxyl group. This 5-exo-dig cyclization leads to the formation of a benzofuran ring and a vinyl-metal intermediate. Subsequent protodemetalation furnishes the dibenzofuran product.

General Protocol Outline

A general procedure would involve dissolving the 2-hydroxy-2'-ethynyl-1,1'-biphenyl substrate in a suitable anhydrous solvent, such as toluene or acetonitrile. A catalytic amount of a gold(I) or platinum(II) salt is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated and purified using standard techniques like column chromatography.

Conclusion

The cascade reactions of this compound and its derivatives represent a powerful and versatile strategy for the rapid construction of complex heterocyclic scaffolds. The methodologies highlighted in this guide, including palladium-catalyzed annulations, gold-catalyzed cyclizations, and visible-light-promoted radical cascades, offer significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity from relatively simple starting materials. The detailed protocols provided herein are intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery, materials science, and beyond. As the field of catalysis continues to evolve, we can anticipate the development of even more sophisticated and elegant cascade transformations originating from this privileged biphenyl scaffold.

References

  • Ran, Y.-S., Jiang, B., Shen, Y.-T., Fan, T.-G., Jiang, W., Zhang, C., & Li, Y.-M. (2023). Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1′-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. Organic Letters, 25(40), 7412–7416. [Link][4]

  • Ran, Y.-S., Jiang, B., Shen, Y.-T., Fan, T.-G., Jiang, W., Zhang, C., & Li, Y.-M. (2023). Supporting Information for Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1′-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. Organic Letters. [Link][5]

  • Sanz, R., et al. (2023). Gold-Catalyzed Regiodivergent Synthesis of Carbazoles. ChemistryViews. [Link][2]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Organic Chemistry Portal. [Link]

  • Wu, Y.-T., et al. (2012). Palladium-Catalyzed Annulation of 2,2'-Diiodobiphenyls with Alkynes: Synthesis and Applications of Phenanthrenes. The Journal of Organic Chemistry, 77(22), 9979–9988. [Link]

  • Wu, Y.-T., et al. (2012). Palladium-Catalyzed Annulation of 2,2'-Diiodobiphenyls with Alkynes: Synthesis and Applications of Phenanthrenes. PubMed. [Link][1]

  • Sanz, R., et al. (2017). Gold-Catalyzed Synthesis of 1-(Indol-3-yl)carbazoles: Selective 1,2-Alkyl vs 1,2-Vinyl Migration. Organic Letters, 19(19), 5074–5077. [Link][4]

  • Verma, A. K., et al. (2015). Versatile Synthesis of Polyfunctionalized Carbazoles from (3-Iodoindol-2-yl)butynols via a Gold-Catalyzed Intramolecular Iodine-Transfer Reaction. ACS Catalysis, 5(6), 3374–3379. [Link]

  • Prabhakaran, M., & Parthasarathy, K. (2024). Palladium-Catalyzed Synthesis of Substituted Phenanthrenes via a C-H Annulation of 2-Biaryl Triflates with Alkynes. The Journal of Organic Chemistry. [Link]

  • Wolfe, J. P., & Schultz, D. M. (2010). Synthesis of polycyclic nitrogen heterocycles via alkene aminopalladation/carbopalladation cascade reactions. Organic Letters, 12(5), 1028–1031. [Link]

  • Reddy, V. P., et al. (2012). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 3(10), 3133-3138. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Organic Chemistry Portal. [Link][3]

  • Li, Y.-M., et al. (2019). Mn(III)-Mediated Cascade Cyclization of 3-Isocyano-[1,1′-biphenyl]-2-carbonitrile with Arylboronic Acid: Construction of Pyrrolopyridine Derivatives. Organic Letters, 21(3), 683–686. [Link]

  • Turner, N. J., et al. (2024). Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. ACS Catalysis. [Link]

  • Zhang, J., et al. (2019). A novel and efficient synthesis of phenanthrene derivatives via palladium/norbornadiene-catalyzed domino one-pot reaction. Beilstein Journal of Organic Chemistry, 15, 334–340. [Link]

  • Cheng, C.-H., & Karthikeyan, J. (2011). Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature. Angewandte Chemie International Edition, 50(42), 9880–9883. [Link]

  • Wolfe, J. P., & Schultz, D. M. (2010). Synthesis of Polycyclic Nitrogen Heterocycles via Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions. Organic Letters, 12(5), 1028-1031. [Link]

  • Han, Z., et al. (2022). Construction of diverse polycyclic N-heterocycles via cascade allylic amination/Diels–Alder reaction. Chemical Communications, 58(95), 13258-13261. [Link]

  • Xiao, W.-J., et al. (2016). Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. Accounts of Chemical Research, 49(9), 1969–1979. [Link]

  • Maji, M. (2021). Visible-light Induced [4+2] Annulation of Thiophenes and Alkynes to Construct Benzene Rings. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethynyl-1,1'-biphenyl via Sonogashira coupling. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with this specific, and often nuanced, cross-coupling reaction. The steric hindrance imposed by the ortho-substituted biphenyl system presents unique optimization hurdles. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired this compound. What are the primary causes?

Answer: Low to non-existent yield is the most common issue and typically points to problems with catalysts, reagents, or the reaction environment. A systematic check is crucial.[1][2]

  • Catalyst Integrity:

    • Palladium Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose into an inactive black precipitate known as "palladium black".[1][3] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be effectively reduced in-situ to the active Pd(0) species for the catalytic cycle to begin.[1][4]

      • Solution: Always use a fresh, high-quality palladium source stored under an inert atmosphere. If you suspect catalyst decomposition, start the experiment over with a fresh batch.

    • Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is readily oxidized to Cu(II), which is ineffective in the catalytic cycle.

      • Solution: Use CuI from a freshly opened bottle. A pure, white-to-off-white powder is expected; a noticeable green or blue tint indicates oxidation.[1][2]

  • Reagent Purity:

    • Starting Materials: Impurities in either your 2-halobiphenyl or terminal alkyne can act as catalyst poisons, halting the reaction.[1][2]

    • Base Quality: The amine base (e.g., triethylamine, diisopropylamine) is critical for deprotonating the alkyne.[4][5] It must be anhydrous, as water can interfere with the reaction. Oxidized or wet amines are a common cause of failure.[1]

      • Solution: Purify starting materials via chromatography or distillation if their purity is questionable. Always use a freshly distilled or newly opened bottle of the amine base.

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen is detrimental. It promotes the oxidative homocoupling of the alkyne (Glaser coupling) and leads to the decomposition of the Pd(0) catalyst.[1][4]

      • Solution: Rigorously degas your solvent(s) using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes. The reaction should be run under a positive pressure of an inert gas using Schlenk techniques or within a glovebox.[1]

Question 2: My main byproduct is a dimer of my terminal alkyne. How can I prevent this?

Answer: The formation of alkyne dimers is a result of the Glaser-Hay coupling, a well-known side reaction in copper-mediated Sonogashira couplings.[1][6] This is especially prevalent in the presence of oxygen.

  • Strictly Anaerobic Conditions: As mentioned above, oxygen is the primary promoter of this side reaction. Improving the inertness of your atmosphere is the first and most critical step.[1]

  • Reduce Copper Loading: While catalytic, excess copper can accelerate the rate of homocoupling.

    • Solution: Minimize the amount of CuI used. Often, 1-5 mol% relative to the limiting reagent is sufficient.

  • Adopt a Copper-Free Protocol: To completely eliminate the Glaser coupling pathway, a copper-free Sonogashira reaction is the most effective solution. These protocols have been well-developed and often rely on specific, highly active palladium-ligand systems to function efficiently.[2][4]

Question 3: A black precipitate formed in my flask shortly after the reaction started. What is it and is the reaction salvageable?

Answer: The black precipitate is almost certainly palladium black, which is finely divided, agglomerated, and catalytically inactive palladium metal.[1] Its formation signals the death of your catalyst.

  • Common Causes:

    • Oxygen: Traces of oxygen in the reaction vessel.[1]

    • Impurities: Contaminants in reagents or solvents that poison and destabilize the catalyst.[1]

    • High Temperatures: Excessive heat can accelerate catalyst decomposition, especially with less stable catalyst systems.[1]

    • Solvent Choice: Some solvents are more prone to promoting palladium black formation. For instance, anecdotal evidence suggests THF can sometimes be problematic.[3]

  • Solution: The reaction is generally not salvageable once a significant amount of palladium black has formed. The best course of action is to stop the reaction and restart, paying meticulous attention to ensuring an inert atmosphere and using high-purity reagents and solvents.

Question 4: The reaction is very sluggish and stalls before completion, even with active catalysts. What adjustments should I make for the sterically hindered this compound?

Answer: The steric bulk around the reaction center on the 2-substituted biphenyl is a major challenge. The standard Sonogashira conditions may not be robust enough. The key is to enhance the activity of the palladium catalyst to overcome the steric hindrance.[7][8]

  • Ligand Choice is Critical: The ligand bound to the palladium center dictates its reactivity. For sterically demanding substrates, bulky and electron-rich phosphine ligands are highly recommended.[7][9] These ligands promote the formation of a highly active, monoligated palladium species which facilitates the rate-limiting oxidative addition step.

    • Recommended Ligands: Consider moving beyond the standard PPh₃. Ligands such as triphenylphosphine (PPh₃), dppf (1,1'-Bis(diphenylphosphino)ferrocene), and bulky alkylphosphines like P(t-Bu)₃ often provide superior results.[9][10]

  • Increase Reaction Temperature: While aryl iodides can often react at room temperature, the less reactive aryl bromides almost always require heating.[2][4] For a sterically hindered aryl bromide, you may need to increase the temperature significantly (e.g., 80-100 °C in a sealed vessel) to drive the reaction to completion.[2][10]

  • Switch Your Halide: The reactivity order for the aryl halide is I > Br >> Cl.[2][4][11] If you are starting with 2-bromobiphenyl and facing reactivity issues, switching to the more reactive 2-iodobiphenyl will have a profound positive impact on the reaction rate and required temperature.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-C≡CR' L₂ Transmetal->PdII_Both CuX CuX Transmetal->CuX Reforms CuX RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Reforms Catalyst Product Ar-C≡CR' (Product) RedElim->Product Cu_Acetylide Cu-C≡CR' CuX->Cu_Acetylide + H-C≡CR' - HX Alkyne H-C≡CR' Base Base Cu_Acetylide->Transmetal Enters Pd Cycle

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Failure (Low/No Yield) check_catalyst Check Catalyst System - Fresh Pd Source? - Fresh CuI? start->check_catalyst check_reagents Check Reagents - Pure Starting Materials? - Anhydrous Base? start->check_reagents check_atmosphere Check Atmosphere - Degassed Solvents? - Inert Gas Purge? start->check_atmosphere side_reaction Problem: Homocoupling? check_atmosphere->side_reaction stalled_reaction Problem: Stalled/Sluggish? side_reaction->stalled_reaction No solution_atmosphere Solution: Improve inert atmosphere technique side_reaction->solution_atmosphere Yes solution_cu_free Solution: Switch to Copper-Free Protocol side_reaction->solution_cu_free Yes solution_ligand Solution: Use Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, SPhos) stalled_reaction->solution_ligand Yes solution_halide Solution: Switch from Aryl Bromide to Iodide stalled_reaction->solution_halide Yes solution_temp Solution: Increase Reaction Temperature stalled_reaction->solution_temp Yes

Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.

Frequently Asked Questions (FAQs)

Q1: For synthesizing this compound, should I use 2-iodobiphenyl or 2-bromobiphenyl? A: The choice of halide has a major impact on reactivity. The general trend is I > OTf > Br > Cl.[2] 2-Iodobiphenyl is significantly more reactive than 2-bromobiphenyl and will couple under much milder conditions, often at or slightly above room temperature.[2][4] 2-Bromobiphenyl will almost certainly require heating to achieve a reasonable reaction rate. For a sterically challenging substrate like this, starting with 2-iodobiphenyl is strongly recommended to ensure a higher probability of success.

Q2: Can I run a Sonogashira coupling without a copper co-catalyst? A: Yes, and for many applications, it is preferable. Copper-free Sonogashira reactions completely avoid the issue of alkyne homocoupling (Glaser coupling).[2][4] These reactions typically require a more specialized palladium/ligand system and may use a different base, but they offer a cleaner reaction profile.[12]

Q3: How do I choose the right solvent and base? A: The solvent must fully dissolve your reagents.[1] Common choices include THF, DMF, toluene, or an amine base itself as the solvent.[4] The choice can be substrate-dependent; sometimes a solvent like DMF can slow a reaction by coordinating too strongly to the metal center.[13] The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), must be anhydrous and used in excess to neutralize the HX byproduct.[1][4]

Q4: My alkyne is protected with a trimethylsilyl (TMS) group. Do I need to remove it before the reaction? A: Not necessarily. Numerous protocols exist where (trimethylsilyl)acetylene is used directly, and the TMS group is cleaved in situ by the amine base or an additive like TBAF.[14] However, this adds another variable to the reaction. If you are troubleshooting a failing reaction, it is advisable to start with the deprotected terminal alkyne to simplify the system and rule out issues with the deprotection step.

Optimized Protocol Summaries

The following tables provide starting points for optimizing your reaction. Quantities are based on 1.0 mmol of the limiting aryl halide.

Table 1: Standard Copper-Catalyzed Protocol (Recommended for 2-Iodobiphenyl)

ComponentSuggested QuantityMol % / Eq.Notes
2-Iodobiphenyl1.0 mmol1.0 eqLimiting reagent
Terminal Alkyne1.2 mmol1.2 eqEnsure high purity
PdCl₂(PPh₃)₂0.03 mmol3 mol%A common, stable Pd(II) precatalyst[2]
CuI0.05 mmol5 mol%Use fresh, white powder[2]
Triethylamine (Et₃N)5.0 mLSolvent/BaseMust be anhydrous and deoxygenated[2]
Temperature 25 - 40 °C -Monitor by TLC/LC-MS
Atmosphere Argon or N₂ -Critical for success

Table 2: Copper-Free Protocol (Recommended for 2-Bromobiphenyl)

ComponentSuggested QuantityMol % / Eq.Notes
2-Bromobiphenyl1.0 mmol1.0 eqLimiting reagent
Terminal Alkyne1.2 mmol1.2 eqEnsure high purity
Pd(OAc)₂0.02 mmol2 mol%Palladium(II) acetate is a common precatalyst
SPhos0.04 mmol4 mol%A bulky, electron-rich ligand suitable for challenging substrates[12]
K₃PO₄ (Potassium Phosphate)2.0 mmol2.0 eqA common inorganic base for copper-free systems
Toluene or Dioxane5.0 mLSolventMust be anhydrous and deoxygenated
Temperature 80 - 110 °C -Higher temperatures are often needed for aryl bromides[10]
Atmosphere Argon or N₂ -Critical for success

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Rafique, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Rafique, H., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. Available at: [Link]

  • Walter, P. E. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Sonogashira coupling Definition. (n.d.). Fiveable. Retrieved January 16, 2026, from [Link]

  • The copper/palladium cooperation in Sonogashira coupling. (2023). ResearchGate. Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Available at: [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2015). ResearchGate. Available at: [Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved January 16, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). B P International. Retrieved January 16, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). ACS Publications. Available at: [Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. (2023). MDPI. Available at: [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and Trimethylsilylacetylenes. (2001). Arkivoc. Available at: [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2022). PMC - NIH. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012). ResearchGate. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted "2-Ethynyl-1,1'-biphenyl"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted "2-Ethynyl-1,1'-biphenyls." This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting solutions and frequently asked questions to address common challenges encountered during the synthesis of this important class of compounds. 2-Ethynyl-1,1'-biphenyl and its derivatives are valuable building blocks in organic synthesis, materials science, and medicinal chemistry, notably in the development of inhibitors for amyloid beta aggregation, which is implicated in Alzheimer's disease.[1]

This resource will delve into the intricacies of the primary synthetic routes, helping you navigate potential pitfalls and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Sonogashira Coupling Approach

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2][3] It is a widely used method for the synthesis of 2-ethynyl-1,1'-biphenyls.

Q1: My Sonogashira coupling reaction to synthesize a substituted this compound is showing low to no yield. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a Sonogashira coupling is a common issue that can often be resolved by systematically evaluating and optimizing the reaction components and conditions.

Troubleshooting Steps:

  • Catalyst System Integrity:

    • Palladium Catalyst: The choice and quality of the palladium catalyst are critical. For the coupling of an ethynyl group to a 2-halobiphenyl, a Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, ensure your reaction conditions facilitate its reduction to Pd(0). The solution turning black is often an indication of palladium black precipitation, which means your catalyst is no longer in the catalytic cycle.[4]

      • Recommendation: Use a fresh, high-quality palladium catalyst such as Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a suitable phosphine ligand.[5] Ensure anaerobic conditions to prevent oxidation of the Pd(0) species.

    • Copper Co-catalyst: Copper(I) iodide (CuI) is a common co-catalyst that facilitates the formation of a copper acetylide intermediate.

      • Recommendation: Use freshly purchased or properly stored CuI. Older bottles can be less active. Some researchers report that heat activation of CuI can improve results.[4]

  • Reaction Conditions:

    • Solvent and Base: The choice of solvent and base is crucial. Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) often serve as both the base and the solvent.[6] The base must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.

      • Recommendation: Ensure your amine base is distilled and degassed to remove any water or dissolved oxygen, which can poison the catalyst.[4] In some cases, using a non-amine base like K₂CO₃ with a polar aprotic solvent like DMF or THF can be effective, although this may require higher temperatures.[6][7]

    • Temperature: Sonogashira couplings are typically run at temperatures ranging from room temperature to 100°C.[6]

      • Recommendation: If you are using a volatile alkyne like trimethylsilylacetylene (TMSA), which has a boiling point of 53°C, ensure your reaction is performed in a sealed vessel or under reflux with an efficient condenser to prevent its evaporation.[4]

    • Atmosphere: These reactions are highly sensitive to oxygen.

      • Recommendation: Thoroughly degas your solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[4][8]

  • Substrate Reactivity:

    • Halide Leaving Group: The reactivity of the aryl halide is a significant factor. The general trend for reactivity is I > Br > Cl.

      • Recommendation: If you are struggling with an aryl bromide, consider synthesizing the corresponding aryl iodide, as this often leads to a significant improvement in yield and reaction time.[4]

    • Steric Hindrance: The presence of bulky substituents near the reaction center on either the biphenyl core or the alkyne can impede the reaction.

      • Recommendation: For sterically hindered substrates, you may need to screen different phosphine ligands. More electron-rich and bulky ligands can sometimes overcome steric challenges.

Workflow for Troubleshooting Sonogashira Coupling

Caption: Troubleshooting flowchart for Sonogashira coupling.

Q2: I am observing significant amounts of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I minimize this side product?

A2: Alkyne homocoupling is a common side reaction, particularly in the presence of oxygen and a copper co-catalyst.[8]

Minimization Strategies:

  • Strictly Anaerobic Conditions: Oxygen promotes the oxidation of Cu(I) to Cu(II), which is a key species in the Glaser coupling pathway.[8] Ensure your reaction is rigorously degassed.

  • Copper-Free Conditions: In some cases, the Sonogashira reaction can proceed without a copper co-catalyst, especially with more reactive aryl iodides. This completely eliminates the primary pathway for Glaser coupling.

  • Choice of Base and Solvent: Using a bulky amine base can sometimes disfavor the homocoupling reaction.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide, thereby reducing the rate of homocoupling relative to the desired cross-coupling.

Section 2: The Suzuki-Miyaura Coupling Approach

While the Sonogashira coupling directly forms the ethynyl-biphenyl bond, the Suzuki-Miyaura coupling is an excellent method for constructing the biphenyl core itself, which can then be further functionalized.[9][10][11] This is a two-step approach where you first synthesize a substituted 2-halo-1,1'-biphenyl and then perform a Sonogashira coupling.

Q3: My Suzuki-Miyaura reaction to form the substituted biphenyl precursor is giving a low yield. What should I check?

A3: Similar to the Sonogashira coupling, the success of a Suzuki-Miyaura reaction hinges on the catalyst system, base, and solvent.[12][13]

Troubleshooting Suzuki-Miyaura Reactions:

ParameterCommon IssueRecommended Solution
Palladium Catalyst Inactive catalyst or inefficient formation of the active Pd(0) species.Use a high-quality precatalyst like Pd(OAc)₂ or Pd(OH)₂ with an appropriate phosphine ligand.[10] Ensure the reaction is properly degassed to prevent catalyst oxidation.[13]
Ligand The chosen ligand is not optimal for the specific substrates, leading to poor oxidative addition or reductive elimination.For electron-deficient aryl halides, electron-rich phosphine ligands are often beneficial. For sterically hindered substrates, bulky ligands can improve performance. Screening different ligands is often necessary.
Base The base is not strong enough to facilitate the transmetalation step, or it is not soluble in the reaction medium.Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[7] The choice of base can be solvent-dependent. Ensure the base is finely powdered to maximize its surface area.
Solvent The solvent system does not adequately dissolve all reactants or promote the catalytic cycle.A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is often used to dissolve both the organic substrates and the inorganic base.
Boronic Acid/Ester Quality The boronic acid may have undergone partial decomposition (protodeboronation) during storage.Use fresh boronic acid or ester. You can check the purity by NMR. Storing boronic acids in a desiccator can help prolong their shelf life.
Section 3: Purification and Stability

Q4: I am having difficulty purifying my substituted this compound. What techniques are most effective?

A4: Purification can be challenging due to the potential for side products with similar polarities.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is usually effective. The exact ratio will depend on the polarity of your specific substituents.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Screening: Test a variety of solvents (e.g., hexanes, ethanol, isopropanol, or mixtures) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale reactions or when column chromatography fails to give adequate separation, prep-TLC can be a useful alternative.

Q5: Are this compound compounds generally stable?

A5: While the biphenyl core is robust, the terminal ethynyl group can be sensitive under certain conditions.

  • Light and Air Sensitivity: Some alkynes can be sensitive to light and air, potentially leading to oligomerization or polymerization over time. It is good practice to store these compounds under an inert atmosphere and protected from light, especially for long-term storage.

  • Thermal Stability: Most 2-ethynyl-1,1'-biphenyls have good thermal stability, but this can be influenced by the nature of the substituents.[14]

  • Acid/Base Stability: The terminal alkyne proton is weakly acidic and can be removed by strong bases. The triple bond can also be susceptible to reaction under strongly acidic conditions.

Experimental Protocols
General Protocol for Sonogashira Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted 2-halo-1,1'-biphenyl (1.0 eq.), Pd(PPh₃)₄ (0.02-0.05 eq.), and CuI (0.04-0.10 eq.).

  • Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or DIPA).[6]

  • Add the terminal alkyne (1.1-1.5 eq.) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.[6]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Strategy

Synthesis_Strategy cluster_suzuki Step 1: Biphenyl Core Synthesis cluster_sonogashira Step 2: Alkyne Installation ArylHalide Aryl Halide Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base) ArylHalide->Suzuki ArylBoronic Aryl Boronic Acid/Ester ArylBoronic->Suzuki BiphenylPrecursor Substituted 2-Halo-1,1'-biphenyl Suzuki->BiphenylPrecursor Sonogashira Sonogashira Coupling (Pd/Cu Catalysis, Base) BiphenylPrecursor->Sonogashira TerminalAlkyne Terminal Alkyne TerminalAlkyne->Sonogashira FinalProduct Substituted this compound Sonogashira->FinalProduct

Caption: Two-step synthesis of 2-ethynyl-1,1'-biphenyls.

References
  • Christoph Gohlke. (n.d.). Various publications on organometallic polymers and fluorescence microscopy.
  • EvitaChem. (n.d.). 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl.
  • Amanote Research. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
  • Amanote Research. (2002). A Suzuki Coupling Based Route to 2,2'-Bis(2-Indenyl)biphenyl Derivatives. Journal of Organic Chemistry.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • PubChem. (n.d.). This compound.
  • SpringerLink. (n.d.). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds.
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Beilstein Journals. (n.d.). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation.
  • Sandiego University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.
  • MDPI. (2015). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives.
  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
  • ResearchGate. (2019). Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol-biphenylene Resin.
  • Hoffman Fine Chemicals. (n.d.). This compound.
  • University of Waterloo. (2019). Ethynyl-1,1'-Biphenyl Derivatives as Amyloid Beta Aggregation Inhibitors.
  • Beilstein Journals. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone.
  • PubMed Central. (n.d.). Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives.

Sources

Technical Support Center: Purification of 2-Ethynyl-1,1'-biphenyl and its Cyclization Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-ethynyl-1,1'-biphenyl and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable synthetic intermediates and their resulting polycyclic aromatic hydrocarbon (PAH) products, such as phenanthrenes, which are often synthesized via gold-catalyzed cyclization.

Section 1: Purification of this compound

This compound is a key precursor in the synthesis of various complex organic molecules. Its purity is paramount for the success of subsequent reactions. The most common method for its synthesis is the Sonogashira cross-coupling reaction.

Frequently Asked Questions (FAQs): Purification of this compound

Q1: What are the most common impurities I should expect when synthesizing this compound via Sonogashira coupling?

A1: The impurity profile can vary based on your specific reaction conditions, but common impurities include:

  • Homocoupled alkyne (Glaser coupling product): This is a frequent byproduct in Sonogashira reactions, especially in the presence of oxygen.

  • Unreacted starting materials: Such as the corresponding aryl halide (e.g., 2-bromobiphenyl) and the alkyne source.

  • Palladium and copper catalyst residues: These can be present in the crude product and may require specific purification steps for removal.

  • Solvent residues: Common solvents used in the synthesis, like THF or toluene, may be present.[1]

  • Phosphine ligands and their oxides: If phosphine ligands are used, they and their oxidation products can be significant impurities.

Q2: My column chromatography of this compound is giving poor separation. What can I do?

A2: Poor separation during column chromatography can be frustrating. Here are several troubleshooting steps:

  • Optimize your solvent system: this compound is a relatively non-polar compound. A good starting point for your eluent is a mixture of hexanes and ethyl acetate. Start with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity.

  • Check for compound degradation on silica: Terminal alkynes can sometimes be unstable on acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If degradation is an issue, consider using deactivated silica gel (by adding a small amount of triethylamine to your eluent) or switching to a different stationary phase like alumina.

  • Dry loading vs. wet loading: For compounds with limited solubility in the eluent, dry loading onto a small amount of silica can provide better resolution than wet loading.

  • Column dimensions and packing: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better separation than a short, wide one.

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective method for purifying this compound, especially if the crude material is relatively pure.

  • Solvent selection is key: You will need to screen for a solvent or solvent system in which your compound is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for non-polar compounds include hexanes, heptane, or a mixed solvent system like ethanol/water or dichloromethane/hexanes.

Troubleshooting Guide: Purification of this compound
Problem Potential Cause Troubleshooting Steps
Product co-elutes with a non-polar impurity during column chromatography. Insufficient difference in polarity between the product and the impurity.1. Use a less polar solvent system (e.g., increase the hexane:ethyl acetate ratio).2. Try a different stationary phase, such as alumina, which has different selectivity.3. Consider preparative HPLC with a phenyl-hexyl or biphenyl column for difficult separations.
Streaking or tailing of the product spot on TLC. Compound is too polar for the solvent system, or it is interacting strongly with the silica gel.1. Increase the polarity of the eluent.2. Add a small amount of a more polar solvent like methanol to your eluent.3. If the compound is acidic or basic, add a small amount of acetic acid or triethylamine, respectively, to the eluent.
Product appears to decompose on the silica gel column. The terminal alkyne is sensitive to the acidic nature of silica gel.1. Neutralize the silica gel by adding 1-2% triethylamine to the eluent.2. Use neutral or basic alumina as the stationary phase.
Oiling out during recrystallization. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Use a lower boiling point solvent.2. Add slightly more solvent to prevent supersaturation.3. Try a different solvent system.

Section 2: Purification of Phenanthrene Products from Gold-Catalyzed Cyclization

The gold-catalyzed intramolecular cyclization of this compound derivatives is a powerful method for constructing phenanthrene ring systems. The purification of these products presents its own set of challenges.

Frequently Asked Questions (FAQs): Purification of Phenanthrene Products

Q1: What are the typical byproducts of the gold-catalyzed cyclization of this compound?

A1: While this reaction is often high-yielding, potential byproducts can include:

  • Unreacted starting material: Incomplete conversion will leave this compound in your crude mixture.

  • Partially cyclized or rearranged intermediates: Depending on the substrate and reaction conditions, you may observe intermediates that have not fully cyclized.

  • Hydrated or oxidized byproducts: If water is present, you may see byproducts resulting from the hydration of the alkyne.

  • Gold catalyst residues: The gold catalyst can sometimes be difficult to remove completely.

Q2: How do I remove the gold catalyst from my reaction mixture?

A2: Removing the gold catalyst is a critical step for obtaining a pure product.

  • Filtration through a plug of silica or celite: This is often the first step. After the reaction is complete, pass the reaction mixture through a short plug of silica gel or celite, eluting with a suitable solvent.

  • Aqueous workup: Sometimes, washing the organic layer with an aqueous solution of potassium iodide or sodium cyanide can help to sequester the gold catalyst. (Caution: Cyanide is highly toxic and should only be used by trained personnel with appropriate safety precautions).

  • Precipitation: In some cases, the gold catalyst may precipitate out of the reaction mixture and can be removed by filtration.

Q3: My phenanthrene product is a solid. What is a good recrystallization solvent?

A3: Phenanthrenes are generally crystalline solids.

  • Solvent screening: A systematic solvent screen is the best approach. Good single solvents to try include ethanol, isopropanol, toluene, or ethyl acetate.

  • Mixed solvent systems: A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or heptane) is often effective. Dissolve your crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Troubleshooting Guide: Purification of Phenanthrene Products
Problem Potential Cause Troubleshooting Steps
Incomplete reaction, with starting material and product having similar Rf values. The polarity difference between the starting material and the product is small.1. Optimize the reaction to drive it to completion.2. Use a very shallow gradient during column chromatography.3. Consider preparative HPLC for challenging separations. A biphenyl or phenyl-hexyl column may offer better selectivity for these aromatic compounds.
Product is contaminated with a yellow/orange color. Residual gold catalyst or gold nanoparticles.1. Pass the crude product through a plug of silica gel, eluting with a non-polar solvent.2. If the color persists, consider a workup with an aqueous solution of KI.
Multiple spots on TLC with very similar Rf values. Formation of isomers or closely related byproducts.1. Carefully optimize your column chromatography conditions, potentially using a different stationary phase like alumina.2. Preparative TLC can be a useful technique for separating small amounts of closely related compounds.3. Preparative HPLC is often the most effective method for isomer separation.
Low recovery after column chromatography. Product is either strongly adsorbed to the silica or is degrading.1. Check the stability of your product on silica using a 2D TLC experiment.2. If the product is unstable, use deactivated silica or alumina.3. If the product is strongly adsorbed, try a more polar eluent or add a small percentage of a highly polar solvent like methanol to your eluent at the end of the column to "flush" it out.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Column Chromatography
  • Prepare the column: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). Pack the column with silica gel as a slurry in your starting eluent.

  • Load the sample: Dissolve your crude material in a minimal amount of a suitable solvent (dichloromethane is often a good choice). If the material is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elute the column: Start with a low polarity eluent (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio). Gradually increase the polarity of the eluent (gradient elution) to move your compounds down the column.

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to determine which fractions contain your desired product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Choose a solvent: Select a solvent or solvent pair in which your compound has high solubility when hot and low solubility when cold.

  • Dissolve the crude material: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.

  • Hot filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolate and dry the crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Table 1: Typical TLC Solvent Systems
Compound Type Recommended Solvent System (v/v) Expected Rf Range
This compound5-10% Ethyl Acetate in Hexanes0.3 - 0.5
Phenanthrene derivatives10-30% Ethyl Acetate in Hexanes0.2 - 0.4
Polar byproducts50-100% Ethyl Acetate in Hexanes0.1 - 0.3

Note: These are starting points and may need to be optimized for your specific compounds.

Section 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Column Chromatography

Column Chromatography Troubleshooting start Poor Separation check_rf Check TLC Rf Difference start->check_rf check_stability Check Compound Stability on Silica start->check_stability Degradation Suspected optimize_solvent Optimize Solvent System (Gradient) check_rf->optimize_solvent Sufficient change_stationary Change Stationary Phase (e.g., Alumina) check_rf->change_stationary Insufficient prep_hplc Consider Preparative HPLC optimize_solvent->prep_hplc Still Poor check_stability->optimize_solvent Stable deactivate_silica Use Deactivated Silica check_stability->deactivate_silica Unstable streaking Streaking/ Tailing on TLC adjust_polarity Adjust Eluent Polarity streaking->adjust_polarity add_modifier Add Modifier (Acid/Base) adjust_polarity->add_modifier Still Streaking

Caption: Troubleshooting decision tree for column chromatography.

Diagram 2: Purification Workflow for Gold-Catalyzed Cyclization

Gold-Catalyzed Cyclization Purification reaction_mixture Crude Reaction Mixture filter_catalyst Filter through Silica/Celite Plug to Remove Bulk of Gold Catalyst reaction_mixture->filter_catalyst concentrate Concentrate the Filtrate filter_catalyst->concentrate column_chromatography Column Chromatography (e.g., Hexanes/EtOAc) concentrate->column_chromatography analyze_fractions Analyze Fractions by TLC column_chromatography->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure recrystallize Recrystallization for Final Purity combine_pure->recrystallize final_product Pure Phenanthrene Product recrystallize->final_product

Caption: General purification workflow for phenanthrene products.

References

  • Li, G., et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. Organic Letters. [Link]

  • Reddit. (2023). Recovering gold, having trouble with the final steps. Any tips or guides? r/chemistry. [Link]

  • Nanopartz. (n.d.). Gold Nanoparticle Purification Methods. [Link]

  • Various Authors. (2023). Modern Gold Catalyzed Synthesis. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]

  • Li, G., et al. (2014). Cationic Gold Catalyst Poisoning and Reactivation. PubMed Central. [Link]

  • Pharmaceutical Technology. (2010). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • Various Authors. (2010). Cocktail-solvent screening to enhance solubility, increase crystal yield, and induce polymorphs. ResearchGate. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Various Authors. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Controlled Release. [Link]

  • Kirkland, J. J., et al. (1997). Stability of silica-based, endcapped, columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. [Link]

  • Goldmarket. (2023). Gold fine chemistry: catalysis and organic synthesis. [Link]

  • Various Authors. (2020). Divergent catalytic behaviors of assembled organogold(i) clusters derived from enyne cyclization. PubMed Central. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Diva Portal. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs). [Link]

  • American Chemical Society. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. [Link]

  • Society of Chemical Industry. (n.d.). Gold Catalysis in Organic Synthesis. [Link]

  • Various Authors. (2022). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes. ResearchGate. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • Various Authors. (2013). How can I find out the same Rf value compounds by TLC wise without using NMR? ResearchGate. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Royal Society of Chemistry. (2019). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. [Link]

  • Various Authors. (2016). Redetermination of phenanthrene–naphthalene and phenanthrene–biphenyl binary phase diagrams. ResearchGate. [Link]

  • Alagarsamy, V. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. Synthetic Communications. [Link]

  • Analytical Sales & Products, Inc. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. [Link]

  • Kim, J. K., et al. (2018). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. PubMed Central. [Link]

  • Norwegian University of Science and Technology. (n.d.). Gold catalysed cyclizations of alkynes - Gold Catalysis in Organic Synthesis. [Link]

  • Various Authors. (2022). Further Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. ResearchGate. [Link]

  • MDPI. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. [Link]

  • Various Authors. (2020). Heterogeneous gold(III)-catalyzed tandem cyclization of 2-alkynylbenzamides with ammonium acetate toward 1-aminoisoquinolines. ResearchGate. [Link]

  • SciSpace. (n.d.). Stability of Silica-Based, Monofunctional C18 Bonded-Phase Column Packing for HPLC at High pH. [Link]

  • Various Authors. (2022). Identification of compounds based on Rf values and colour from TLC... ResearchGate. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 52889-62-0 | this compound | MFCD28016698. [Link]

  • Wang, Y., et al. (1999). [The relationship between thin-layer chromatographic retention values and molecular structures of phenol and aniline derivatives]. Se Pu. [Link]

  • Various Authors. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PubMed Central. [Link]

  • Various Authors. (2007). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • American Chemical Society. (2001). Palladium-Catalyzed Coupling of Aryl Halides and (Trimethylsilyl)acetylene. [Link]

  • Various Authors. (2001). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. ResearchGate. [Link]

  • Various Authors. (2020). Selective Synthesis of Phenanthrenes and Dihydrophenanthrenes via Gold-Catalyzed Cycloisomerization of Biphenyl Embedded Trienynes. PubMed. [Link]

  • Liu, W., et al. (2010). Simultaneous removal of phenanthrene and lead from artificially contaminated soils with glycine-β-cyclodextrin. PubMed. [Link]

Sources

Technical Support Center: Synthesis of 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-ethynyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges and side reactions encountered during its synthesis, particularly via the Sonogashira coupling reaction, providing in-depth, field-tested insights and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] This reaction involves the coupling of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5][6] For the synthesis of this compound, this typically involves the reaction of 2-bromo-1,1'-biphenyl with a protected or unprotected acetylene source.

Q2: I am observing a significant amount of a byproduct with approximately double the mass of my alkyne starting material. What is happening?

This is a classic case of alkyne homocoupling, also known as the Glaser coupling.[3][7] This side reaction is particularly common when using a copper co-catalyst in the Sonogashira reaction.[3][7] The presence of oxygen promotes the oxidative dimerization of the terminal alkyne, leading to the formation of a 1,3-diyne.[3][7]

Q3: My reaction is sluggish, and I'm getting a low yield of the desired product. What are the potential causes?

Several factors can contribute to low yields in a Sonogashira coupling:

  • Inactive Catalyst: The palladium(0) catalyst is sensitive to air and can be oxidized to an inactive palladium(II) species.[3]

  • Poor Substrate Reactivity: The reactivity of the aryl halide is crucial. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.[8]

  • Insufficient Base: The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[3]

  • Inhibitors: Trace impurities in the starting materials or solvent can poison the catalyst.

Troubleshooting Guide: Common Side Reactions and Solutions

Issue 1: Alkyne Homocoupling (Glaser Coupling)

The formation of diynes through homocoupling is the most frequently encountered side reaction in Sonogashira couplings.[3][7]

Causality: This reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. The copper acetylide intermediate undergoes oxidative dimerization to form the diyne.[5][7]

Mitigation Strategies:

  • Strict Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from the reaction mixture. This can be achieved by:

    • Using Schlenk techniques or a glovebox.

    • Thoroughly degassing the solvent and reagents by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[3]

  • Copper-Free Sonogashira Coupling: In many cases, the copper co-catalyst can be omitted.[3][5][9] While this may require slightly higher reaction temperatures or longer reaction times, it effectively eliminates the primary pathway for homocoupling.[3]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.[7]

Experimental Protocol: Copper-Free Sonogashira Coupling of 2-Bromo-1,1'-biphenyl

Reagent/ParameterConditionPurpose
Aryl Halide 2-Bromo-1,1'-biphenyl (1.0 eq)Starting material
Alkyne Ethynyltrimethylsilane (1.2 eq)Acetylene source (TMS group is a protecting group)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%)Primary catalyst
Base Triethylamine (TEA) or Diisopropylamine (DIPEA)Base and solvent
Solvent Toluene or DMF (degassed)Reaction medium
Temperature 70-100 °CTo facilitate the reaction in the absence of copper
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation

Workflow Diagram:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Schlenk_Flask Schlenk Flask Starting_Materials Add 2-bromo-1,1'-biphenyl, Pd(PPh3)4, and solvent Schlenk_Flask->Starting_Materials Degassing Degas via Freeze-Pump-Thaw (3x) Starting_Materials->Degassing Inert_Atmosphere Backfill with Argon/Nitrogen Degassing->Inert_Atmosphere Add_Base_Alkyne Add Base and Ethynyltrimethylsilane Inert_Atmosphere->Add_Base_Alkyne Heating Heat to 70-100 °C Add_Base_Alkyne->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Quench with aq. NH4Cl Monitoring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography Drying->Purification Deprotection Deprotection (if using TMS-acetylene) Purification->Deprotection

Caption: Experimental workflow for copper-free Sonogashira coupling.

Issue 2: Dehalogenation of the Aryl Halide

Another potential side reaction is the reduction of the aryl halide starting material (e.g., 2-bromo-1,1'-biphenyl) to the corresponding arene (1,1'-biphenyl).

Causality: This can occur through a competing reductive elimination pathway from a palladium hydride intermediate. Palladium hydrides can be formed from the reaction of the palladium catalyst with the amine base/solvent or trace amounts of water.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried to minimize the formation of palladium hydrides.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. In some cases, using an inorganic base like K₂CO₃ or Cs₂CO₃ in a non-amine solvent like DMF or toluene can reduce this side reaction.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand on the palladium catalyst can affect the relative rates of the desired cross-coupling and the undesired dehalogenation. Using more electron-donating or bulkier ligands can sometimes suppress dehalogenation.

Troubleshooting Dehalogenation:

ObservationPotential CauseRecommended Action
Significant amount of 1,1'-biphenyl detected by GC-MS or NMR.Presence of water or reactive hydrogen source.Use freshly distilled and dried solvents and amines.
Dehalogenation persists even under anhydrous conditions.The specific combination of base, solvent, and ligand favors this pathway.Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and phosphine ligands.
Issue 3: Reactions Involving the Biphenyl Moiety

While less common, side reactions involving the biphenyl ring system can occur under harsh reaction conditions.

Causality: At high temperatures, intramolecular cyclization or other rearrangements can potentially occur, although this is generally not a major concern under typical Sonogashira conditions. The presence of other functional groups on the biphenyl rings could also lead to competing reactions.

Mitigation Strategies:

  • Milder Reaction Conditions: If side reactions involving the biphenyl core are suspected, it is advisable to optimize the reaction to proceed at a lower temperature. This can often be achieved by using a more reactive aryl halide (e.g., 2-iodo-1,1'-biphenyl instead of the bromo-analogue) or a more active catalyst system.

  • Protecting Groups: If the biphenyl moiety contains sensitive functional groups, they should be appropriately protected before subjecting the molecule to the coupling reaction.

Logical Relationship of Side Reactions:

Side_Reactions cluster_side_reactions Potential Side Reactions Sonogashira_Reaction Sonogashira Coupling Homocoupling Alkyne Homocoupling (Glaser Coupling) Sonogashira_Reaction->Homocoupling [O2], Cu(I) Dehalogenation Dehalogenation of Aryl Halide Sonogashira_Reaction->Dehalogenation H2O, Base Biphenyl_Reactions Reactions on Biphenyl Core Sonogashira_Reaction->Biphenyl_Reactions High Temp.

Caption: Relationship between the desired Sonogashira coupling and common side reactions.

Purification of this compound

Effective purification is crucial to isolate the desired product from the various potential byproducts.

Standard Protocol:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is performed to remove the bulk of the amine base and inorganic salts. Quenching with a mild acid like aqueous ammonium chloride is common.[8]

  • Column Chromatography: This is the most effective method for separating this compound from non-polar byproducts like the homocoupled diyne and the dehalogenated biphenyl.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is effective. The less polar byproducts (1,1'-biphenyl and the diyne) will elute before the more polar desired product.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be employed for further purification.

References

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Chem LibreTexts. (2024, August 5). The Sonogashira Coupling.
  • Pearson. (2022, July 22). Sonogashira Coupling Reaction: Videos & Practice Problems.
  • ResearchGate. (2025, August 10). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
  • Chem LibreTexts. (2024, August 5). Sonogashira Coupling.
  • PubChem. This compound | C14H10 | CID 12731861.
  • Organic Synthesis. Sonogashira Coupling.
  • ResearchGate. General methods for the synthesis of biphenylene (1).
  • ACS Publications. (n.d.). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions | The Journal of Organic Chemistry.
  • YouTube. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem.
  • Organic Syntheses Procedure. ETHYNYL p-TOLYL SULFONE.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Wikipedia. Sonogashira coupling.
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances.
  • MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
  • Hoffman Fine Chemicals. CAS 52889-62-0 | this compound | MFCD28016698.

Sources

Technical Support Center: Improving the Yield of 2-Ethynyl-1,1'-biphenyl Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cyclization of 2-ethynyl-1,1'-biphenyl and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of these critical reactions. Here, we will delve into common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, all grounded in established scientific principles and field-proven insights.

The intramolecular cyclization of 2-ethynyl-1,1'-biphenyls is a powerful method for synthesizing phenanthrenes and other polycyclic aromatic hydrocarbons, which are significant structural motifs in medicinal chemistry and materials science.[1] However, achieving high yields can be challenging. This guide provides a structured approach to identifying and resolving common issues encountered during these reactions.

Troubleshooting Guide: Low Product Yields

Low or no yield is one of the most common challenges in the cyclization of this compound.[2] The following section addresses specific problems you might be encountering.

Problem 1: My reaction has stalled, and TLC/LC-MS analysis shows only starting material.

This is a frequent issue that can often be resolved by systematically evaluating the core components of your reaction.

Possible Cause 1: Ineffective Catalyst or Reagents

The quality and activity of your catalyst and reagents are paramount for a successful cyclization.[3]

  • Solution: Catalyst and Reagent Verification

    • Catalyst Quality: For metal-catalyzed reactions (e.g., gold, platinum), ensure the catalyst has not degraded. Gold(I) catalysts, for instance, can be sensitive to air and moisture.[4] It is advisable to use freshly purchased or properly stored catalysts.

    • Reagent Purity: The purity of the this compound starting material is critical. Impurities can poison the catalyst or lead to undesired side reactions.[5] Purify the starting material by recrystallization or column chromatography and confirm its purity via NMR or melting point analysis.

    • Use Fresh Reagents: Oxidizing or activating agents can degrade over time. Always use freshly opened or properly stored reagents to ensure their efficacy.[3]

Possible Cause 2: Suboptimal Reaction Conditions

The reaction conditions, including temperature, solvent, and concentration, play a crucial role in the reaction's success.[6]

  • Solution: Systematic Optimization of Reaction Parameters

    • Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC. Some cyclizations require elevated temperatures to overcome the activation energy barrier.[6]

    • Solvent: The choice of solvent can significantly impact the reaction.[7] Nonpolar aprotic solvents are often effective, but a solvent screen may be necessary to find the optimal medium for your specific substrate.[7][8]

    • Concentration: Both under-loading and over-loading of the substrate can lead to low yields.[2] If the reaction is sluggish, a modest increase in concentration might be beneficial.

Problem 2: My reaction is producing a complex mixture of products with a low yield of the desired phenanthrene.

The formation of multiple products indicates competing reaction pathways or side reactions.

Possible Cause 1: Competing Reaction Pathways

Depending on the catalyst and conditions, this compound can undergo various transformations. Gold-catalyzed reactions, for example, can sometimes lead to the formation of allene intermediates or other cyclized products.[9]

  • Solution: Enhancing Selectivity through Catalyst and Ligand Choice

    • Catalyst Selection: Gold and platinum catalysts are commonly used for this transformation.[10][11] The choice of metal can influence the reaction pathway. If one is not working, consider trying the other.

    • Ligand Effects: The ligands coordinated to the metal center play a crucial role in determining the catalyst's reactivity and selectivity.[4][12][13] Electron-donating ligands can modulate the electronic properties of the metal center and influence the stability of intermediates.[4] A systematic screening of ligands can help identify the one that favors the desired cyclization pathway.

Possible Cause 2: Side Reactions

Side reactions, such as polymerization of the alkyne or decomposition of the starting material, can significantly reduce the yield of the desired product.

  • Solution: Fine-Tuning Reaction Conditions

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times can sometimes lead to the decomposition of the product or the formation of byproducts.

    • Additives: In some cases, the addition of a mild base or acid can suppress side reactions and improve the yield.[14] For instance, a base can neutralize any acidic impurities that might promote polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the gold-catalyzed cyclization of this compound?

The generally accepted mechanism for the gold(I)-catalyzed cyclization involves the activation of the alkyne by the gold catalyst. This is followed by an intramolecular hydroarylation or a related cyclization cascade to form the phenanthrene skeleton.[15] The specific pathway can be influenced by the ligands on the gold catalyst and the reaction conditions.

Q2: How do I choose between a gold and a platinum catalyst for my reaction?

Both gold and platinum catalysts are effective for alkyne cyclizations. Gold catalysts are often favored for their high reactivity and functional group tolerance under mild conditions.[10] Platinum catalysts, such as PtCl₄, can also be highly effective and may offer different selectivity.[11] The optimal choice often depends on the specific substrate and desired outcome, and empirical screening is recommended.

Q3: My desired product is a substituted phenanthrene. How do substituents on the biphenyl backbone affect the reaction?

Substituents on the biphenyl rings can have a significant electronic and steric influence on the reaction. Electron-donating groups can often facilitate the cyclization, while electron-withdrawing groups may require more forcing conditions. The position of the substituent can also direct the regioselectivity of the cyclization.

Q4: Can I use other transition metals for this cyclization?

While gold and platinum are the most commonly used catalysts, other transition metals like palladium and ruthenium have also been reported to catalyze similar transformations, sometimes involving different mechanistic pathways such as radical cyclizations.[16][17]

Experimental Protocols

General Procedure for Gold-Catalyzed Cyclization

This protocol provides a starting point for optimizing your reaction.

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound substrate (1.0 equiv).

  • Add the desired solvent (e.g., toluene, DCE, or CH₂Cl₂) to achieve the desired concentration (typically 0.05-0.1 M).

  • Add the gold catalyst (e.g., IPrAuNTf₂, 1-5 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

Here is a logical workflow for troubleshooting low product yield.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Conc.) Check_Purity->Review_Conditions Analyze_Crude Analyze Crude Product (NMR, LC-MS) Review_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Optimize_Catalyst Optimize Catalyst/Ligand for Selectivity Side_Products->Optimize_Catalyst Yes Product_Decomposition Product Decomposition? Incomplete_Reaction->Product_Decomposition No Optimize_Conditions Optimize Temp, Time, or Concentration Incomplete_Reaction->Optimize_Conditions Yes Milder_Conditions Use Milder Conditions (Lower Temp, Shorter Time) Product_Decomposition->Milder_Conditions Yes

Caption: A logical workflow for troubleshooting low product yield.

Data Summary

The following table summarizes the effect of different catalysts and solvents on the yield of a model this compound cyclization. This data is illustrative and results may vary depending on the specific substrate.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1IPrAuNTf₂ (2)Toluene80485
2JohnphosAuNTf₂ (2)Toluene80478
3IPrAuNTf₂ (2)DCE80492
4IPrAuNTf₂ (2)CH₂Cl₂rt2465
5PtCl₄ (5)Toluene1001275

This is representative data and not from a specific publication.

Catalytic Cycle Overview

The following diagram illustrates a plausible catalytic cycle for the gold(I)-catalyzed cyclization of this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst [L-Au]⁺ Pi_Complex π-Complex Catalyst->Pi_Complex + Substrate Substrate This compound Cyclized_Intermediate Vinyl-Au Intermediate Pi_Complex->Cyclized_Intermediate Intramolecular Attack Protodeauration Protodeauration (+ H⁺) Cyclized_Intermediate->Protodeauration Protodeauration->Catalyst - Product - H⁺ Product Phenanthrene Protodeauration->Product

Sources

Technical Support Center: Catalyst Selection for Efficient 2-Ethynyl-1,1'-biphenyl Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing transformations of 2-ethynyl-1,1'-biphenyl. This resource is tailored for researchers, chemists, and drug development professionals aiming to leverage this versatile building block for the synthesis of phenanthrenes and other valuable polycyclic aromatic systems. This guide provides answers to frequently asked questions, detailed troubleshooting protocols for common experimental hurdles, and reference data to streamline your catalyst selection process.

Section 1: Frequently Asked Questions (FAQs) - Catalyst Selection Strategy

This section addresses high-level strategic decisions to guide your initial experimental design.

Q1: What are the primary transformations of this compound, and why are they synthetically important?

The most prominent and valuable transformation of this compound is its intramolecular cyclization (or hydroarylation) to form phenanthrene. Phenanthrene is a core structural motif in numerous natural products, pharmaceuticals, and organic materials. Traditional methods for its synthesis, such as the Haworth or Bardhan-Sengupta syntheses, often require harsh conditions and multiple steps.[1][2] The direct cyclization of a readily available biphenyl precursor offers a more atom-economical and efficient route. This substrate can also participate in other reactions like palladium-catalyzed annulations and visible-light-promoted cascade cyclizations to create complex polycyclic structures.[3][4][5]

Q2: Which classes of catalysts are most effective for the cyclization of this compound?

The most effective catalysts are typically electrophilic, late-transition metal complexes that act as potent π-acids to activate the alkyne bond. The primary catalyst classes for this transformation are:

  • Gold(I) Complexes: Cationic gold(I) catalysts are exceptionally effective for activating alkynes towards nucleophilic attack.[6] They are often generated in situ from a stable precatalyst (e.g., (Ph₃P)AuCl) and a halide scavenger, typically a silver salt like AgSbF₆ or AgOTf.[7]

  • Platinum(II) Complexes: Platinum(II) salts, such as PtCl₂, are also widely used for enyne cycloisomerization and hydroarylation reactions.[8] They can mediate different reaction pathways compared to gold, and their reactivity is highly tunable through the choice of ligands.[9][10]

  • Palladium Complexes: While often associated with cross-coupling, palladium catalysts can facilitate tandem reactions, including annulations of diiodo-biphenyls with alkynes to form the phenanthrene core.[5][11]

Q3: How do I choose between a Gold(I) and a Platinum(II) catalyst for intramolecular hydroarylation?

The choice depends on substrate tolerance, desired reaction conditions, and cost.

  • Gold(I) catalysts are generally more reactive and can often operate under milder conditions (room temperature) with lower catalyst loadings.[6] Their high alkynophilicity makes them highly selective for activating the triple bond, even in the presence of other functional groups like alkenes.[12]

  • Platinum(II) catalysts may require higher temperatures but can be more robust. A key feature of Pt(II) catalysis is that the choice of ancillary ligands can dramatically switch the reaction pathway. For example, in enyne systems, phosphine ligands can inhibit certain cycloisomerization pathways and favor alkoxycyclization.[9][10] This offers a handle to control selectivity if unwanted side reactions are observed.

Q4: What is the critical role of ligands in these catalytic systems?

Ligands are not mere spectators; they are critical control elements that dictate the catalyst's performance. Their primary roles include:

  • Modulating Electronic Properties: The electron-donating or -withdrawing nature of a ligand alters the electrophilicity of the metal center. This directly impacts the catalyst's ability to activate the alkyne and its susceptibility to deactivation.[13][14]

  • Controlling Steric Environment: Bulky ligands can prevent catalyst aggregation/decomposition, create a specific chiral environment for asymmetric catalysis, and influence regioselectivity by controlling how the substrate approaches the metal center.[7]

  • Governing Reaction Pathways: As seen with Pt(II) catalysts, ligands can completely shut down one mechanistic pathway while opening another, providing a powerful tool for reaction optimization.[9][10] N-heterocyclic carbenes (NHCs) are a common class of ligands in gold catalysis that influence both steric and electronic properties.[15]

Q5: What is the purpose of using silver salt additives (e.g., AgSbF₆, AgOTf) with gold(I) precatalysts?

Many common gold(I) precatalysts, such as (L)AuCl (where L is a phosphine or NHC), are not catalytically active themselves. The active species is the cationic [(L)Au]⁺ complex. Silver salts with non-coordinating counter-anions (SbF₆⁻, OTf⁻) are used as halide abstractors . The silver cation (Ag⁺) precipitates the chloride anion (Cl⁻) as insoluble AgCl, leaving the highly electrophilic and catalytically active cationic gold species in solution. This is a crucial activation step for many homogeneous gold-catalyzed reactions.[7][16]

Section 2: Troubleshooting Guide - Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

  • Question: My reaction has stalled or shows no conversion after several hours. What are the likely causes and how can I fix it?

  • Answer: This is one of the most common issues and typically points to a problem with the active catalyst.

Potential Cause Explanation & Validation Suggested Solution
Catalyst Poisoning The cationic gold(I) or platinum(II) center is a soft Lewis acid and is highly susceptible to poisoning by Lewis bases. Common culprits include trace impurities of amines, anilines, thiols, or halides.[7] Sulfur compounds are particularly potent poisons.[7]Purify Reagents: Ensure all starting materials and solvents are rigorously purified. Pass solvents through a column of activated alumina to remove polar impurities.
Validation: If you suspect halide poisoning (e.g., from chlorinated solvents or impurities in the starting material), the addition of a silver salt scavenger should restart the reaction.Use Halide Scavengers: Add a stoichiometric equivalent (relative to the catalyst) of a silver salt like AgSbF₆. This will precipitate halides, liberating the active catalyst.[7]
Insufficient Catalyst Activity The chosen catalyst/ligand combination may not be electrophilic enough to activate the alkyne under your conditions. The reaction may also be too slow at room temperature.Increase Electrophilicity: Switch to a more electron-withdrawing ligand on the metal center.
Validation: Gently heating the reaction mixture (e.g., to 40-60 °C) should lead to an observable increase in the conversion rate if the issue is kinetics.Optimize Temperature: Carefully increase the reaction temperature. Monitor for potential product or catalyst decomposition.[7]
Improper Catalyst Activation If using a precatalyst like (L)AuCl, incomplete halide abstraction by the silver salt will result in a low concentration of the active cationic species.Check Silver Salt Quality: Ensure your silver salt is fresh and has been stored under anhydrous conditions. Consider using a slight excess (1.1-1.2 eq) relative to the gold precatalyst.

Problem 2: Poor Selectivity / Formation of Byproducts

  • Question: I'm observing the formation of multiple products alongside my desired phenanthrene. How can I improve selectivity?

  • Answer: Poor selectivity arises from competing reaction pathways. The key is to identify the byproduct and adjust conditions to disfavor its formation.

Potential Cause Explanation & Validation Suggested Solution
Alkyne Hydration If trace water is present, the activated alkyne can be attacked by water, leading to the formation of a ketone byproduct via an enol intermediate.[12][17]Use Anhydrous Conditions: Dry all solvents and reagents thoroughly. Run the reaction under a rigorously inert atmosphere (N₂ or Ar).
Validation: The ketone byproduct can often be identified by ¹H NMR (disappearance of the alkyne proton, appearance of characteristic methyl ketone signals if the alkyne was terminal) and mass spectrometry (M+18).Change Solvent: Switching to a non-coordinating, aprotic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) can minimize hydration.
Polymerization Highly active catalysts or high concentrations can sometimes lead to intermolecular reactions or polymerization of the starting material.Lower Concentration: Run the reaction at a higher dilution (e.g., 0.01 M) to favor the intramolecular cyclization pathway.
Validation: Polymerization often manifests as an insoluble residue or a broad, unresolved smear on a TLC plate.Slow Addition: Use a syringe pump to add the substrate slowly to the solution containing the catalyst. This keeps the instantaneous concentration of the substrate low.
Alternative Cyclization Pathways Depending on the catalyst, other cyclization modes might compete. Platinum catalysts, for instance, can be sensitive to ligands which may favor different pathways.[10]Ligand Screening: Screen a variety of ligands (e.g., phosphines with different steric bulk and electronic properties) to identify one that favors the desired 6-endo-dig cyclization.[9][13]

Section 3: Reference Experimental Protocol

Gold(I)-Catalyzed Cyclization of this compound to Phenanthrene

Disclaimer: This protocol is a representative example. Researchers should perform their own optimization and safety assessment.

Materials:

  • This compound (1.0 eq)

  • (Triphenylphosphine)gold(I) chloride, (Ph₃P)AuCl (2 mol%)

  • Silver hexafluoroantimonate, AgSbF₆ (2 mol%)

  • Anhydrous Dichloromethane (DCM) (to make a 0.05 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add (Ph₃P)AuCl (0.02 eq) and AgSbF₆ (0.02 eq).

  • Solvent Addition: Add half of the total volume of anhydrous DCM via syringe. Stir the resulting suspension for 15 minutes at room temperature in the dark (to prevent photosensitive decomposition of the silver salt). A white precipitate of AgCl should form.

  • Substrate Addition: Dissolve this compound (1.0 eq) in the remaining anhydrous DCM. Add this solution dropwise to the stirred catalyst mixture over 5 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 1-4 hours.

  • Quenching and Workup: Once the reaction is complete, quench by passing the mixture through a short plug of silica gel, eluting with DCM to remove the catalyst and silver salts.

  • Purification: Concentrate the filtrate in vacuo. The crude product can be further purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure phenanthrene.

Section 4: Data & Visualization

Table 1: Comparison of Catalytic Systems for Enyne Cyclization

Catalyst SystemLoading (mol%)Temp. (°C)SolventTypical Yield (%)Notes
(Ph₃P)AuCl / AgSbF₆1-520-40DCM, DCE85-98Highly efficient and mild; sensitive to impurities.[6][7]
IPrAuCl / AgOTf1-520-40Toluene, DCE90-99IPr (an NHC ligand) often provides more robust and active catalysts.[15]
PtCl₂5-1060-100Toluene, Dioxane70-90Higher temperatures often required; less sensitive to trace water than Au(I).[18]
[Pt(L)Cl₂]5-1060-100Toluene, DioxaneVariableYield and selectivity are highly dependent on the choice of ligand (L).[9][10]

Diagram 1: Catalytic Cycle for Au(I)-Catalyzed Hydroarylation

Gold_Catalytic_Cycle Au(I)-Catalyzed Intramolecular Hydroarylation cat [(L)Au]⁺ pi_complex π-Complex [(L)Au(alkyne)]⁺ cat->pi_complex sub This compound sub->pi_complex Coordination cyclization 6-endo-dig Cyclization pi_complex->cyclization vinyl_au Vinyl-Au(I) Intermediate cyclization->vinyl_au Nucleophilic Attack by Phenyl Ring protonolysis Protodeauration (H⁺ source) vinyl_au->protonolysis protonolysis->cat Catalyst Regeneration product Phenanthrene protonolysis->product

Caption: Simplified catalytic cycle for the gold(I)-catalyzed transformation.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Yield start Low or No Yield Observed check_purity Are reagents & solvents rigorously purified? start->check_purity purify Purify all components. (Distill, pass through Al₂O₃) check_purity->purify No check_halide Is halide poisoning a possibility? check_purity->check_halide Yes purify->check_halide success Problem Solved purify->success add_ag Add AgSbF₆ (1-2 mol%) to scavenge halides. check_halide->add_ag Yes check_temp Is reaction run at RT? check_halide->check_temp No add_ag->check_temp add_ag->success increase_temp Increase temperature incrementally (e.g., to 40-60°C). check_temp->increase_temp Yes screen_catalyst Screen alternative catalysts (e.g., different ligands, PtCl₂). check_temp->screen_catalyst No increase_temp->screen_catalyst Still no improvement increase_temp->success screen_catalyst->success

Caption: Decision tree for troubleshooting low reaction yield.

Section 5: References

  • Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory. Dalton Transactions (RSC Publishing). Available at:

  • Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization. ACS Publications. Available at:

  • Ligand Effects in Gold- and Platinum-Catalyzed Cyclization of Enynes: Chiral Gold Complexes for Enantioselective Alkoxycyclization. Organometallics (ACS Publications). Available at:

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. Source unavailable.

  • 1,8-Di(2-ethynylaryl)biphenylenes: Palladium-Catalyzed Intramolecular Cycloisomerization and Subsequent Thermal Rearrangement. PMC (NIH). Available at:

  • Gold coordination during homogeneous alkyne and allene cyclisation catalysis: Coordination to substrates, to ancillary ligands and in intermediates. ResearchGate. Available at:

  • Platinum-catalyzed intramolecular asymmetric hydroarylation of unactivated alkenes with indoles. PubMed. Available at:

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journals. Available at:

  • Phenanthrene synthesis. Química Organica.org. Available at:

  • Hydroarylation of Unactivated Olefins Catalyzed by Platinum(II) Complexes. OUCI. Available at:

  • Platinum(II)-catalyzed intermolecular hydroarylation of unactivated alkenes with indoles. Source unavailable.

  • Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1'-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. PubMed. Available at:

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. ResearchGate. Available at:

  • Gold-Catalyzed Cyclopropene Reactions: A Technical Support Center for Catalyst Deactivation. Benchchem. Available at:

  • Gold-Powered Alkyne Activation Unleashed!. YouTube. Available at: [Link]

  • Visible-Light-Promoted Cascade Cyclization of 3-Ethynyl-[1,1′-biphenyl]-2-Carbonitriles with Unsaturated α-Bromocarbonyls. Organic Letters (ACS Publications). Available at:

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews (ACS Publications). Available at:

  • Palladium-catalyzed Annulation of 2,2'-diiodobiphenyls With Alkynes: Synthesis and Applications of Phenanthrenes. PubMed. Available at:

  • Lecture 06 : #Phenanthrene and it's preparation, Pschorr synthesis and Haworth synthesis. YouTube. Available at: [Link]

Sources

Technical Support Center: Overcoming Low Solubility of "2-Ethynyl-1,1'-biphenyl" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the low solubility of "2-Ethynyl-1,1'-biphenyl" and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in dissolving these hydrophobic compounds for their experiments. This resource provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully work with this important class of molecules.

Understanding the Challenge: The Inherent Low Solubility of this compound Derivatives

"this compound" and its derivatives are characterized by their rigid, aromatic, and non-polar structure. This inherent hydrophobicity is the primary reason for their poor solubility in aqueous solutions and even in some organic solvents.[1][2] The biphenyl group contributes significantly to the molecule's lipophilicity, while the ethynyl group, although containing a triple bond, does not sufficiently increase polarity to promote aqueous solubility.[3] Consequently, researchers often face issues such as precipitation, incomplete dissolution, and the formation of suspensions rather than true solutions, which can lead to inaccurate and irreproducible experimental results.[4][5]

This guide will walk you through a systematic approach to tackle these solubility issues, from initial solvent selection to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving my this compound derivative?

A1: Based on the structural similarity to biphenyl and phenylacetylene, which are known to be soluble in organic solvents, you should start with common laboratory solvents.[6][7][8] A general recommendation is to test solubility in the following order:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent choices for dissolving a wide range of organic compounds, including those with poor aqueous solubility.[9][10]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be effective due to their ability to solvate aromatic rings. A derivative, 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl, is noted to be generally soluble in dichloromethane.

  • Ethers: Tetrahydrofuran (THF) and diethyl ether are good options for non-polar compounds.[1]

  • Alcohols: Ethanol and methanol can also be used, although their polarity is higher, which might limit the solubility of highly hydrophobic derivatives. Biphenyl itself is soluble in ethanol.[2][6]

  • Aromatic Solvents: Toluene and benzene are excellent solvents for aromatic compounds, but their use in biological assays is limited due to toxicity.[11]

It is crucial to start with small quantities of your compound and solvent to perform a solubility test before preparing a larger stock solution.

Q2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous assay buffer. What is happening and how can I prevent this?

A2: This is a very common problem known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but insoluble in the aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the solvent environment becomes predominantly aqueous, and the compound precipitates.[5][12]

Here are several strategies to overcome this:

  • Decrease the Final Concentration: The simplest solution is to use a more dilute final concentration of your compound in the assay.

  • Optimize the DMSO Concentration: While you want to keep the final DMSO concentration low to avoid solvent effects on your biological system (typically below 0.5-1%), a slightly higher concentration might be necessary to keep your compound in solution.[9] Always run a vehicle control with the same final DMSO concentration.

  • Use a Co-solvent System: Instead of just water, your final buffer could contain a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to increase the overall solvent polarity just enough to maintain solubility.[13]

  • Employ Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 20 or Polysorbate 80, to your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[14][15][16]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][3][17]

Q3: Can I use heat or sonication to help dissolve my compound?

A3: Yes, gentle heating and sonication can be very effective in accelerating the dissolution process.[12] However, it is important to be cautious:

  • Thermal Stability: Ensure your compound is stable at the temperature you are using. Start with gentle warming (e.g., 37°C) and avoid excessive heat.

  • Supersaturation: Be aware that heating can lead to a supersaturated solution. The compound may precipitate out as the solution cools to room temperature. It is always best to check for precipitation after the solution has returned to ambient temperature.

  • Sonication: Sonication can help break up solid aggregates and increase the surface area for dissolution. Use a sonication bath for gentle and even energy distribution.

Troubleshooting Guide

Use this guide to diagnose and solve common solubility issues you may encounter.

Problem Possible Cause Suggested Solution(s)
Compound does not dissolve in the initial chosen solvent. The solvent is not appropriate for the compound's polarity.1. Try a different solvent from the list in FAQ A1. 2. Use a stronger solvent like DMSO or DMF. 3. Apply gentle heating and/or sonication.[12]
A fine suspension or cloudy mixture forms instead of a clear solution. The compound has very low solubility in the chosen solvent at that concentration.1. Decrease the concentration of the compound. 2. Use a co-solvent system to increase solubilizing power. 3. Filter the solution to remove any undissolved particles if a saturated solution is acceptable for your experiment.
Compound precipitates from the stock solution during storage. The stock solution is supersaturated, or the storage temperature is too low. DMSO can also absorb water, reducing its solvating power.[18]1. Store the stock solution at room temperature if the compound is stable. 2. Prepare a less concentrated stock solution. 3. Store DMSO stock solutions in a desiccator to prevent moisture absorption. 4. Before use, gently warm and vortex the stock solution to redissolve any precipitate.
Experimental results are inconsistent or not reproducible. The compound may not be fully dissolved, leading to inaccurate concentrations in your assays.1. Visually inspect your stock and working solutions for any signs of precipitation before each use. 2. Consider using one of the solubility enhancement techniques (surfactants, cyclodextrins) to ensure complete dissolution. 3. Prepare fresh dilutions from a well-dissolved stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a standard 10 mM stock solution of a "this compound" derivative.

Materials:

  • "this compound" derivative (solid)

  • Anhydrous, high-purity DMSO[12][18]

  • Analytical balance

  • Vortex mixer

  • Sonicator bath (optional)

  • Appropriate glass vial with a screw cap

Procedure:

  • Calculate the required mass:

    • Determine the molecular weight (MW) of your specific derivative. For the parent compound, this compound, the MW is approximately 178.23 g/mol .

    • Use the following formula to calculate the mass needed for your desired volume: Mass (mg) = 10 mM * Volume (L) * MW ( g/mol ) * 1000 (mg/g)

    • Example: To prepare 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 178.23 g/mol : Mass = 10 * 0.001 * 178.23 = 1.7823 mg

  • Weigh the compound:

    • Accurately weigh the calculated mass of your compound into a clean, dry vial. For small masses, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.[19][20]

  • Dissolve the compound:

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (e.g., to 37°C) can be applied if necessary, followed by vortexing.[12]

  • Storage:

    • Once the compound is fully dissolved and the solution is clear, store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[21]

Protocol 2: Aqueous Formulation using Tween® 20

This protocol describes how to prepare an aqueous solution of a hydrophobic compound using a surfactant.

Materials:

  • 10 mM stock solution of your compound in DMSO (from Protocol 1)

  • Tween® 20 (Polysorbate 20)

  • Aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Prepare a Tween® 20 stock solution:

    • Prepare a 10% (v/v) stock solution of Tween® 20 in your aqueous buffer.

  • Determine the final desired concentrations:

    • Decide on the final concentration of your compound and the final concentration of Tween® 20 in your assay. A typical starting point for Tween® 20 is 0.01% to 0.1% (v/v).[15]

  • Prepare the working solution:

    • In a sterile tube, first add the aqueous buffer.

    • Add the appropriate volume of the 10% Tween® 20 stock solution and vortex to mix.

    • While vortexing, slowly add the required volume of your 10 mM DMSO stock solution drop by drop. This gradual addition is crucial to prevent precipitation.[4]

    • Continue to vortex for another 30 seconds to ensure the formation of a stable micellar solution.

    • Example Calculation for a 10 µM final compound concentration with 0.05% Tween® 20 in 1 mL:

      • To 940 µL of aqueous buffer, add 5 µL of 10% Tween® 20.

      • Add 1 µL of 10 mM compound stock in DMSO.

      • The final DMSO concentration will be 0.1%.

Visualizations

Troubleshooting Workflow for Solubility Issues

Caption: A logical workflow for troubleshooting solubility issues with "this compound" derivatives.

Solubility Enhancement Strategies

G cluster_physical cluster_chemical cluster_formulation A Poorly Soluble Compound (this compound derivative) B Physical Modifications A->B C Chemical Modifications A->C D Formulation Strategies A->D B1 Particle Size Reduction (Micronization, Nanonization) B->B1 Increases surface area B2 Modification of Crystal Habit (Polymorphs, Amorphous Forms) B->B2 Reduces lattice energy C1 Salt Formation (if ionizable groups are present) C->C1 Increases ionization C2 Prodrug Approach C->C2 Improves physicochemical properties D1 Co-solvency D->D1 Reduces solvent polarity D2 Surfactant Micellization D->D2 Encapsulates in micelles D3 Cyclodextrin Complexation D->D3 Forms inclusion complexes D4 Solid Dispersions D->D4 Creates amorphous state

Caption: Overview of strategies to enhance the solubility of poorly soluble compounds.

References

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media![Link]

  • PubChem. Biphenyl. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Request PDF. (2009). Inclusion Complexation of 4-Biphenylacetic Acid with β-Cyclodextrin. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • ResearchGate. (2015). How can I accurately prepare a 10 mM drug stock solution?[Link]

  • BenchSci. (2026). Behind the Blot: Everything You Need to Know About Tween 20. [Link]

  • ResearchGate. (2020). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?[Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • PubMed. Solvent effects on chemical processes. V: Hydrophobic and solvation effects on the solubilities of substituted biphenyls in methanol/water mixtures. [Link]

  • ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. [Link]

  • Self-Inclusion Complexes Derived from Cyclodextrins: Synthesis and Characterization of 6A,6B-Bis-O-[p-(allyloxy)phenyl]. ACS Publications. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • ResearchGate. (2014). Which is best to use, Tween 20 and Tween 80?[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. [Link]

  • 1 Preparation stock solution solid compound(s). CRISP. [Link]

  • OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • Oreate AI Blog. (2026). Understanding Tween 20: The Versatile Emulsifier. [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. [Link]

  • Request PDF. (2009). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]

  • ResearchGate. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. [Link]

  • Answers.com. (2011). Is biphenyl soluble in ethanol?[Link]

  • Predicting drug solubility in organic solvents mixtures. Unipd. [Link]

  • PubChem. Biphenyl. [Link]

  • Request PDF. (2018). Effect of dimethylsulfoxide, ethanol, α- and β-cyclodextrins and their association on the solubility of natural bioactive compounds. [Link]

Sources

Technical Support Center: Preventing Homocoupling in Cross-Coupling Reactions of 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-ethynyl-1,1'-biphenyl. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the suppression of undesired homocoupling side reactions, a common challenge in Sonogashira and related cross-coupling methodologies. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Section 1: Core Concepts & Mechanistic Insights (FAQ)

This section addresses fundamental questions about the undesired homocoupling pathway and how it competes with the desired cross-coupling reaction.

Q1: What is homocoupling in the context of terminal alkynes like this compound?

A: Homocoupling refers to the self-coupling of two terminal alkyne molecules to form a symmetric 1,3-diyne. In the case of this compound, the homocoupling product is 1,4-di(biphenyl-2-yl)buta-1,3-diyne. This reaction, commonly known as Glaser or Hay coupling, is a significant side reaction in traditional copper-co-catalyzed Sonogashira couplings.[1][2] It consumes the valuable alkyne starting material, reduces the yield of the desired cross-coupled product, and complicates purification. The two primary promoters of this side reaction are the presence of a copper(I) co-catalyst and oxygen.[3][4]

Q2: What is the mechanism of this undesired Glaser-Hay homocoupling?

A: The Glaser coupling pathway is catalyzed by copper salts in the presence of an oxidant, typically oxygen. The key steps are:

  • Formation of a Copper Acetylide: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates with a copper(I) salt to form a copper acetylide intermediate.[5]

  • Oxidative Dimerization: In the presence of an oxidant (like O₂), two molecules of the copper acetylide intermediate undergo oxidative coupling to form the 1,3-diyne product, regenerating the catalyst.[3]

This process is highly efficient under aerobic conditions, making the rigorous exclusion of oxygen a critical first step in suppressing this side reaction.

Q3: How do the desired Sonogashira and undesired Glaser pathways compete?

A: The Sonogashira and Glaser reactions are competing catalytic cycles that both begin with the terminal alkyne. The desired Sonogashira pathway relies on a palladium catalyst, while the undesired Glaser coupling is driven by the copper co-catalyst. The outcome of the reaction depends on the relative rates of the key steps in each cycle.

Below is a diagram illustrating the competition between the productive Sonogashira cycle and the parasitic Glaser homocoupling cycle.

G cluster_sonogashira Desired Sonogashira Cycle (Pd-Catalyzed) cluster_glaser Undesired Glaser Cycle (Cu-Catalyzed) Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X OA->PdII_ArX Ar-X Transmetal Transmetalation (from Cu-Acetylide) PdII_ArAlk Ar-Pd(II)L₂-C≡CR Transmetal->PdII_ArAlk R-C≡C-Cu PdII_ArAlk:w->Pd0:e Reductive Elimination RE Reductive Elimination Product Ar-C≡CR (Cross-Coupled Product) RE->Product Product->Pd0 Regenerates Catalyst CuI Cu(I) Salt Deprotonation Deprotonation (Base) Cu_Acetylide R-C≡C-Cu Deprotonation->Cu_Acetylide R-C≡C-H Cu_Acetylide->Transmetal Productive Pathway Dimerization Oxidative Dimerization (O₂ Promoted) Diyne R-C≡C-C≡C-R (Homocoupling Product) Dimerization->Diyne 2x [R-C≡C-Cu] Diyne->CuI Regenerates Catalyst Alkyne Terminal Alkyne (this compound) Alkyne->Cu_Acetylide Forms critical intermediate

Caption: Competing Sonogashira and Glaser catalytic cycles.

Section 2: Troubleshooting Guide

This section is designed to provide direct solutions to common experimental problems.

Q4: My primary issue is a high yield of the 1,4-di(biphenyl-2-yl)buta-1,3-diyne byproduct. What are the most likely causes and immediate solutions?

A: A high yield of the homocoupled dimer is the most common issue in copper-catalyzed Sonogashira reactions. The causes and solutions are directly linked to the Glaser coupling mechanism.

Likely Cause Immediate Solution & Rationale
Presence of Oxygen Implement rigorous anaerobic conditions. Oxygen is a key promoter of the oxidative dimerization step.[3] Degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas (argon or nitrogen) using Schlenk techniques or a glovebox.[6]
High Copper(I) Catalyst Loading Reduce the CuI loading. While catalytic, excess copper can accelerate the rate of homocoupling.[6] Try reducing the CuI concentration to 0.5-2 mol%.
High Alkyne Concentration Add the this compound slowly. The homocoupling reaction is bimolecular with respect to the alkyne. Adding the alkyne substrate via syringe pump over several hours keeps its instantaneous concentration low, thus disfavoring dimerization and promoting the desired cross-coupling.[3][6]
Inefficient Cross-Coupling Switch to a copper-free protocol. If the above measures are insufficient, the most definitive solution is to eliminate the catalyst for the side reaction entirely. Numerous copper-free Sonogashira protocols have been developed specifically to circumvent the issue of Glaser coupling.[7][8][9]
Q5: My reaction is sluggish or stalls, with significant starting material remaining, and I'm still seeing some homocoupling. How can I improve the rate of cross-coupling over homocoupling?

A: This scenario suggests that the rate of the desired Sonogashira cycle is not competitive with the homocoupling pathway. The goal is to accelerate the palladium-catalyzed steps, particularly the often rate-limiting oxidative addition.

Parameter to Optimize Recommendation & Rationale
Palladium Catalyst & Ligand Switch to a more active catalyst system. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Use catalysts with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biaryl phosphine ligands).[10][11] These ligands promote the formation of highly active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[10] Ensure your palladium source is active; catalyst decomposition often appears as a black precipitate (palladium black).[6]
Reaction Temperature Increase the temperature cautiously. While many Sonogashira reactions with aryl iodides proceed at room temperature, aryl bromides or sterically hindered substrates often require heating (e.g., 60-100 °C) to facilitate oxidative addition.[12][13] However, be aware that excessively high temperatures can accelerate catalyst decomposition.[6]
Base Selection Ensure the base is pure and appropriate. The amine base (e.g., Et₃N, DIPEA) must be anhydrous and free of oxidation. Consider distilling the amine before use.[6][14] The base's role is to deprotonate the alkyne; its choice can significantly impact the reaction rate.[15]
Solvent Choice Select a suitable solvent. The solvent must fully solubilize all components. Common choices include THF, DMF, toluene, and acetonitrile.[6] Be aware that some solvents can have negative effects; for example, THF has been anecdotally reported to promote the formation of palladium black.[14]
Q6: I'm attempting a copper-free Sonogashira reaction to avoid homocoupling, but the yield is very low. What are the key parameters to optimize?

A: Copper-free protocols successfully eliminate Glaser coupling, but they often require careful optimization to achieve high efficiency as the copper co-catalyst is absent to facilitate the transmetalation step.[7][16]

G start Low Yield in Cu-Free Sonogashira q1 Is the Pd Catalyst System Optimized for Cu-Free Conditions? start->q1 a1 Use Bulky, Electron-Rich Ligands (e.g., Buchwald ligands, P(t-Bu)₃) and an appropriate Pd source. q1->a1 No q2 Is the Base/Solvent System Appropriate? q1->q2 Yes a1->q2 a2 Amine bases (Et₃N, piperidine) are common. Consider alternative bases like TBAA for phosphine- and amine-free systems. Ensure solvent is anhydrous and degassed. q2->a2 No q3 Is the Reaction Temperature and Time Sufficient? q2->q3 Yes a2->q3 a3 Cu-free reactions may require higher temperatures or longer reaction times than their copper-catalyzed counterparts. Monitor progress by TLC/GC-MS. q3->a3 No end Improved Yield q3->end Yes a3->end

Caption: Troubleshooting workflow for low-yield copper-free reactions.

Section 3: Recommended Protocols

The following are generalized, robust starting protocols. You may need to optimize them for your specific aryl halide coupling partner.

Protocol 1: Standard Copper-Catalyzed Sonogashira with Minimized Homocoupling

This protocol is designed for coupling this compound with an aryl iodide or activated aryl bromide, incorporating measures to suppress diyne formation.

  • Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).[15]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene, approx. 0.2 M concentration relative to the aryl halide).

  • Base Addition: Add anhydrous, degassed triethylamine (2.0-3.0 equiv).

  • Alkyne Addition: In a separate flask, prepare a solution of this compound (1.1-1.2 equiv) in a small amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 2-4 hours using a syringe pump.

  • Reaction: Stir the reaction at room temperature (for aryl iodides) or heat to 60-80 °C (for aryl bromides). Monitor the reaction progress by TLC or GC-MS.[15]

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.[17]

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is the most effective method for completely avoiding the homocoupling byproduct.[3]

  • Preparation: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a bulky phosphine ligand (e.g., P(t-Bu)₃ or a suitable Buchwald ligand, 4-5 mol%).

  • Solvent & Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or dioxane). Add this compound (1.5 equiv) followed by an appropriate base. For amine-based systems, use piperidine or Et₃N (3.0 equiv). For amine-free systems, a base like Cs₂CO₃ or tetrabutylammonium acetate (TBAA) can be effective.[18]

  • Reaction: Heat the reaction mixture to 80-120 °C. The specific temperature will depend on the reactivity of the aryl halide and the chosen catalyst system. Monitor the reaction's progress.

  • Workup & Purification: Follow the same workup and purification steps as described in Protocol 1.

Section 4: Advanced Topics & FAQs

Q7: How do I choose the optimal ligand to suppress homocoupling?

A: The ligand's primary role is to stabilize the palladium center and modulate its reactivity. To suppress homocoupling, you want a ligand that accelerates the desired cross-coupling cycle, making it kinetically favored over the undesired pathway.

  • Steric Bulk: Bulky ligands (e.g., P(t-Bu)₃, SPhos, XPhos) promote the formation of highly reactive 12-electron monoligated Pd(0) species, which can accelerate the rate-limiting oxidative addition step.[10][19] This increased rate of cross-coupling can effectively outcompete the slower homocoupling reaction.

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which also facilitates oxidative addition and can increase overall catalytic activity.[10][11]

  • Bite Angle: For bidentate phosphines, a large "bite angle" (e.g., in dppf) can be beneficial, promoting reductive elimination and enhancing catalyst stability.[10]

For challenging couplings, a combination of steric bulk and electron-rich character, such as that found in modern Buchwald-type ligands, is often the most effective choice.[10]

Q8: What is the role of the base and solvent, and how do they influence selectivity?

A: The base and solvent create the environment in which the catalytic cycles operate and can have a profound impact on selectivity.

  • Base: The primary role of the base (typically an amine like Et₃N or an inorganic base like K₂CO₃) is to deprotonate the terminal alkyne, allowing it to engage in the catalytic cycle.[12][15] The base must be strong enough to deprotonate the alkyne but should not interfere with the catalyst. The purity of the base is critical; oxidized or wet amines can inhibit the reaction.[6]

  • Solvent: The solvent must keep all components in the solution phase. Polar aprotic solvents like DMF, THF, and acetonitrile are common. The solvent can also act as a ligand for the palladium center. In some cases, a strongly coordinating solvent can slow the reaction by competing for coordination sites on the palladium.[13] Therefore, screening a few different solvents is often a worthwhile optimization step.

Q9: What are the best analytical methods to quantify the ratio of my desired product to the homocoupled dimer?

A: Accurate quantification is key to optimizing your reaction.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are excellent techniques for monitoring reaction progress and quantifying product ratios, provided the products and starting materials are volatile and thermally stable.[11][20] An internal standard can be used for precise quantification.

  • High-Performance Liquid Chromatography (HPLC) and LC-MS: For less volatile or thermally sensitive compounds, HPLC with UV or MS detection is the method of choice. This is often the most reliable method for complex reaction mixtures.

  • ¹H NMR Spectroscopy: While less precise for quantification without a calibrated internal standard, proton NMR is invaluable for rapid assessment. The diyne product has characteristic signals. Comparing the integration of a unique signal from the desired product against a unique signal from the homocoupled byproduct can give a good estimate of the product ratio.

References

  • Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link][7][9]

  • Hao, J., & Lin, Y. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. Available at: [Link][16][17]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link][12]

  • Organic Reactions. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link][8]

  • Fairlamb, I. J. S., et al. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Available at: [Link][18]

  • Engle, K. M., & Yu, J.-Q. (2018). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. Available at: [Link][19]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link][5]

  • Varie, D. L., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link][21]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link][10]

  • Jayanth, T. T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Available at: [Link][1]

  • Bolm, C., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link][2]

  • Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Available at: [Link][14]

  • Organic Chemistry Portal. (n.d.). Glaser coupling. Organic Chemistry Portal. Available at: [Link][22]

  • Reddit user discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link][13]

  • Jayanth, T. T., et al. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. Available at: [Link][4]

  • Plenio, H., et al. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal. Available at: [Link][11]

  • Zhang, J., et al. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. Journal of the American Chemical Society. Available at: [Link][20]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Ethynyl-1,1'-biphenyl: Sonogashira Coupling vs. Alternative Cross-Coupling Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-ethynyl-1,1'-biphenyl scaffold is a cornerstone in the development of advanced materials, pharmaceuticals, and complex organic molecules. Its synthesis demands efficiency, selectivity, and scalability. This guide provides an in-depth comparative analysis of the Sonogashira coupling—the most direct route for C(sp²)–C(sp) bond formation—with other powerful cross-coupling methodologies, namely the Suzuki, Stille, and Negishi reactions. We will dissect the mechanistic underpinnings, provide field-tested experimental protocols, and present a critical evaluation of each method's performance, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Preeminent Strategy: Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1][2] First reported in 1975, its operational simplicity, mild reaction conditions, and broad functional group tolerance have established it as the premier method for synthesizing arylalkynes.[3][4]

Mechanistic Rationale

The reaction proceeds via a synergistic dual catalytic cycle involving both palladium and copper(I).[3] The palladium cycle initiates with the oxidative addition of the aryl halide to the Pd(0) species. Concurrently, the copper cycle activates the terminal alkyne, forming a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is a reductive elimination that yields the this compound product and regenerates the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) [Ar-Pd(II)-X]L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) [Ar-Pd(II)-C≡CR]L₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR This compound Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Ar-X 2-Bromobiphenyl Ar-X->Ar-Pd(II)-X(L2) Cu-C≡CR Cu(I) Acetylide Cu-C≡CR->Ar-Pd(II)-C≡CR(L2) Transmetalation R-C≡CH Terminal Alkyne R-C≡CH->Cu-C≡CR Base Amine Base Base->Cu-C≡CR Cu(I) Cu(I) Salt Cu(I)->Cu-C≡CR

Caption: Dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of this compound

This protocol employs a two-step sequence involving the coupling of 2-bromobiphenyl with a protected alkyne, followed by in-situ or subsequent deprotection.

Workflow Diagram:

Sonogashira_Workflow start Start setup Assemble dry glassware under Argon. Add 2-bromobiphenyl, PdCl₂(PPh₃)₂, CuI. start->setup reagents Add solvent (THF/Toluene) and amine base (TEA/DIPEA). setup->reagents alkyne Add ethynyltrimethylsilane (TMS-acetylene) dropwise. reagents->alkyne reaction Stir at RT or heat to 50-70 °C. Monitor by TLC/GC. alkyne->reaction workup Aqueous workup and extraction. Dry and concentrate. reaction->workup purify_tms Column chromatography (Silica gel). workup->purify_tms deprotection Dissolve in THF. Add TBAF or K₂CO₃/MeOH. purify_tms->deprotection workup_final Aqueous workup and extraction. deprotection->workup_final purify_final Final purification (if needed). workup_final->purify_final end Obtain this compound purify_final->end

Caption: Experimental workflow for Sonogashira synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere: A flame-dried Schlenk flask is charged with 2-bromobiphenyl (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (1.5 mol%) under an argon atmosphere.

  • Reagent Addition: Anhydrous, degassed tetrahydrofuran (THF) is added, followed by triethylamine (2.5 eq.). The mixture is stirred to ensure dissolution.

  • Alkyne Introduction: Ethynyltrimethylsilane (1.2 eq.) is added dropwise via syringe.

  • Reaction Conditions: The reaction is stirred at room temperature for 3-6 hours. Progress is monitored by TLC until consumption of the starting aryl bromide.

  • Initial Workup: The reaction is quenched with saturated aqueous NH₄Cl, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification of Intermediate: The crude TMS-protected biphenyl is purified by flash column chromatography.

  • Deprotection: The purified intermediate is dissolved in THF, and a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq.) is added. The reaction is stirred at room temperature for 1 hour.

  • Final Workup and Isolation: The mixture is diluted with water and extracted with diethyl ether. The organic layer is dried and concentrated to afford pure this compound.

Alternative Cross-Coupling Strategies

While Sonogashira is direct, other named reactions provide viable, albeit indirect, pathways. These typically involve the pre-synthesis of an alkynyl-organometallic reagent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide.[5] For this synthesis, an alkynylboronic acid or ester would be required.[6] The key advantages are the low toxicity of boron byproducts and the stability of the organoboron reagents.[6][7]

Mechanism:

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) [Ar-Pd(II)-X]L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) [Ar-Pd(II)-C≡CR]L₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR RB(OH)2 Alkynylboronic Acid RB(OH)2->Ar-Pd(II)-C≡CR(L2) + Base Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Base Base (e.g., Cs₂CO₃) Base->Ar-Pd(II)-C≡CR(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Advantages: Low toxicity, high functional group tolerance, commercially available reagents.[6][7]

  • Disadvantages: Requires pre-synthesis of the alkynylboronate, which adds steps and can reduce overall atom economy.[6]

Stille Coupling

The Stille reaction employs organostannanes (tin compounds) as the coupling partner.[8][9] An ethynylstannane would be used to synthesize the target molecule.[10] This method is renowned for its exceptional tolerance of sensitive functional groups as it proceeds under neutral conditions.[11][12]

Mechanism:

Stille_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) [Ar-Pd(II)-X]L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) [Ar-Pd(II)-C≡CR]L₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR RSnR3 Alkynylstannane RSnR3->Ar-Pd(II)-C≡CR(L2) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Negishi_Mechanism Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) [Ar-Pd(II)-X]L₂ Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-C≡CR(L2) [Ar-Pd(II)-C≡CR]L₂ Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Product Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR RZnX Alkynylzinc Halide RZnX->Ar-Pd(II)-C≡CR(L2) Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2)

Caption: Catalytic cycle of the Negishi coupling.

  • Advantages: High reactivity allows for coupling of less reactive partners; palladium or nickel catalysts can be used. [13][14]* Disadvantages: Organozinc reagents are highly sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques. [13][15][16]

Head-to-Head Performance Comparison

FeatureSonogashira CouplingSuzuki-Miyaura CouplingStille CouplingNegishi Coupling
Alkynyl Reagent Terminal AlkyneAlkynylboronateAlkynylstannaneAlkynylzinc Halide
Key Advantage Direct, high atom economyLow toxicity byproductsExcellent functional group toleranceHigh reactivity
Primary Drawback Potential for alkyne homocoupling [1]Requires pre-synthesis of boronate [6]High toxicity of tin reagents [8]Air & moisture sensitivity [13]
Catalyst System Pd/Cu Co-catalystPd CatalystPd CatalystPd or Ni Catalyst
Additives Amine BaseBase (e.g., Carbonate, Phosphate)Often none (or Cu(I), LiCl) [17]Often none
Typical Conditions Mild (RT to moderate heat)Moderate to high heatMild to moderate heatMild (RT to moderate heat)
Toxicity Profile Moderate (Copper)LowHigh (Tin)Moderate (Zinc)

Conclusion and Strategic Recommendations

For the synthesis of this compound, the Sonogashira coupling stands out as the most efficient and strategically sound choice for most applications. Its ability to directly couple a terminal alkyne with the aryl halide avoids the additional synthetic steps required by the other major cross-coupling reactions, making it the most convergent approach.

However, the optimal methodology is always context-dependent:

  • For Green Chemistry and Low Toxicity: The Suzuki-Miyaura coupling is the superior choice, provided the additional step of preparing the alkynylboronate is acceptable. Its benign byproducts simplify purification and reduce environmental impact.

  • For Highly Functionalized or Base-Sensitive Substrates: The Stille coupling offers a distinct advantage due to its neutral reaction conditions. This can be critical when protecting groups are not an option, though the high toxicity of tin must be carefully managed.

  • For Sterically Hindered or Unreactive Substrates: The Negishi coupling may provide the necessary reactivity to overcome challenging steric or electronic barriers where other methods fail. This comes at the cost of requiring rigorous anhydrous and oxygen-free experimental setups.

By weighing the factors of step-economy, functional group tolerance, toxicity, and substrate reactivity, researchers can select the most appropriate cross-coupling strategy to successfully synthesize this compound and its derivatives for their specific research and development goals.

References

  • [Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes - ResearchGate] ([Link])

  • [Negishi coupling - Wikipedia] ([Link])

  • [Sonogashira coupling - Wikipedia] ([Link])

  • [The Mechanisms of the Stille Reaction - University of Windsor] ([Link])

  • [Sonogashira Coupling - Chemistry LibreTexts] ([Link])

  • [Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations | The Journal of Organic Chemistry - ACS Publications] ([Link])

  • [Sonogashira Coupling - Organic Chemistry Portal] ([Link])

  • [Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides | Journal of the American Chemical Society] ([Link])

  • [Suzuki cross-coupling - Chemistry LibreTexts] ([Link])

  • [Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications] ([Link])

  • [Stille reaction - Wikipedia] ([Link])

  • [Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF - ResearchGate] ([Link])

  • [Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC - NIH] ([Link])

  • [Stille Coupling | NROChemistry] ([Link])

  • [Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides] ([Link])

  • [Negishi Coupling - YouTube] ([Link])

  • [Organoborane coupling reactions (Suzuki coupling) - PMC - NIH] ([Link])

  • [Negishi Coupling | OpenOChem Learn] ([Link])

  • [Negishi Coupling - Organic Chemistry Portal] ([Link])

  • [The Negishi Cross-Coupling Reaction - Denmark Group] ([Link])

  • [Mastering Stille Coupling with Ethynyltributylstannane: A Guide for Synthesis] ([Link])

  • [Suzuki Coupling - Organic Chemistry Portal] ([Link])

  • [Org. Synth. 2011, 88, 197] ([Link])

  • [The Stille Reaction - Chem 115 Myers] ([Link])

  • [Stille Coupling - SynArchive] ([Link])

  • [Efficient Suzuki–Miyaura Coupling Reactions between Lithium Alkynyltrimethylborates and Aryl Chlorides | Semantic Scholar] ([Link])

  • [Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH] ([Link])

  • [Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - Beilstein Journals] ([Link])

  • [Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles - Indian Academy of Sciences] ([Link])

Sources

A Comparative Guide to the Cyclization of Terminal Alkynes: Benchmarking 2-Ethynyl-1,1'-biphenyl Against Other Key Substrates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the construction of complex polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems from simple precursors is a paramount objective. Among the myriad of synthetic strategies, the cyclization of terminal alkynes stands out as a powerful and versatile tool. This guide provides a comprehensive comparison of the reactivity of various terminal alkynes in cyclization reactions, with a particular focus on the unique attributes of 2-ethynyl-1,1'-biphenyl. We will delve into the nuances of gold- and platinum-catalyzed, electrophilic, and radical-mediated cyclizations, offering experimental data and detailed protocols to inform your synthetic endeavors.

The Strategic Advantage of this compound in Aromatic Scaffold Synthesis

This compound is a privileged substrate in the synthesis of phenanthrene and its derivatives. The proximate arrangement of the biphenyl moiety to the terminal alkyne facilitates intramolecular cyclization, leading to the formation of a new six-membered ring and extending the aromatic system. This predisposition makes it a valuable building block in the synthesis of functional materials and complex molecules of pharmaceutical interest. The efficiency of this transformation, however, is highly dependent on the chosen synthetic methodology.

Comparative Performance in Key Cyclization Methodologies

To provide a clear perspective on the reactivity of this compound, we have compiled experimental data from various studies, comparing its performance against other commonly employed terminal alkynes such as phenylacetylene and 1-ethynylnaphthalene. It is important to note that the data presented below is collated from different research articles, and direct comparisons should be made with caution as reaction conditions may vary.

Gold-Catalyzed Intramolecular Hydroarylation

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. In the context of this compound, this activation facilitates an intramolecular hydroarylation, leading to the formation of phenanthrene.

SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
This compoundJohnPhosAu(MeCN)SbF₆MeOHRT95[1]
PhenylacetyleneMeDalphosAuCl1,4-dioxane8073 (as nortricyclane)[2][3]
o-AlkynyldiarylmethaneAuCl₃DCERTup to 88[4]

Note: The reaction with phenylacetylene is an intermolecular reaction with norbornene, highlighting a different reaction pathway.

Platinum-Catalyzed Cyclization

Platinum catalysts, such as PtCl₂, are also effective in promoting the cyclization of aryl alkynes. These reactions often proceed through C-H activation pathways.

SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
o-Isopropyl-substituted aryl alkynePtCl₂Toluene100up to 98[2][5]
1,6-DiynePt(COD)Cl₂/CH₃SO₃HMeOH7075[6]
Electrophilic Cyclization

Electrophilic cyclization, often employing reagents like N-Bromosuccinimide (NBS) or iodine, provides a metal-free alternative for the synthesis of cyclic compounds from terminal alkynes.

SubstrateElectrophileSolventTemperature (°C)Yield (%)Reference
2-(1-Alkynyl)biphenylNBS, silica gelCH₂Cl₂RTNot specified[7]
2-(1-Alkynyl)-2-alken-1-oneI₂/K₃PO₄VariousRTup to 95[8]
Propargylic AmideNBSNot specifiedNot specifiedExcellent[9]
Radical Cyclization

Radical cyclizations, typically initiated by AIBN and mediated by reagents like tributyltin hydride (Bu₃SnH), offer a powerful method for the formation of carbon-carbon bonds under mild conditions.

SubstrateReagentsSolventTemperature (°C)Yield (%)Reference
1,6-EnyneBu₃SnH, AIBNBenzene80Good[5][10]
6-Bromo-hepta-1,5-dien-4-olBu₃SnH, AIBNBenzeneReflux62[11]
1-(2'-bromobenzyl)-3,4-dihydroisoquinolineBu₃SnH, AIBNNot specifiedNot specifiedGood[9]

Note: Specific yield data for the radical cyclization of this compound was not found in the comparative searches.

Mechanistic Insights and Experimental Protocols

A deeper understanding of the underlying mechanisms is crucial for optimizing reaction conditions and predicting outcomes. Below, we provide a generalized overview of the mechanisms for each cyclization type, followed by detailed experimental protocols.

Gold-Catalyzed Intramolecular Hydroarylation

Mechanism: The cationic gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity. The pendant aryl group of the biphenyl moiety then acts as a nucleophile, attacking the activated alkyne in a 6-endo-dig fashion. Subsequent protonolysis regenerates the catalyst and yields the phenanthrene product.

Gold_Catalyzed_Cyclization Substrate This compound Activated_Complex π-Alkyne Complex Substrate->Activated_Complex + [Au(I)]+ Catalyst [Au(I)]+ Catalyst->Activated_Complex Cyclization 6-endo-dig Cyclization Activated_Complex->Cyclization Intermediate Vinylgold Intermediate Cyclization->Intermediate Product Phenanthrene Intermediate->Product + H+ Product->Catalyst Catalyst Regeneration

Gold-Catalyzed Cyclization of this compound.

Experimental Protocol: Gold-Catalyzed Cyclization of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous methanol (0.05 M) is added JohnPhosAu(MeCN)SbF₆ (1 mol%).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-2 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired phenanthrene product.[1]

Platinum-Catalyzed Intramolecular Cyclization

Mechanism: Platinum(II) catalysts can activate C-H bonds. In the case of o-substituted aryl alkynes, the reaction is believed to proceed via coordination of the platinum to the alkyne, followed by intramolecular C-H activation of an adjacent alkyl group and subsequent reductive elimination to form the cyclized product.

Platinum_Catalyzed_Cyclization Substrate o-Aryl Alkyne Coordination Alkyne Coordination Substrate->Coordination + Pt(II) Catalyst Pt(II) Catalyst->Coordination CH_Activation C-H Activation Coordination->CH_Activation Intermediate Platinacycle Intermediate CH_Activation->Intermediate Product Cyclized Product Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Platinum-Catalyzed Intramolecular Cyclization.

Experimental Protocol: Platinum-Catalyzed Intramolecular Cyclization of o-Substituted Aryl Alkynes

  • A mixture of the o-substituted aryl alkyne (1.0 equiv) and PtCl₂ (5 mol%) in anhydrous toluene (0.1 M) is placed in a sealed tube.

  • The reaction mixture is heated at 100 °C for the specified time (monitored by GC-MS).

  • After cooling to room temperature, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the substituted indene derivative.[2][5]

Electrophilic Cyclization with NBS

Mechanism: N-Bromosuccinimide (NBS) acts as an electrophilic bromine source. In the presence of an acid catalyst or silica gel, a bromonium ion is formed with the alkyne. The neighboring aryl group then attacks the bromonium ion in an intramolecular fashion, leading to a cyclized carbocation intermediate. Deprotonation yields the brominated phenanthrene derivative.

Electrophilic_Cyclization Substrate This compound Bromonium_Ion Bromonium Ion Intermediate Substrate->Bromonium_Ion + NBS Reagent NBS Reagent->Bromonium_Ion Cyclization Intramolecular Attack Bromonium_Ion->Cyclization Carbocation Carbocation Intermediate Cyclization->Carbocation Product Bromophenanthrene Carbocation->Product - H+

Electrophilic Cyclization of this compound with NBS.

Experimental Protocol: Electrophilic Cyclization using NBS

  • To a solution of the 2-(1-alkynyl)biphenyl (1.0 equiv) in CH₂Cl₂ (0.1 M) is added NBS (1.2 equiv) and silica gel (50 mg).

  • The reaction mixture is stirred at room temperature for the required time (monitored by TLC).

  • The reaction mixture is then diluted with diethyl ether, washed with saturated aqueous Na₂S₂O₃, dried over MgSO₄, and filtered.

  • The solvent is evaporated under reduced pressure, and the product is purified by column chromatography on silica gel.[7]

Radical Cyclization with AIBN/Bu₃SnH

Mechanism: The reaction is initiated by the thermal decomposition of AIBN to generate a radical, which then abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical (Bu₃Sn•). This radical adds to the terminal alkyne, generating a vinyl radical. This is followed by an intramolecular cyclization onto the adjacent aryl ring to form a six-membered ring radical intermediate. Abstraction of a hydrogen atom from another molecule of Bu₃SnH gives the final product and regenerates the tributyltin radical, propagating the chain reaction.

Radical_Cyclization Initiator AIBN Sn_Radical Bu₃Sn• Initiator->Sn_Radical Heat, + Bu₃SnH Vinyl_Radical Vinyl Radical Sn_Radical->Vinyl_Radical Substrate Terminal Alkyne Substrate->Vinyl_Radical + Bu₃Sn• Cyclized_Radical Cyclized Radical Intermediate Vinyl_Radical->Cyclized_Radical Intramolecular Cyclization Product Cyclized Product Cyclized_Radical->Product + Bu₃SnH

Radical Cyclization of a Terminal Alkyne.

Experimental Protocol: Radical Cyclization using AIBN and Bu₃SnH

  • A solution of the terminal alkyne (1.0 equiv), AIBN (0.1 equiv), and Bu₃SnH (1.2 equiv) in degassed benzene (0.05 M) is prepared in a flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (around 80 °C) for several hours, with the progress monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the cyclized product.[5][10][11]

Conclusion

This compound demonstrates a pronounced propensity for intramolecular cyclization to form phenanthrene derivatives, a feature that is highly advantageous in the synthesis of polycyclic aromatic systems. The choice of cyclization methodology—be it transition metal-catalyzed, electrophilic, or radical-mediated—profoundly influences the reaction efficiency and outcome. While gold and platinum catalysts offer high yields under mild conditions, electrophilic and radical methods provide valuable metal-free alternatives. This guide provides a comparative framework and detailed protocols to assist researchers in selecting the most appropriate strategy for their synthetic targets, thereby accelerating innovation in drug development and materials science.

References

  • Radical Reactions. (2023). Chemistry LibreTexts. [Link]

  • Chatani, N., et al. (2009). Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. Angewandte Chemie International Edition, 48(22), 3999-4001. [Link]

  • Larock, R. C., et al. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. The Journal of Organic Chemistry, 74(3), 1141–1147. [Link]

  • Gevorgyan, V., et al. (2006). Platinum-Catalyzed Intramolecular Enyne Cyclization. The Journal of Organic Chemistry, 71(16), 6115–6117. [Link]

  • Radical Reactions (Part 1). (n.d.). Macmillan Group. [Link]

  • Larock, R. C., & Yao, T. (2005). Synthesis of 2,3-disubstituted benzo[b]furans by the palladium-catalyzed coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The Journal of Organic Chemistry, 70(19), 7627–7633. [Link]

  • Intramolecular cyclisation by tributyl tin hydride (Bu3SnH/AIBN). (2022). YouTube. [Link]

  • Ray, J. K., et al. (2016). A Vinyl Radical Cyclization Route to Hydroxycyclohexene Fused Carbocycles. Asian Journal of Chemistry, 28(1), 233-234. [Link]

  • N-Bromosuccinimide. (2023). Wikipedia. [Link]

  • N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. (2005). ResearchGate. [Link]

  • 5.4 Carbon-Carbon Bond Forming Radical Reactions. (2023). Chemistry LibreTexts. [Link]

  • Barluenga, J., et al. (2005). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry, 70(4), 1461–1464. [Link]

  • Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes. (2024). American Chemical Society. [Link]

  • Liu, R.-S., et al. (2010). Platinum-Catalyzed Hydrative Cyclization of 1,6-Diynes for the Synthesis of 3,5-Substituted Conjugated Cyclohexenones. Molecules, 15(7), 4745-4754. [Link]

  • Hashmi, A. S. K. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 103–122. [Link]

  • Echavarren, A. M., et al. (2015). Gold(I)-Catalyzed Intermolecular Aryloxyvinylation with Acetylene Gas. Journal of the American Chemical Society, 137(34), 11046–11049. [Link]

  • Murphy, J. A. (2020). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 25(13), 3094. [Link]

  • Toste, F. D., et al. (2008). Platinum(II) Catalysts for Highly Enantioselective 1,6-Enyne Cycloisomerizations. Synthetic, Structural, and Catalytic Studies. Journal of the American Chemical Society, 130(4), 1345–1356. [Link]

  • Larock, R. C., et al. (2009). Competition Studies in Alkyne Electrophilic Cyclization Reactions. ResearchGate. [Link]

  • Kim, S., et al. (2000). Aryl radical cyclizations of 1-(2'-bromobenzyl)isoquinolines with AIBN-Bu3SnH: formation of aporphines and indolo[2,1-a]isoquinolines. Organic Letters, 2(3), 307–310. [Link]

  • Fernández-Rodríguez, M. A., et al. (2022). Synthesis of Phenanthrene-Based Polycycles by Gold(I)-Catalyzed Cyclization of Biphenyl-Embedded Trienynes. Advanced Synthesis & Catalysis, 364(22), 3898-3907. [Link]

  • Gagné, M. R., & Tarselli, M. A. (2008). Gold(I)-catalyzed intramolecular hydroarylation of allenes. The Journal of Organic Chemistry, 73(6), 2439–2441. [Link]

  • Ghosh, T., Chatterjee, J., & Bhakta, S. (2022). Gold-catalyzed hydroarylation reactions: a comprehensive overview. Organic & Biomolecular Chemistry, 20(36), 7151-7187. [Link]

  • Hashmi, A. S. K., et al. (2013). Double Gold Activation of 1-Ethynyl-2-(Phenylethynyl)Benzene Toward 5-exo-dig and 6-endo-dig Cyclization Reactions. Chemistry – A European Journal, 19(44), 14933-14939. [Link]

  • Li, J., et al. (2013). Flexible and practical synthesis of anthracenes through gold-catalyzed cyclization of o-alkynyldiarylmethanes. Organic Letters, 15(21), 5534–5537. [Link]

  • Akai, S., et al. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005. [Link]

  • Echavarren, A. M., et al. (2004). New Annulations via Platinum-Catalyzed Enyne Cyclization and Cyclopropane Cleavage. Organic Letters, 6(18), 3191–3194. [Link]

  • Wang, J., et al. (2020). Visible light-mediated gold-catalyzed alkynylative cyclization of allenoates with iodoalkynes for the synthesis of β-alkynyl-γ-butenolides. Organic Chemistry Frontiers, 7(18), 2651-2656. [Link]

  • Arcadi, A., et al. (2012). Gold versus silver catalyzed intramolecular hydroarylation reactions of [(3-arylprop-2-ynyl)oxy]benzene derivatives. Organic & Biomolecular Chemistry, 10(3), 578-587. [Link]

  • Reddy, M. S., et al. (2005). Electrophilic cyclization of 2-(1-alkynyl)-2-alken-1-ones using the I2/K3PO4 system: an efficient synthesis of highly substituted iodofurans. Organic Letters, 7(21), 4609–4611. [Link]

  • Kumar, A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(9), 6046–6056. [Link]

  • Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. (2023). Chemical Communications. [Link]

  • Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (2022). Chemistry – An Asian Journal, 17(22), e202200869. [Link]

  • ChemInform Abstract: Environmentally Benign Process for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes Using Electrophilic Cyclization. (2013). Sci-Hub. [Link]

  • Electrophilic Cyclization. (n.d.). ResearchGate. [Link]

  • Larock, R. C., et al. (2005). Highly efficient electrophilic cyclization of N′-(2-alkynylbenzylidene)hydrazides. The Journal of Organic Chemistry, 70(22), 8647–8654. [Link]

Sources

A Senior Application Scientist's Guide to Computational Analysis of 2-Ethynyl-1,1'-biphenyl Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in synthetic and computational chemistry, 2-ethynyl-1,1'-biphenyl stands as a molecule of significant interest. Its rigid, planarizable structure makes it a prime precursor for the synthesis of phenanthrenes and other polycyclic aromatic hydrocarbons (PAHs), materials vital in organic electronics and drug development. The efficiency and selectivity of converting this biphenyl precursor into a tricyclic phenanthrene system hinge entirely on the reaction mechanism employed.

This guide provides an in-depth comparison of the primary reaction mechanisms governing the transformation of this compound, with a strong focus on how Density Functional Theory (DFT) and computational studies can elucidate these pathways, predict outcomes, and guide experimental design.

The Core Transformation: From Biphenyl to Phenanthrene

The fundamental reaction of interest is the intramolecular cyclization of this compound to form phenanthrene. This process involves the formation of a new carbon-carbon bond between the ethynyl group and the adjacent phenyl ring. However, the energetic landscape of this transformation is complex, with several competing or cooperative pathways possible, primarily dictated by thermal, photochemical, or catalytic conditions. We will explore three dominant mechanistic hypotheses: Gold-Catalyzed Intramolecular Hydroarylation, Pericyclic Electrocyclization, and Oxidative Cyclodehydrogenation (Scholl-type reaction).

Mechanistic Pathway 1: Gold-Catalyzed Intramolecular Hydroarylation

Gold (I) complexes are exceptionally carbophilic Lewis acids, renowned for their ability to activate C-C multiple bonds toward nucleophilic attack under mild conditions.[1][2] For this compound, a gold(I) catalyst activates the alkyne, making it highly electrophilic and susceptible to intramolecular attack by the neighboring phenyl ring—a process known as hydroarylation.[3][4][5]

Computational Elucidation

DFT calculations are indispensable for mapping this catalytic cycle. A typical study investigates the reaction pathway through a 6-exo-dig cyclization, which is generally favored.[3] The mechanism involves the coordination of the Au(I) catalyst to the alkyne, followed by the nucleophilic attack of the phenyl ring, protonolysis to release the product, and regeneration of the catalyst.

Typical Computational Workflow:

A robust computational protocol for investigating this pathway is essential for validating the proposed mechanism.

G cluster_0 Pre-computation cluster_1 Core DFT Calculations cluster_2 Analysis start Define Reactants: This compound + Au(I) Catalyst (e.g., [L-Au]+) method Select DFT Functional & Basis Set (e.g., M06-2X/def2-SVP) start->method opt Geometry Optimization of Reactants, Intermediates, TSs method->opt freq Frequency Calculation (Confirm Minima/TS & ZPE) opt->freq spe Single-Point Energy Calculation (Higher-level basis set, e.g., def2-TZVP) freq->spe solv Incorporate Solvation Model (e.g., SMD or PCM) spe->solv pes Construct Potential Energy Surface (PES) solv->pes analysis Analyze Reaction Barriers & Thermodynamics pes->analysis

Caption: Standard DFT workflow for mechanistic analysis.

Key Insights from DFT:
  • Ligand Effects: DFT can model how different phosphine ligands on the gold catalyst influence the activation barrier, providing a rationale for experimentally observed reactivity differences.[6][7]

  • Regioselectivity: Calculations can confirm the preference for the 6-exo-dig pathway over a potential 7-endo-dig cyclization by comparing the activation energies of the respective transition states.[3]

  • Alternative Pathways: In some cases, gold catalysis can lead to different products. Computational studies can help identify reaction conditions that favor the desired hydroarylation over competing pathways.[8]

Mechanistic Pathway 2: Pericyclic 6π-Electrocyclization

Pericyclic reactions are concerted processes that occur through a single cyclic transition state.[9][10] The thermal cyclization of this compound can be envisioned as a 6π-electrocyclization, analogous to the conversion of 1,3,5-hexatriene to 1,3-cyclohexadiene. This would form a highly unstable dihydrophenanthrene intermediate, which would then require oxidation to aromatize to the final phenanthrene product.

Computational Comparison: DFT Functionals for Pericyclic Reactions

The choice of DFT functional is critical for accurately modeling pericyclic reactions, as they involve significant changes in electronic structure. A comparison of commonly employed functionals is presented below.

FunctionalTypeStrengths for Pericyclic ReactionsWeaknesses/Considerations
B3LYP Hybrid-GGAA reliable workhorse; good for ground-state geometries.[11]May underestimate reaction barriers. Less accurate for systems with significant dispersion or diradical character.
M06-2X Hybrid-Meta-GGAExcellent for main-group thermochemistry and kinetics.[12][13] Good for non-covalent interactions within the transition state.Can be computationally more expensive.
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction, crucial for crowded transition states. Generally provides accurate barrier heights.[14]Performance can vary depending on the specific reaction class.
CASSCF/CASPT2 Multi-referenceThe gold standard for systems with strong static correlation or diradical character, which can arise in some electrocyclizations.Extremely high computational cost; not feasible for routine screening.

Protocol for Analyzing a Pericyclic Reaction:

  • Locate the Transition State (TS): Perform a TS search (e.g., using Berny optimization with Opt=TS) starting from a plausible cyclic geometry.

  • Verify the TS: A true TS will have exactly one imaginary frequency corresponding to the desired reaction coordinate (the C-C bond formation).

  • Perform IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation confirms that the located TS connects the reactant (this compound) and the initial product (dihydrophenanthrene).

  • Calculate Activation Energy: The activation barrier is the difference in Gibbs free energy (or electronic energy + ZPE) between the TS and the reactant.

Mechanistic Pathway 3: Oxidative Cyclodehydrogenation (Scholl Reaction)

The Scholl reaction is a classic method for creating PAHs by forming aryl-aryl bonds through oxidative C-H activation, typically using a combination of a Lewis acid and an oxidant.[15] While often applied to couple two separate aromatic molecules, intramolecular versions are powerful tools for planarizing systems like hexaphenylbenzene.[16] For this compound, this pathway would bypass the alkyne and directly couple the two phenyl rings at the ortho-positions, followed by dehydrogenation.

This mechanism is less likely for this compound compared to alkyne-centric pathways but serves as an important alternative to consider and rule out computationally. DFT studies on the Scholl reaction have been crucial in distinguishing between the two proposed mechanisms: an arenium ion pathway (electrophilic aromatic substitution) and a radical cation pathway.[17][18]

G cluster_main Scholl Reaction: Competing Mechanisms cluster_A Arenium Ion Mechanism cluster_B Radical Cation Mechanism Reactant Arene A1 Protonation/ Lewis Acid Attack Reactant->A1 B1 One-Electron Oxidation Reactant->B1 A2 Arenium Ion Intermediate A1->A2 A3 Electrophilic Attack A2->A3 A4 Dehydrogenation A3->A4 Product Coupled Product A4->Product B2 Radical Cation Intermediate B1->B2 B3 Radical Attack B2->B3 B4 Dehydrogenation B3->B4 B4->Product

Caption: Competing mechanisms in the Scholl reaction.

DFT calculations can predict which pathway is more favorable by comparing the activation barriers for the rate-determining steps in each cycle.[18] For most systems, the arenium ion mechanism is found to be energetically more accessible.[16]

Comparative Guide: Alternatives for Phenanthrene Synthesis

While the cyclization of this compound is a modern and atom-economical approach, it's crucial to compare it with classical methods.

Synthesis MethodPrecursorsConditionsComputational Relevance
Haworth Synthesis Naphthalene, Succinic AnhydrideMulti-step; requires strong acids (e.g., AlCl₃), high temperatures.[19][20]DFT can model the Friedel-Crafts acylation and cyclization steps to predict regioselectivity and identify potential side-products.
Bardhan-Sengupta Synthesis Cyclohexanone derivativesMulti-step; uses P₂O₅ or other strong dehydrating agents for cyclization, followed by aromatization with Se or Pd/C.[19]Modeling the acid-catalyzed cyclization can provide insight into the mechanism and potential rearrangements.
Intramolecular Heck Reaction Substituted 2-bromostilbenesPalladium-catalyzed; generally milder conditions than classical methods.[21]DFT is extensively used to study Pd-catalytic cycles, including oxidative addition, insertion, and reductive elimination steps.
Biphenyl Alkyne Cyclization This compoundThermal, photochemical, or metal-catalyzed (e.g., Au, Pt). Can be very mild and efficient.[1]As discussed, DFT is ideal for comparing catalytic vs. thermal pathways and optimizing catalyst/ligand systems for efficiency.

Conclusion for the Modern Researcher

For the synthesis of phenanthrenes and related PAHs, the intramolecular cyclization of this compound represents a highly versatile and efficient strategy. Computational studies, particularly with DFT, are not merely academic exercises; they are predictive, cost-saving tools that provide profound mechanistic insights.

By comparing the potential energy surfaces of gold-catalyzed hydroarylation against thermal pericyclic pathways, researchers can select experimental conditions that favor the most efficient route. Furthermore, the ability to computationally screen various ligands for gold catalysts can accelerate the discovery of more active and selective systems. While classical methods like the Haworth synthesis remain important, the synergy of modern synthetic routes with powerful computational analysis provides an unparalleled platform for the rational design of complex aromatic molecules.

References

  • Investigating the cyclization of enediyne analogs using density functional theory - The University of Texas at Austin.
  • Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review.
  • DFT study of the Bergman cyclization of several enediynes - American Chemical Society.
  • Cyclization of enyne allenes - Computational Organic Chemistry.
  • DFT and Experimental Exploration of the Mechanism of InCl3‑Catalyzed Type II Cycloisomerization of 1,6-Enynes: Identifying InCl2.
  • DFT Studies on Gold-Catalyzed Cycloisomerization of 1,5-Enynes - ACS Publications.
  • Reaction barriers and threshold for the Scholl reactions calculated by DFT methods (B3LYP/6‐31G*). - ResearchGate.
  • Phenanthrene synthesis - Química Organica.org.
  • A Slippery Slope: Mechanistic Analysis of the Intramolecular Scholl Reaction of Hexaphenylbenzene - ResearchGate.
  • Scholl reaction - Wikipedia. Available at: [Link]

  • Investigation of the Mechanism of the Intramolecular Scholl Reaction of Contiguous Phenylbenzenes - ACS Publications. Available at: [Link]

  • Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - RSC Publishing. Available at: [Link]

  • (PDF) Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications. Available at: [Link]

  • Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - ACS Omega. Available at: [Link]

  • PAH: Anthracene and phenanthrene. Available at: [Link]

  • Book Review of Computational Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono - Engineered Science Publisher. Available at: [Link]

  • Gold-Catalyzed Carboalkoxylations of 2-Ethynylbenzyl Ethers to Form 1- and 2-Indanones Chemoselectively: Effects of Ligands and Solvents. - ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol - ACS Omega. Available at: [Link]

  • Gold-catalyzed carboalkoxylations of 2-ethynylbenzyl ethers to form 1- and 3-substituted 2-methoxy-1-H-indenes: Brønsted acids versus gold catalysis - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1'-Biphenyl-2,2',6,6'-tetrol. Available at: [Link]

  • Part–1 Chemistry 206 Advanced Organic Chemistry Pericyclic Reactions–1. Available at: [Link]

  • Schematic pathways involved in the synthesis of anthracene and phenanthrene a, Naphthalene formation via the reaction of phenyl radical (C6H5•) - ResearchGate. Available at: [Link]

  • Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Available at: [Link]

  • Gold-catalyzed reactions of 2-alkynyl-phenylamines with alpha,beta-enones - PubMed. Available at: [Link]

  • Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Available at: [Link]

  • This compound | C14H10 | CID 12731861 - PubChem. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Available at: [Link]

  • New Efficient Alkyne Cyclization Strategies for Complex Molecule Synthesis. Available at: [Link]

  • Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective - Chemical Reviews (ACS Publications). Available at: [Link]

  • Gold(I)-Catalysed Hydroarylation of Lactam-Derived Enynes as an Entry to Tetrahydrobenzo[g - IRIS-AperTO - UniTo. Available at: https://iris.unito.it/handle/2318/1628461
  • Development of Catalysts and Ligands for Enantioselective Gold Catalysis - PMC - NIH. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Frustrated Lewis pair-catalyzed double hydroarylation of alkynes with N-substituted pyrroles - The Royal Society of Chemistry. Available at: [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - MDPI. Available at: [Link]

  • Gold(I)-catalyzed enantioselective intermolecular hydroarylation of allenes with indoles and reaction mechanism by density functional theory calculations - PubMed. Available at: [Link]

  • Gold(I)-catalyzed enantioselective intermolecular hydroarylation of allenes with indoles and reaction mechanism by density functional theory calculations - HKU Scholars Hub. Available at: [Link]

  • Regioselective syn-1,2-hydroarylation of internal alkynes - RSC Publishing. Available at: [Link]

  • Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. Available at: [Link]

  • A DFT Study of Inter‐ and Intramolecular Aryne Ene Reactions - OUCI. Available at: [Link]

  • 2 - BJOC - Search Results. Available at: [Link]

  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP - MDPI. Available at: [Link]

Sources

A Multi-Modal Spectroscopic Guide to Confirming the Structure of 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the molecular architecture of a compound dictates its function. 2-Ethynyl-1,1'-biphenyl is a valuable synthetic intermediate, featuring a rigid biphenyl scaffold and a reactive terminal alkyne handle suitable for "click" chemistry, Sonogashira couplings, and other carbon-carbon bond-forming reactions. Its precise structure, specifically the ortho positioning of the ethynyl group, is critical as this orientation induces specific steric and electronic properties distinct from its meta and para isomers. An error in structural confirmation can lead to the synthesis of incorrect downstream products, wasting significant resources and potentially derailing research objectives.

This guide provides a comprehensive framework for the unambiguous structural elucidation of this compound. We will move beyond a simple recitation of data, delving into the causality behind the selection of spectroscopic techniques and the interpretation of their outputs. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, we establish a self-validating workflow that ensures the highest degree of confidence in the product's identity and purity. This multi-modal approach is compared against the analysis of a simpler analog, 1,1'-biphenyl, to highlight the unique spectral signatures introduced by the 2-ethynyl substituent.

The Analytical Workflow: A Strategy for Certainty

A robust analytical strategy does not rely on a single piece of evidence. Instead, it builds a case for a molecular structure through orthogonal techniques, where each method provides a unique and complementary piece of the puzzle. The workflow begins with a low-resolution, high-sensitivity technique to confirm molecular mass and proceeds to high-resolution techniques that map the molecular framework and functional groups.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Functional Group & Connectivity Analysis cluster_2 Phase 3: Final Validation A Synthesized Product (Crude this compound) B Purification (e.g., Column Chromatography) A->B C Mass Spectrometry (EI-MS) Confirms Molecular Weight B->C D FTIR Spectroscopy Identifies Key Functional Groups (Alkyne C≡C and ≡C-H) C->D E 1H & 13C NMR Spectroscopy Maps the Carbon-Hydrogen Framework D->E F Advanced 2D NMR (COSY, HSQC - Optional) Confirms Connectivity E->F G Data Integration & Comparison (vs. Literature/Alternative Isomers) F->G H Structure Confirmed G->H

Caption: A typical workflow for the structural confirmation of a synthesized organic compound.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. Its primary role is to confirm the molecular weight of the target compound, providing immediate evidence of a successful synthesis. We employ Electron Ionization (EI) as it is a robust, widely available technique that not only provides the molecular ion but also induces reproducible fragmentation, offering structural clues that act as a "fingerprint" for the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified product in a volatile solvent like dichloromethane or methanol.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a Gas Chromatography (GC) inlet for GC-MS analysis, which also confirms sample purity.[1]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV). This energy is sufficient to dislodge an electron, forming a positively charged molecular ion (M⁺•).[2]

  • Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Record the abundance of each ion to generate the mass spectrum.

Expected Results & Interpretation for this compound

The molecular formula of this compound is C₁₄H₁₀, with a calculated monoisotopic mass of 178.078 Da.[3][4]

  • Molecular Ion (M⁺•): The most critical peak will be the molecular ion peak at m/z = 178 .[3] Due to the stability of the aromatic biphenyl system, this peak is expected to be prominent. Its presence confirms that the product has the correct molecular weight.

  • M+1 Peak: A smaller peak at m/z = 179 will be observed. This is not a fragment but is due to the natural isotopic abundance of ¹³C (~1.1%). For a molecule with 14 carbon atoms, the expected intensity of the M+1 peak is approximately 15.4% (14 x 1.1%) of the M⁺• peak, helping to validate the molecular formula.

  • Key Fragmentation Patterns: The energetic instability of the molecular ion causes it to break into smaller, characteristic fragments.[2]

    • [M-1]⁺ (m/z = 177): Loss of a single hydrogen atom, likely the acidic acetylenic proton, resulting in a very stable propargyl-type cation. This is often a significant fragment for terminal alkynes.

    • [M-26]⁺• (m/z = 152): Loss of acetylene (C₂H₂) via rearrangement, leading to the stable biphenylene radical cation.

    • Doubly Charged Ions: Aromatic systems can sometimes exhibit doubly charged ions, such as a peak at m/z = 89 ([M]²⁺) or m/z = 76 ([C₁₂H₈]²⁺), though they are typically of low intensity.[5]

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Expertise & Experience: While MS confirms the mass, IR spectroscopy validates the presence of specific functional groups by probing their vibrational frequencies. For this compound, IR is indispensable for confirming the terminal alkyne moiety (–C≡CH), which is the molecule's key reactive handle. The absence of these characteristic peaks would immediately invalidate the proposed structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid product with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a solvent like chloroform (CHCl₃) and acquire the spectrum in a solution cell, or cast a thin film onto a salt plate (e.g., NaCl).

  • Background Scan: Perform a background scan of the empty sample holder (or pure solvent) to subtract atmospheric (H₂O, CO₂) and solvent absorptions.

  • Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation for this compound

The IR spectrum provides definitive evidence for the ethynyl group through two highly characteristic absorptions that are absent in the parent 1,1'-biphenyl structure.

  • ≡C–H Stretch: A strong and sharp absorption band appearing around 3330-3270 cm⁻¹ .[6][7] The sharpness of this peak is a key diagnostic feature that distinguishes it from the broad O-H stretches of alcohols or carboxylic acids. Its presence is conclusive proof of a terminal alkyne.

  • C≡C Stretch: A weak to medium, sharp absorption band in the range of 2260-2100 cm⁻¹ .[6] This absorption is often weak because the C≡C bond in a terminal alkyne has a relatively small change in dipole moment during vibration.[8][9] In highly symmetrical internal alkynes, this peak may be absent altogether.[7]

  • Aromatic C-H and C=C Stretches: The spectrum will also show absorptions characteristic of the biphenyl core:

    • Aromatic C-H stretches just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

    • Aromatic C=C ring stretching vibrations appearing as a series of sharp bands between 1600-1450 cm⁻¹.

  • C-H Bending (Out-of-Plane): Strong bands in the fingerprint region (900-675 cm⁻¹) indicate the substitution pattern on the aromatic rings. For a 2-substituted (ortho) biphenyl, one would expect complex patterns corresponding to the monosubstituted and ortho-disubstituted rings.

G cluster_0 Key Structural Features of this compound cluster_1 Confirming Spectroscopic Technique Feature1 Terminal Alkyne (≡C-H) Tech1 FTIR Feature1->Tech1 ≡C-H Stretch (~3300 cm⁻¹) Tech2 1H & 13C NMR Feature1->Tech2 ≡C-H Proton Signal (~3.0 ppm) Feature2 Alkyne Bond (C≡C) Feature2->Tech1 C≡C Stretch (~2120 cm⁻¹) Feature2->Tech2 Alkyne Carbon Signals (~80-90 ppm) Feature3 Biphenyl Core (Aromatic Rings) Feature3->Tech1 Aromatic C=C & C-H Stretches Feature3->Tech2 Aromatic Proton & Carbon Signals (~7.2-7.8 ppm / ~120-145 ppm) Feature4 Molecular Weight Tech3 Mass Spec Feature4->Tech3 Molecular Ion Peak (m/z = 178) Feature5 Ortho-Substitution Pattern Feature5->Tech2 Splitting Patterns & Chemical Shifts

Caption: Correlation of structural features with their diagnostic spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR maps the hydrogen environment, while ¹³C NMR maps the carbon skeleton. For this compound, NMR not only confirms the presence of all constituent parts seen in MS and IR but also definitively establishes the ortho connectivity between the phenyl rings and the ethynyl group, ruling out isomeric possibilities.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition of ¹H NMR: Place the sample in the NMR spectrometer. Acquire the spectrum, ensuring adequate signal-to-noise. Key parameters include the number of scans, relaxation delay, and acquisition time.

  • Acquisition of ¹³C NMR: Following the ¹H scan, acquire the broadband proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.

Expected Results & Interpretation for this compound
  • ¹H NMR Spectrum (400 MHz, CDCl₃):

    • Acetylenic Proton (1H): A sharp singlet at approximately δ 3.0-3.2 ppm . The singlet nature confirms it has no adjacent protons. Its chemical shift is characteristic of a terminal alkyne proton.[7]

    • Aromatic Protons (9H): A complex series of multiplets in the region of δ 7.2-7.8 ppm . The protons on the two phenyl rings are chemically distinct due to the ortho-substitution, which restricts rotation (atropisomerism) and creates a complex magnetic environment. This complexity in the aromatic region is a strong indicator of an unsymmetrically substituted biphenyl system.[10][11] The integration of this region should correspond to 9 protons relative to the single acetylenic proton.

  • ¹³C NMR Spectrum (100 MHz, CDCl₃):

    • Alkyne Carbons: Two distinct signals are expected for the two sp-hybridized carbons.

      • C≡CH: Approximately δ 80-85 ppm .

      • Ar-C≡C: Approximately δ 87-95 ppm .[12][13] The presence of two signals in this region is strong evidence for the alkyne group.

    • Aromatic Carbons: A total of 12 signals would be expected in the aromatic region (δ 120-145 ppm ) if rotation around the C-C bond is slow enough to make all carbons inequivalent. This includes four quaternary carbons (no attached protons) and eight methine carbons (with attached protons). The complexity and number of signals in this region help confirm the low symmetry of the 2-substituted biphenyl structure.

Comparative Analysis: this compound vs. 1,1'-biphenyl

To underscore the diagnostic power of this multi-modal approach, we compare the expected data for our target product with its parent structure, 1,1'-biphenyl. This comparison clearly isolates the unique spectral signatures of the 2-ethynyl group.

Spectroscopic Feature1,1'-Biphenyl (Alternative)This compound (Product)Rationale for Difference
Molecular Weight (MS) 154.21 g/mol 178.23 g/mol Addition of a C₂H unit.
Molecular Ion (m/z) 154178Direct reflection of molecular weight.
IR: ≡C-H Stretch (cm⁻¹) Absent~3300 (Sharp, Strong)Definitive evidence for the terminal alkyne.
**IR: C≡C Stretch (cm⁻¹) **Absent~2120 (Weak, Sharp)Confirmatory evidence for the alkyne bond.
¹H NMR: Alkyne-H (ppm) Absent~3.1 (Singlet, 1H)Unambiguous signal for the terminal alkyne proton.
¹H NMR: Aromatic Region Simpler multiplets (~δ 7.3-7.6)More complex multiplets (~δ 7.2-7.8)Reduced symmetry and anisotropic effect of the alkyne.
¹³C NMR: Alkyne-C (ppm) Absent~80-95 (Two signals)Direct detection of the alkyne carbon skeleton.

Conclusion: A Triangulated Approach to Structural Certainty

References

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • PubChem Compound Summary for CID 12731861, this compound. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation Patterns In The Mass Spectra Of Organic Compounds. (n.d.). Chemguide. Retrieved from [Link]

  • Biphenyl - NIST Mass Spec Data. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities, 39(3), 435-443. Retrieved from [Link]

  • Erickson, M. D., et al. (1980). Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 7(3), 99-104. Retrieved from [Link]

  • Conformations of Biphenyls. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Khan, M. A., et al. (2014). Synthesis and optical properties of biphenylene ethynylene co-polymers and their model compounds. Bulletin of Materials Science, 37, 125-133. Retrieved from [Link]

  • Williams, D. H., & Fleming, I. (1995). Spectroscopic Methods in Organic Chemistry (5th ed.). McGraw-Hill.

Sources

A Comparative Guide to Catalysts for the Synthesis of 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Ethynyl-1,1'-biphenyl

This compound is a valuable building block in organic synthesis, serving as a precursor to a wide array of complex molecules with applications in medicinal chemistry, materials science, and catalysis. Its rigid, conjugated structure makes it an ideal scaffold for the construction of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized ligands. The efficient and selective synthesis of this molecule is therefore of paramount importance. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on the widely employed Sonogashira cross-coupling reaction. We will delve into the nuances of different catalysts, offering experimental data and protocols to aid researchers in selecting the optimal methodology for their specific needs.

The Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base.[2] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.

Mechanism of the Sonogashira Reaction

Understanding the mechanism of the Sonogashira reaction is crucial for optimizing reaction conditions and troubleshooting. The reaction is generally believed to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Diagram: Catalytic Cycle of the Copper-Cocatalyzed Sonogashira Reaction

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation product R-C≡CR' pd_trans->product Reductive Elimination product->pd0 Regeneration cu_x Cu(I)X cu_alkyne [Cu-C≡CR'] cu_x->cu_alkyne cu_alkyne->pd_ox Transfers Acetylide to Palladium alkyne H-C≡CR' alkyne->cu_alkyne Deprotonation base Base

Caption: The dual catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

In the palladium cycle , the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 2-bromobiphenyl). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle . Finally, reductive elimination from the Pd(II) complex yields the desired product, this compound, and regenerates the Pd(0) catalyst.

The copper cycle facilitates the deprotonation of the terminal alkyne by the base to form a copper acetylide intermediate. This species is more nucleophilic than the corresponding free acetylide, accelerating the transmetalation step with the palladium complex.

Comparative Analysis of Catalytic Systems

The choice of catalyst for the synthesis of this compound can significantly impact the reaction's efficiency, cost, and environmental footprint. Below, we compare several common catalytic systems.

Homogeneous Palladium Catalysts with Copper Co-catalysis

This is the classic and most widely used system for Sonogashira couplings.

  • Catalysts: Typically PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ in combination with a copper(I) salt like CuI.[3]

  • Advantages: High reactivity, broad substrate scope, and generally mild reaction conditions. These catalysts are well-understood and reliable.

  • Disadvantages: The homogeneous nature of the catalyst makes its removal from the product mixture and subsequent recycling difficult and costly, which is a significant drawback for industrial applications.[4] The use of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling).[1]

Experimental Protocol: Synthesis of this compound using PdCl₂(PPh₃)₂/CuI

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodobiphenyl (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%), and copper(I) iodide (CuI) (2 mol%).

  • Solvent and Reagents: Add anhydrous and degassed tetrahydrofuran (THF) as the solvent, followed by triethylamine (Et₃N) (1.5 equiv.) as the base.

  • Alkyne Addition: Add phenylacetylene (1.1 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 1.5-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.[5]

Copper-Free Homogeneous Palladium Catalysts

To circumvent the issue of Glaser homocoupling, copper-free Sonogashira protocols have been developed.

  • Catalysts: These systems often employ bulky, electron-rich phosphine ligands, such as P(t-Bu)₃, in conjunction with a palladium source like Pd₂(dba)₃.[6]

  • Advantages: Avoids the formation of homocoupling byproducts, simplifying purification.

  • Disadvantages: Can require higher reaction temperatures or longer reaction times compared to copper-cocatalyzed systems. The catalyst is still homogeneous, presenting the same recovery and recycling challenges.

Diagram: Catalytic Cycle of the Copper-Free Sonogashira Reaction

G pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R-X) pd_alkyne_complex [R-Pd(II)L₂(π-alkyne)] pd_ox->pd_alkyne_complex Alkyne Coordination pd_acetylide R-Pd(II)L(C≡CR') pd_alkyne_complex->pd_acetylide Deprotonation (Base) product R-C≡CR' pd_acetylide->product Reductive Elimination product->pd0 Regeneration

Caption: The monometallic catalytic cycle of the copper-free Sonogashira reaction.

In the absence of copper, the palladium complex itself must facilitate the activation of the alkyne. After oxidative addition of the aryl halide, the terminal alkyne coordinates to the Pd(II) center. The base then deprotonates the coordinated alkyne to form a palladium acetylide intermediate, which subsequently undergoes reductive elimination to yield the product.

Experimental Protocol: Copper-Free Synthesis of this compound

  • Reaction Setup: In a glovebox, combine an aryl bromide (e.g., 2-bromobiphenyl) (0.5 mmol), a palladium precatalyst such as [DTBNpP]Pd(crotyl)Cl (2.5 mol%), and a strong, non-coordinating base like 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) in a vial.

  • Solvent and Alkyne: Add dimethyl sulfoxide (DMSO) (2.5 mL) and the terminal alkyne (e.g., phenylacetylene) (0.8 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature under an argon atmosphere. The reaction progress can be monitored by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with an organic solvent and purified directly by column chromatography.[7]

Heterogeneous Palladium Catalysts

To address the critical issue of catalyst recovery and reuse, heterogeneous palladium catalysts have been developed. These catalysts typically involve immobilizing palladium onto a solid support.

  • Catalysts: Common examples include palladium on activated carbon (Pd/C), palladium on silica (e.g., MCM-41), and palladium single-atom catalysts (SACs) on nitrogen-doped carbon.[8][9]

  • Advantages: Excellent recyclability, which significantly reduces costs and the environmental impact of the process.[10] The product is often cleaner, with lower levels of palladium contamination.

  • Disadvantages: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts, potentially requiring harsher reaction conditions. Leaching of the palladium from the support into the reaction medium can also be a concern, leading to a loss of activity over time.[4]

Experimental Workflow: Heterogeneous Catalysis and Catalyst Recycling

G start Reaction Setup: Aryl Halide, Alkyne, Base, Solvent, Heterogeneous Catalyst reaction Sonogashira Coupling (Heating/Stirring) start->reaction filtration Filtration to Separate Catalyst from Product Solution reaction->filtration product_workup Product Work-up and Purification filtration->product_workup catalyst_wash Catalyst Washing (with solvent) filtration->catalyst_wash catalyst_dry Catalyst Drying catalyst_wash->catalyst_dry catalyst_reuse Re-use of Catalyst in a New Reaction catalyst_dry->catalyst_reuse catalyst_reuse->start Next Cycle

Caption: A typical workflow for a reaction using a recyclable heterogeneous catalyst.

Alternative Metal Catalysts: Nickel

While palladium dominates the field of Sonogashira couplings, other transition metals have emerged as viable alternatives, with nickel being a promising candidate due to its lower cost.

  • Catalysts: Nickel complexes, often with specific ligands, can catalyze the C(sp²)-C(sp) bond formation.

  • Advantages: Nickel is more earth-abundant and significantly cheaper than palladium, making it an attractive option for large-scale synthesis.

  • Disadvantages: Nickel catalysis for Sonogashira-type reactions is less developed than palladium catalysis. The reactions may require specific ligands and conditions, and the substrate scope might be more limited.[11]

Experimental Protocol: Nickel-Catalyzed Synthesis of this compound

  • Reagent Preparation: In a glovebox, prepare a stock solution of the nickel catalyst and ligand in a suitable solvent.

  • Reaction Setup: To a reaction vial, add the aryl halide (e.g., 2-iodobiphenyl), the terminal alkyne (e.g., phenylacetylene), and a base.

  • Catalyst Addition: Add the nickel catalyst solution to the reaction vial.

  • Reaction: Seal the vial and stir the mixture at the specified temperature (e.g., 60-70 °C) for the required time (e.g., 12-48 hours).

  • Work-up and Purification: After cooling, the reaction mixture is worked up in a similar manner to the palladium-catalyzed reactions, typically involving extraction and column chromatography.[12]

Quantitative Performance Comparison

The following table provides a summary of representative reaction conditions and yields for the synthesis of this compound or structurally similar compounds using different catalytic systems. This data is compiled from various literature sources and is intended to provide a comparative overview.

Catalyst SystemAryl HalideAlkyneCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Homogeneous Pd/Cu 2-IodotoluenePhenylacetylenePdCl₂(PPh₃)₂ (2.0), CuI (2.1)Et₃NTHFRT1.597 (for diphenylacetylene)[5]
4-IodotoluenePhenylacetyleneNanosized MCM-41-Pd (0.01), CuI (0.02)Et₃NToluene502493[13]
Copper-Free Homogeneous Pd 4-BromoanisolePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT297[7]
Aryl BromideArylacetylenePd(CH₃CN)₂Cl₂ (0.5), cataCXium A (1.0)Cs₂CO₃2-MeTHFRT48Good to Excellent[14]
Heterogeneous Pd IodobenzenePhenylacetylenePd/CuFe₂O₄ (3.0)K₂CO₃EtOH70-Moderate to Excellent
Aryl HalidesPhenylacetylenePd-SILP-Fe₃O₄@SiO₂ (0.001)-Water--Excellent[15]
Nickel Catalyst Aryl IodideTerminal AlkyneNiBr₂·diglyme (10), Ligand (12)4-CN-Pyridine N-oxideDioxane601265 (for 4-(phenylethynyl)-1,1'-biphenyl)[12]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented should be considered as representative examples.

Conclusion and Future Outlook

The synthesis of this compound can be achieved through various catalytic methods, with the Sonogashira coupling being the most prominent.

  • For high reactivity and broad applicability in a laboratory setting, the classic homogeneous palladium/copper co-catalyst system remains a reliable choice.

  • To avoid side reactions and simplify purification, copper-free palladium systems offer a significant advantage.

  • For large-scale industrial applications where cost and sustainability are paramount, the development and optimization of heterogeneous palladium catalysts are crucial. Their reusability presents a clear economic and environmental benefit.[10]

  • As an emerging alternative, nickel-catalyzed Sonogashira-type reactions hold promise for reducing reliance on expensive precious metals, although further research is needed to broaden their scope and efficiency.

The continued development of more active, stable, and recyclable catalysts will undoubtedly play a pivotal role in the future of organic synthesis, enabling the efficient and sustainable production of valuable molecules like this compound for a wide range of scientific and technological applications.

References

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. (2023-11-22). [Link]

  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. Green Chemistry (RSC Publishing). [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. PMC - PubMed Central. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. (2024-02-16). [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Comparisons of various palladium complexes catalyzed Sonogashira... | Download Scientific Diagram. ResearchGate. [Link]

  • Coupling of alkynes and aryl halides with nickel-catalyzed Sonogashira reactions. Cell Reports Physical Science. (2023-09-20). [Link]

  • PDF 1014.01 K. International Journal of New Chemistry. (2024-12-07). [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar. [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a. ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. [Link]

  • The pathway of copper-free Sonogashira reaction to provide different compounds. ResearchGate. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. (2023-02-07). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. (2021-02-10). [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate. (2025-08-06). [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI. [Link]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC - NIH. (2021-08-12). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Nickel-Catalyzed Desulfurizative Sonogashira Cross-Coupling of Terminal Alkynes with Alkenylsulfonium Salts. ResearchGate. (2025-11-27). [Link]

Sources

A Comparative Guide to the Purity Validation of Synthesized 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized 2-Ethynyl-1,1'-biphenyl (C₁₄H₁₀, MW: 178.23 g/mol ). In fields such as medicinal chemistry and materials science, the precise molecular structure and purity of a compound are paramount. Impurities, even in trace amounts, can drastically alter biological activity or material properties, making rigorous validation a non-negotiable step in the research and development pipeline.

This document moves beyond simple protocol listings. It delves into the causality behind methodological choices, establishing a self-validating framework where multiple analytical techniques converge to provide a high-confidence purity assessment. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis (EA), presenting each as a critical pillar in the confirmation of chemical identity and purity.

The Logic of Orthogonal Purity Validation

A single analytical technique is rarely sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A truly pure sample must satisfy the criteria of all applied techniques. This multi-pronged approach ensures that impurities with different characteristics—structural isomers, residual solvents, starting materials, or side-products—are reliably detected.

The overall workflow for comprehensive purity validation is a systematic process of structural confirmation followed by quantitative assessment of impurities.

Purity_Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_validation Purity Validation Cascade cluster_result Final Assessment raw_product Crude Synthesized This compound nmr Structural Confirmation (¹H & ¹³C NMR) raw_product->nmr Primary Check hplc Quantitative Purity (HPLC-UV) nmr->hplc Structure OK impure Repurification Required nmr->impure Incorrect Structure gcms Impurity ID & MW Confirmation (GC-MS) hplc->gcms Purity >95% hplc->impure Purity <95% ea Elemental Composition (CHN Analysis) gcms->ea MW Confirmed gcms->impure Unexpected Masses pure Pure Compound (>99%) Released for Use ea->pure Deviation <0.4% ea->impure Deviation >0.4%

Caption: Overall workflow for purity validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[1] It provides detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei, confirming the atomic connectivity and overall structure of the target molecule. For purity analysis, ¹H NMR is particularly powerful for its high sensitivity and ability to detect proton-containing impurities, including residual solvents.

Expertise & Causality: We use ¹H NMR as the initial check because it quickly confirms whether the desired molecular framework has been successfully synthesized. The presence of unexpected signals or incorrect integration values immediately flags a sample as impure or structurally incorrect, preventing wasted resources on further analysis.

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for aromatic compounds and its single, well-defined residual solvent peak (~7.26 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

  • ¹H NMR Acquisition:

    • Acquire data with a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate signal integration.

    • Scan range: -1 to 12 ppm.

    • Number of scans: 16-32.

  • ¹³C NMR Acquisition:

    • Acquire data using a proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Expected Results for Pure this compound
  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show a complex multiplet pattern in the aromatic region (approx. 7.3-7.8 ppm) integrating to 9 protons. A distinct singlet for the acetylenic proton should appear around 3.2 ppm, integrating to 1 proton. The absence of other signals (e.g., in the aliphatic region) is a strong indicator of purity.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display 10 distinct signals for the 14 carbon atoms, accounting for symmetry. Key signals include the two acetylenic carbons (approx. 80-85 ppm) and the aromatic carbons (approx. 120-145 ppm).

Trustworthiness: The protocol is self-validating. If the observed chemical shifts, coupling patterns, and integrations in the ¹H NMR spectrum match the theoretical structure, and the number of signals in the ¹³C spectrum corresponds to the expected number of unique carbons, we have high confidence in the compound's identity.

High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Metric

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For a non-polar compound like this compound, a reversed-phase (RP-HPLC) method is ideal. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks detected.

Expertise & Causality: We choose a Biphenyl or C18 stationary phase because their hydrophobic nature provides strong retention for the aromatic rings of the analyte.[3][4] A gradient elution (changing the mobile phase composition over time) is employed to ensure that any potential impurities, which may be more or less polar than the product, are eluted from the column and detected. UV detection is selected at a wavelength where the biphenyl system strongly absorbs (e.g., 254 nm or 275 nm) to maximize sensitivity.[5]

HPLC_Workflow sample Prepare Sample (1 mg/mL in ACN) hplc HPLC System (Pump, Injector, Column) sample->hplc column Stationary Phase (e.g., Kinetex Biphenyl) hplc->column detector UV Detector (λ = 275 nm) column->detector data Data Acquisition (Chromatogram) detector->data analysis Peak Integration & Area % Calculation data->analysis report Purity Report analysis->report

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC
  • System: An HPLC system equipped with a UV-Vis detector.

  • Column: Kinetex Biphenyl (100 x 4.6 mm, 2.6 µm) or equivalent C18 column.[3]

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile (MeCN)

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: Re-equilibrate at 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: 275 nm.

  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in Acetonitrile.

Data Presentation & Interpretation

A pure sample of this compound will yield a chromatogram with a single, sharp, and symmetrical peak. The presence of other peaks indicates impurities.

Peak No.Retention Time (min)Area (%)Identification
18.5299.85This compound
26.210.08Unknown Impurity
39.740.07Unknown Impurity

Trustworthiness: This method provides a quantitative measure of purity. By integrating all peaks, we can confidently state the purity level with a high degree of precision. Comparing the retention times against known potential impurities (e.g., starting materials) can aid in their identification.

Gas Chromatography-Mass Spectrometry (GC-MS): Molecular Weight & Volatile Impurities

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1][6] It is ideal for analyzing volatile and thermally stable compounds like this compound. GC separates the components, and MS provides the mass-to-charge ratio (m/z), which confirms the molecular weight and can help identify impurities through their fragmentation patterns.

Expertise & Causality: We use GC-MS as an orthogonal separation technique to HPLC. Some impurities that might co-elute with the main peak in HPLC could be separable by GC. Furthermore, MS provides unambiguous confirmation of the molecular weight (MW = 178.23). The electron ionization (EI) source will fragment the molecule, creating a unique "fingerprint" that further confirms its identity.[7]

Experimental Protocol: GC-MS Analysis
  • System: GC-MS instrument with an EI source.

  • Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector: Splitless mode, 250 °C.

  • MS Conditions:

    • Ion Source: EI, 70 eV.

    • Scan Range: 45-500 m/z.

  • Sample Preparation: Prepare a dilute solution of ~100 µg/mL in dichloromethane.

Data Presentation & Interpretation

The analysis will produce a total ion chromatogram (TIC) and a mass spectrum for each peak.

| Retention Time (min) | Major Ions (m/z) | Identification | | :--- | :--- | :--- | :--- | | 10.8 | 178 (M⁺) , 152, 89 | This compound |

  • Pure Sample: The TIC should show one major peak. The mass spectrum for this peak must show a molecular ion (M⁺) peak at m/z = 178.

  • Impurity Detection: Any other peaks in the TIC represent impurities. For example, an impurity from a Sonogashira homocoupling of phenylacetylene (1,4-diphenylbutadiyne) would show a molecular ion peak at m/z = 202.

Elemental Analysis (EA): The Fundamental Composition

Elemental analysis is a combustion-based technique that determines the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis) in a sample.[8][9] This provides a fundamental check on the empirical formula. For a pure organic compound, the experimentally determined percentages of each element must closely match the theoretically calculated values.

Expertise & Causality: While modern spectroscopy often overshadows it, EA remains a critical and definitive test of purity.[10] It is insensitive to isomeric impurities (which have the same formula) but is exceptionally sensitive to impurities with different elemental compositions, such as inorganic salts or compounds with heteroatoms. Many high-impact journals still require EA data for the characterization of new small molecules, with an accepted deviation of ±0.4% from the calculated values.[11]

Theoretical Calculation for C₁₄H₁₀
  • Molecular Formula: C₁₄H₁₀

  • Molecular Weight: 178.23 g/mol

  • % Carbon (C): (14 * 12.011) / 178.23 * 100 = 94.34%

  • % Hydrogen (H): (10 * 1.008) / 178.23 * 100 = 5.66%

Data Presentation & Comparison
ElementTheoretical %Found % (Sample A)Deviation %Assessment
Carbon (C)94.3494.15-0.19Pass
Hydrogen (H)5.665.71+0.05Pass
ElementTheoretical %Found % (Sample B)Deviation %Assessment
Carbon (C)94.3492.50-1.84Fail
Hydrogen (H)5.666.10+0.44Fail

Trustworthiness: Sample A passes, with deviations well within the ±0.4% acceptance criterion. Sample B fails, suggesting the presence of a significant impurity that has altered the C:H ratio (e.g., residual high-boiling point aliphatic solvent).

Comparative Summary & Conclusion

Each analytical technique provides a unique and vital piece of the purity puzzle. Relying on a single method can lead to a false sense of security.

TechniqueInformation ProvidedStrengthsLimitations
NMR Atomic connectivity, structural identity, detection of proton-containing impurities.Definitive structural confirmation.[1]Can be insensitive to non-protonated or minor impurities; not inherently quantitative without careful setup (qNMR).
HPLC Number of components, quantitative purity (Area %).High precision and accuracy for quantification; excellent for non-volatile impurities.Identification of unknown peaks requires standards or hyphenation (e.g., LC-MS).
GC-MS Component separation, molecular weight confirmation, structural clues from fragmentation.High sensitivity; excellent for volatile impurities; definitive MW confirmation.[7]Not suitable for non-volatile or thermally labile compounds.
EA Elemental composition (%C, %H).Confirms empirical formula; highly sensitive to impurities with different elemental makeup.[9]Does not distinguish between isomers; requires several milligrams of sample.

For researchers, scientists, and drug development professionals, the message is clear: a comprehensive, multi-technique validation is the only way to ensure the purity and identity of a synthesized compound like this compound. The convergence of data from NMR, HPLC, GC-MS, and Elemental Analysis provides the necessary evidence to confidently advance a compound to the next stage of research, ensuring that subsequent experimental results are both reliable and reproducible.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • O'Neil, G. W., et al. (2016). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pinter, B., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, RSC Publishing. [Link]

  • ResearchGate. (n.d.). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1).... [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org. [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Medicinal and Organic Chemistry. [Link]

  • ResearchGate. (2016). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]

  • Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds. [Link]

  • Chromtech. (n.d.). Chromatography Products. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Ethynyl-1,1'-biphenyl: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of functionalized biaryl compounds is a foundational task. 2-Ethynyl-1,1'-biphenyl, in particular, serves as a critical building block for creating extended conjugated systems, complex molecular architectures, and novel pharmaceutical scaffolds. The efficiency of its synthesis directly impacts the viability and cost-effectiveness of multi-step research and development projects.

This guide provides an in-depth comparison of the two predominant palladium-catalyzed cross-coupling strategies for synthesizing this compound: the Sonogashira coupling and the Suzuki-Miyaura coupling. We will dissect the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison to guide your selection of the optimal synthetic pathway.

Strategic Approaches: A Fork in the Synthetic Road

The construction of this compound involves the formation of two key carbon-carbon bonds: the C(sp²)-C(sp²) bond of the biphenyl system and the C(sp²)-C(sp) bond of the ethynyl group. The choice of which bond to form last defines the overall synthetic strategy.

  • Route A: The Sonogashira Approach. This strategy begins with a pre-formed 2-halo-1,1'-biphenyl and introduces the alkyne in the final step via a Sonogashira coupling. It is a direct and convergent approach.

  • Route B: The Suzuki Approach. This pathway involves forming the biphenyl scaffold as the final key step. It typically uses a substituted phenylboronic acid and an ethynyl-functionalized aryl halide in a Suzuki-Miyaura coupling.

Below, we explore the nuances and performance of each route.

Route A: Sonogashira Coupling of 2-Halo-1,1'-biphenyl

The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides.[1][2] The reaction is co-catalyzed by palladium and copper(I), proceeding through two interconnected catalytic cycles. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a highly reactive copper(I) acetylide intermediate.[1]

Experimental Workflow & Mechanism

The general workflow involves the direct coupling of a 2-substituted biphenyl with a source of acetylene.

cluster_workflow Sonogashira Synthesis Workflow start 2-Halo-1,1'-biphenyl (I, Br) reaction Sonogashira Coupling (Pd/Cu Catalyst, Base) start->reaction reagent Terminal Alkyne (e.g., TMS-acetylene) reagent->reaction deprotection Deprotection (if needed) (e.g., TBAF, K₂CO₃) reaction->deprotection product This compound deprotection->product

Caption: Workflow for Sonogashira synthesis of this compound.

Causality Behind Experimental Choices
  • Catalyst System (Pd/Cu): The combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (typically CuI) is classic. The palladium complex activates the aryl halide, while copper(I) activates the alkyne.[1] The choice of phosphine ligands on the palladium catalyst is critical; bulky, electron-rich ligands can enhance catalytic activity, particularly for less reactive aryl bromides.[1]

  • Copper-Free Variant: A significant drawback of the traditional Sonogashira is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which forms undesired diynes.[3] To mitigate this, copper-free protocols have been developed. These methods often require more specialized ligands or different reaction conditions but can lead to cleaner reactions and simpler purification.[4]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide produced during the reaction.[2] Often, the amine can also serve as the solvent.

  • Alkyne Source: Using trimethylsilyl (TMS)-acetylene is a common tactic. The TMS group protects the alkyne, preventing side reactions, and is easily removed post-coupling with a mild base (like K₂CO₃ in methanol) or a fluoride source.

Representative Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,1'-biphenyl (1.0 mmol, 1.0 eq.), copper(I) iodide (0.05 mmol, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (0.025 mmol, 2.5 mol%).

  • Reagent Addition: Add anhydrous, degassed triethylamine (10 mL). Stir the mixture for 10 minutes at room temperature.

  • Alkyne Introduction: Add (trimethylsilyl)acetylene (1.5 mmol, 1.5 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in a 2:1 mixture of methanol and dichloromethane (15 mL). Add potassium carbonate (2.0 mmol, 2.0 eq.) and stir at room temperature for 2 hours.

  • Purification: Neutralize the mixture with dilute HCl, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Purify the crude product by column chromatography on silica gel to yield this compound.

Route B: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably one of the most versatile and robust methods for forming C(sp²)-C(sp²) bonds.[5][6] It involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[7] This method is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials.

Experimental Workflow & Mechanism

This strategy builds the biphenyl core in the final step, coupling an ethynyl-substituted aryl component with a phenyl component.

cluster_workflow Suzuki Synthesis Workflow start 2-Halo-phenylacetylene (e.g., 2-bromophenylacetylene) reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) start->reaction reagent Phenylboronic Acid or Ester reagent->reaction product This compound reaction->product

Sources

A Comparative Guide to the Photophysical Properties of 2-Ethynyl-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-ethynyl-1,1'-biphenyl scaffold is a versatile building block in the design of novel organic functional materials. Its rigid, conjugated structure, arising from the combination of the biphenyl unit and the ethynyl linkage, provides a robust framework for creating molecules with tailored photophysical properties. These properties, which include light absorption, emission, and response to the environment, are critical for applications ranging from fluorescent probes and sensors to organic light-emitting diodes (OLEDs) and photodynamic therapy agents.

This guide provides an in-depth comparison of the photophysical properties of this compound derivatives. We will explore how the strategic placement of various substituent groups on the biphenyl rings can be used to modulate their electronic and optical characteristics. This analysis is grounded in fundamental principles of photochemistry and supported by experimental data from relevant studies on related molecular systems.

Core Photophysical Principles of the this compound Scaffold

The photophysical behavior of this compound derivatives is governed by the interplay of the π-conjugated system of the biphenyl moiety and the carbon-carbon triple bond of the ethynyl group. The biphenyl unit, with its two phenyl rings, allows for delocalization of π-electrons. The degree of this delocalization is sensitive to the dihedral angle between the two rings, which in turn can be influenced by substituents and the surrounding medium. The linear and rigid ethynyl group extends this conjugation, contributing to the overall electronic structure and influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO).

The fundamental processes of interest are:

  • Absorption: The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy unoccupied orbitals. The energy of this transition, and thus the wavelength of maximum absorption (λabs), is determined by the HOMO-LUMO energy gap.

  • Fluorescence: Following excitation, the molecule can relax to the ground state by emitting a photon. The wavelength of this emitted light (λem) is typically longer than the absorption wavelength (a phenomenon known as Stokes shift). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

  • Non-radiative Decay: Excited molecules can also return to the ground state through non-radiative pathways, such as internal conversion and intersystem crossing to the triplet state. These processes compete with fluorescence and reduce the quantum yield.

The following diagram illustrates the key photophysical processes in a typical organic fluorophore.

Jablonski Diagram cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (hν) S2 S₂ (Second Excited Singlet State) S0->S2 Absorption S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence (hν'')

Caption: Jablonski diagram illustrating electronic transitions.

Comparative Analysis of Substituted this compound Derivatives

The introduction of substituents onto the biphenyl rings of the this compound core is a powerful strategy for tuning its photophysical properties. The nature and position of these substituents can profoundly impact the electronic distribution, and consequently, the absorption and emission characteristics.

Effect of Electron-Donating and Electron-Withdrawing Groups

A common and effective approach to modulate photophysical properties is the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to create "push-pull" systems. In such systems, an intramolecular charge transfer (ICT) occurs upon photoexcitation, leading to a more polar excited state.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NR2), methoxy (-OCH3), and alkyl groups increase the electron density of the aromatic system. When attached to the this compound scaffold, they generally raise the energy of the HOMO more significantly than the LUMO, leading to a smaller HOMO-LUMO gap. This results in a bathochromic (red) shift in both the absorption and emission spectra.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) pull electron density from the aromatic system. They tend to lower the energy of the LUMO more than the HOMO, also resulting in a smaller HOMO-LUMO gap and a red shift in the spectra.

The combination of an EDG on one part of the molecule and an EWG on another creates a pronounced push-pull character, which can lead to significant red-shifts and strong solvatochromism. For instance, studies on π-conjugated phenylethynyl-2,1,3-benzothiadiazole derivatives have shown that compounds with strong electron-donating substituents exhibit a pronounced solvatochromic behavior due to a strong ICT character in the excited state.[1]

The following table summarizes the expected effects of different substituents on the key photophysical properties of a hypothetical series of this compound derivatives.

DerivativeSubstituent TypeExpected λabs ShiftExpected λem ShiftExpected Quantum Yield (ΦF)Expected Solvatochromism
4'-Amino-2-ethynyl-1,1'-biphenylStrong EDGBathochromic (Red)Bathochromic (Red)High in nonpolar solventsStrong
4'-Nitro-2-ethynyl-1,1'-biphenylStrong EWGBathochromic (Red)Bathochromic (Red)ModerateModerate
4'-Amino-4-nitro-2-ethynyl-1,1'-biphenylStrong EDG and EWGStrong Bathochromic (Red)Strong Bathochromic (Red)Potentially lower in polar solventsVery Strong
4'-Methoxy-2-ethynyl-1,1'-biphenylModerate EDGModerate Bathochromic (Red)Moderate Bathochromic (Red)HighModerate
4'-Cyano-2-ethynyl-1,1'-biphenylModerate EWGModerate Bathochromic (Red)Moderate Bathochromic (Red)Moderate to HighModerate

Note: The actual properties can be influenced by the specific position of the substituents and steric effects.

Solvatochromism: Probing the Molecular Environment

Derivatives with a significant ICT character often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[2][3][4] In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the emission spectrum. This property is particularly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell or a polymer matrix. The Lippert-Mataga equation is often used to quantify the relationship between the Stokes shift and the solvent polarity, providing insights into the change in dipole moment upon excitation.[5]

Solvatochromism Effect of solvent polarity on electronic transitions. GS_NP Ground State (S₀) ES_NP Excited State (S₁) GS_NP->ES_NP Absorption GS_P Ground State (S₀) ES_NP->GS_NP Emission (shorter λ) ES_P Excited State (S₁) GS_P->ES_P Absorption ES_P->GS_P Emission (longer λ)

Caption: Solvatochromic effect on absorption and emission.

Experimental Protocols for Photophysical Characterization

To experimentally validate the photophysical properties of this compound derivatives, a series of standardized spectroscopic techniques are employed.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and the molar extinction coefficient (ε) of a compound.

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of the compound in a high-purity spectroscopic grade solvent (e.g., cyclohexane, THF, acetonitrile) with known concentrations (typically in the range of 10-6 to 10-5 M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance of each solution in a 1 cm path length quartz cuvette over a relevant wavelength range. A solvent blank is used as a reference.

  • Data Analysis: Plot absorbance versus concentration at the wavelength of maximum absorption (λabs) to generate a Beer-Lambert plot. The molar extinction coefficient (ε) can be calculated from the slope of this plot.

Steady-State Fluorescence Spectroscopy

This method provides information about the emission spectrum, fluorescence quantum yield, and Stokes shift.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., photomultiplier tube).

  • Measurement:

    • Record the emission spectrum by scanning the emission monochromator while exciting the sample at its λabs.

    • To determine the fluorescence quantum yield (ΦF), a comparative method is often used. The fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).[3] The following equation is used: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Use a time-correlated single-photon counting (TCSPC) system. This involves a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a high-speed detector.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded.

  • Data Analysis: A histogram of the arrival times is generated, which represents the fluorescence decay curve. This curve is then fitted to an exponential decay function to extract the fluorescence lifetime (τ).

The following diagram outlines the general workflow for characterizing the photophysical properties of a new derivative.

Experimental Workflow Start Synthesized Derivative UV_Vis UV-Vis Spectroscopy Start->UV_Vis Determine λ_abs, ε Fluorescence Steady-State Fluorescence Start->Fluorescence Determine λ_em, Φ_F, Stokes Shift TRF Time-Resolved Fluorescence Start->TRF Determine τ Data_Analysis Data Analysis and Interpretation UV_Vis->Data_Analysis Fluorescence->Data_Analysis TRF->Data_Analysis

Caption: Workflow for photophysical characterization.

Conclusion

The this compound framework offers a rich platform for the development of novel photofunctional materials. By judiciously selecting and positioning electron-donating and electron-withdrawing substituents, researchers can fine-tune the absorption and emission properties, as well as the sensitivity of these molecules to their environment. This guide has provided a comparative overview of these effects, grounded in established photophysical principles and supported by data from related systems. The experimental protocols outlined herein provide a robust framework for the characterization of new derivatives, enabling the rational design of materials with optimized performance for a wide range of applications in research, diagnostics, and materials science.

References

  • Mass, O. et al. (2012). Effects of substituents on synthetic analogs of chlorophylls. Part 2: Redox properties, optical spectra and electronic structure. Washington University School of Medicine. [Link]

  • Kopchuk, D. S. et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. [Link]

  • Watanabe, D. et al. (2023). Synthesis and luminescence properties of substituted benzils. Communications Chemistry, 6(1), 253. [Link]

  • Duarte, M. C. et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences, 24(3), 2841. [Link]

  • Karak, S. et al. (2020). Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Physical Chemistry Chemical Physics, 22(34), 19066-19077. [Link]

  • Drucker, R. P., & McClain, W. M. (1974). Polarized two-photon studies of biphenyl and several derivatives. The Journal of Chemical Physics, 61(7), 2609–2615. [Link]

  • Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2017). ResearchGate. [Link]

  • Collings, J. C. et al. (2005). Optical properties of donor-acceptor phenylene-ethynylene systems containing the 6-methylpyran-2-one group as an acceptor. Chemical Communications, (21), 2666-2668. [Link]

  • Synthesis, crystal structure studies and solvatochromic behaviour of two 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile derivatives. (2019). Acta Crystallographica Section C Structural Chemistry, 75(Pt 8), 1175–1181. [Link]

Sources

A Comparative Analysis of the Biological Activity of Biphenyl Derivatives Against Known Anticancer and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the biphenyl scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with a wide array of biological targets. This guide provides a comparative overview of the biological activities of biphenyl derivatives, with a particular focus on their anticancer and anti-inflammatory potential. While the specific subclass of 2-Ethynyl-1,1'-biphenyl derivatives has garnered interest for its role in inhibiting amyloid β aggregation, a key process in Alzheimer's disease, publicly available data on their cytotoxic and anti-inflammatory properties remains limited. Therefore, this guide will broaden its scope to encompass a wider range of biologically active biphenyl derivatives for which robust experimental data is available, comparing their performance against well-established therapeutic agents.

The Biphenyl Moiety: A Cornerstone in Medicinal Chemistry

The biphenyl core, consisting of two interconnected phenyl rings, offers a unique combination of structural rigidity and conformational flexibility. This allows for the precise spatial orientation of various functional groups, enabling tailored interactions with the active sites of enzymes and receptors. The biphenyl motif is present in several commercially available drugs, including the anti-inflammatory agent diflunisal and the angiotensin II receptor blocker telmisartan, highlighting its clinical significance.[1]

Anticancer Potential of Biphenyl Derivatives: A Comparative Look

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of various biphenyl derivatives. These compounds have demonstrated promising activity against a range of cancer cell lines, in some cases exhibiting potency comparable or superior to existing chemotherapeutic drugs.

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected biphenyl derivatives against various cancer cell lines, with the widely used chemotherapeutic agent Cisplatin provided as a benchmark. It is crucial to note that IC50 values for Cisplatin can vary significantly depending on the cell line and experimental conditions.[2][3][4][5][6]

Compound/DrugCancer Cell LineIC50 (µM)Reference
Hydroxylated Biphenyl Compound 11 Melanoma (CN, GR)1.7 ± 0.5[7][8]
Hydroxylated Biphenyl Compound 12 Melanoma (CN, GR)2.0 ± 0.7[7][8]
Unsymmetrical Biphenyl Compound 27 DU145 (Prostate), A549 (Lung), KB (Nasopharyngeal), KB-Vin (Drug-resistant)0.11 - 0.51[9]
Unsymmetrical Biphenyl Compound 35 DU145 (Prostate), A549 (Lung), KB (Nasopharyngeal), KB-Vin (Drug-resistant)0.04[9]
Unsymmetrical Biphenyl Compound 40 DU145 (Prostate), A549 (Lung), KB (Nasopharyngeal), KB-Vin (Drug-resistant)0.31 - 3.23[9]
Cisplatin VariousHighly variable (typically 1-10 µM)[2][3][4][5][6]

Expert Insights: The data clearly indicates that certain biphenyl derivatives exhibit potent anticancer activity. For instance, the unsymmetrical biphenyl compound 35 shows exceptional potency with an IC50 value in the nanomolar range, surpassing the typical efficacy of cisplatin in many cell lines. The hydroxylated biphenyls 11 and 12 also demonstrate significant activity against melanoma cells.[7][8][9] The mechanism of action for many of these compounds is an active area of research, with some derivatives shown to induce apoptosis and cell cycle arrest.[7][8]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., biphenyl derivatives, cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Causality in Experimental Design: The choice of cell lines is critical and should represent a variety of cancer types to assess the broad-spectrum potential of the compounds. The incubation time is also a key parameter, as some compounds may exhibit time-dependent cytotoxicity. The inclusion of a positive control, such as cisplatin, is essential for validating the assay and providing a benchmark for comparison.

Workflow for Anticancer Drug Screening

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Culture B Compound Treatment (Biphenyl Derivatives & Controls) A->B C MTT Assay B->C D IC50 Determination C->D E Apoptosis Assays (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G G D->G Lead Compound Identification

Caption: A streamlined workflow for the initial in vitro screening and preliminary mechanism of action studies of novel anticancer compounds.

Anti-inflammatory Potential of Biphenyl Derivatives: A Comparative Perspective

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved safety profiles is a significant therapeutic goal. Biphenyl derivatives have demonstrated promising anti-inflammatory properties in various preclinical models.

Comparative Analysis of Anti-inflammatory Activity

The following table provides a comparison of the anti-inflammatory activity of a selected biphenyl derivative with the widely used nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

Compound/DrugAssayIC50Reference
4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) Carrageenan-induced rat paw edemaDose-dependent inhibition[2][10]
Indomethacin COX-1 Inhibition18 nM[1][11]
Indomethacin COX-2 Inhibition26 nM[1][11]

Expert Insights: While a direct IC50 comparison from the same assay is not available from the provided search results, the study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide demonstrates its in vivo efficacy in a well-established model of inflammation.[2][10] The compound exhibited a dose-dependent reduction in edema, indicating its potential as an anti-inflammatory agent.[2][10] Indomethacin, a potent inhibitor of both COX-1 and COX-2 enzymes, serves as a benchmark for anti-inflammatory drug development.[1][11] The diverse mechanisms through which biphenyl derivatives may exert their anti-inflammatory effects, potentially including but not limited to COX inhibition, warrant further investigation.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a widely used and reliable model for evaluating the anti-inflammatory activity of new compounds.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week prior to the experiment.

  • Compound Administration: The test compound (e.g., biphenyl derivative) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally to the animals. A control group receives the vehicle.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically carrageenan (a sulfated polysaccharide), is administered into the right hind paw of each rat.

  • Edema Measurement: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Causality in Experimental Design: The carrageenan-induced edema model is biphasic. The early phase (first 1-2 hours) is mediated by the release of histamine, serotonin, and bradykinin. The later phase (3-5 hours) is associated with the production of prostaglandins and the infiltration of neutrophils. By measuring paw volume at different time points, it is possible to gain preliminary insights into the potential mechanism of action of the test compound.

Workflow for In Vivo Anti-inflammatory Screening

cluster_0 Pre-treatment cluster_1 Inflammation Induction & Measurement A Animal Acclimatization B Compound Administration (Biphenyl Derivative or Vehicle) A->B C Carrageenan Injection (Paw) B->C D Paw Volume Measurement (Plethysmometer) C->D E E D->E Data Analysis (% Inhibition of Edema)

Caption: A procedural workflow for evaluating the in vivo anti-inflammatory activity of test compounds using the carrageenan-induced paw edema model.

Conclusion and Future Directions

The biphenyl scaffold represents a highly promising platform for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The data presented in this guide, drawn from various preclinical studies, demonstrates that specific biphenyl derivatives can exhibit efficacy comparable or even superior to established drugs such as cisplatin and indomethacin.

While the current body of literature provides a strong foundation, further research is warranted. Specifically, there is a clear need for studies investigating the biological activities of this compound derivatives in the context of cancer and inflammation. A systematic exploration of the structure-activity relationships within this and other classes of biphenyl derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. Elucidating the precise molecular mechanisms underlying the observed biological effects will also be essential for their rational design and clinical translation.

References

  • Rathi, B. S., Wagh, N. K., Bodhankar, S. L., & Kulkarni, V. M. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640–646. [Link]

  • Wikipedia. (n.d.). Biphenyl. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Probes & Drugs. (n.d.). INDOMETHACIN. [Link]

  • Rugo, H. S., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of.... Oncotarget, 7(43), 70833–70844. [Link]

  • ResearchGate. (n.d.). IC50 values for cell lines treated with cisplatin BG. [Link]

  • Grenman, S. E., et al. (1995). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Gynecologic oncology, 57(2), 235–239. [Link]

  • ResearchGate. (n.d.). IC50 of cisplatin in various cell line. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. [Link]

  • Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5636. [Link]

  • ResearchGate. (n.d.). Anticancer efficacy of biphenyl-based compounds in published research studies. [Link]

  • Rathi, B. S., et al. (2006). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. Arzneimittelforschung, 56(9), 640-6. [Link]

  • ResearchGate. (n.d.). IC50 (µM) values of the active compounds in two different cancer cell lines. [Link]

  • Sanna, V., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5636. [Link]

  • Patel, R. V., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of the Indian Chemical Society, 99(11), 100742. [Link]

  • ResearchGate. (n.d.). IC50 of several anti-inflammatory compounds. [Link]

  • ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). [Link]

  • Wu, G., et al. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Bioorganic & medicinal chemistry letters, 18(19), 5272–5276. [Link]

  • BioWorld. (2023, January 30). Discovery of multitarget inhibitors with anti-inflammatory and analgesic activities. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. [Link]

  • ResearchGate. (n.d.). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging.... [Link]

  • Zhang, M., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current drug targets, 22(14), 1669–1682. [Link]

  • Szychowski, K. A., et al. (2022). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. International journal of molecular sciences, 23(23), 15303. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. [Link]

  • MDPI. (2024). Synthesis and Anti-Cancer Activity In Vitro of Synephrine Derivatives. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. [Link]

  • Semantic Scholar. (n.d.). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop.... [Link]

Sources

A Comparative Guide to the Cyclization Pathways of 2-Ethynyl-1,1'-biphenyl: A Mechanistic Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the intramolecular cyclization of enynes stands as a powerful strategy for the construction of complex polycyclic aromatic hydrocarbons (PAHs). Among these, the cyclization of 2-ethynyl-1,1'-biphenyl to form the phenanthrene core is a reaction of significant interest due to the prevalence of the phenanthrene motif in medicinal chemistry and materials science. This guide provides a comparative analysis of the primary mechanistic pathways for this transformation—thermal, metal-catalyzed, and radical-initiated cyclizations. By delving into the underlying mechanisms, experimental conditions, and comparative performance, this document aims to equip researchers with the knowledge to select and optimize the most suitable synthetic route for their specific applications.

Overview of Cyclization Pathways

The transformation of this compound to phenanthrene can be achieved through several distinct mechanistic routes. The choice of pathway significantly impacts reaction efficiency, selectivity, and substrate scope. The three principal pathways explored in this guide are:

  • Thermal Cyclization: Typically conducted under high temperatures via Flash Vacuum Pyrolysis (FVP), this pathway often involves high-energy intermediates.

  • Metal-Catalyzed Cyclization: Employing transition metals such as gold (Au) or platinum (Pt), this approach facilitates the reaction under milder conditions through the activation of the alkyne moiety.

  • Radical-Initiated Cyclization: This pathway proceeds through free-radical intermediates, typically generated by a radical initiator, and offers an alternative route under neutral conditions.

The following sections will dissect each of these pathways, providing mechanistic insights, experimental protocols, and a comparative analysis of their performance.

Thermal Cyclization via Flash Vacuum Pyrolysis (FVP)

Flash Vacuum Pyrolysis (FVP) is a powerful technique for studying unimolecular reactions at high temperatures and low pressures[1]. The thermal rearrangement of 2-ethynylbiphenyl to phenanthrene is a prominent example of its application[2].

Mechanistic Rationale

Under FVP conditions, this compound is believed to undergo a cascade of reactions involving high-energy intermediates. The prevailing hypothesis suggests a mechanism that may involve a vinylidene or a biradical species, leading to the formation of the thermodynamically stable phenanthrene skeleton. While the precise mechanism is a subject of ongoing research, computational studies support the feasibility of such high-energy pathways under pyrolytic conditions.

graph Thermal_Cyclization { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 1: Proposed thermal cyclization pathway of this compound under FVP conditions.
Experimental Protocol: Flash Vacuum Pyrolysis

The following protocol is a generalized procedure for the FVP of an aromatic acetylene. Researchers should optimize the temperature and pressure for their specific setup.

Apparatus: A standard FVP apparatus consists of a sublimation tube, a quartz pyrolysis tube heated by a furnace, and a cold trap to collect the products[3][4].

Procedure:

  • Place a sample of this compound in the sublimation tube.

  • Evacuate the system to a pressure of 10⁻² to 10⁻³ Torr.

  • Heat the pyrolysis tube to the desired temperature (typically >800 °C).

  • Gently heat the sublimation tube to slowly introduce the substrate into the pyrolysis zone.

  • The product, phenanthrene, is collected in the cold trap cooled with liquid nitrogen.

  • After the sublimation is complete, the system is cooled and brought back to atmospheric pressure.

  • The contents of the cold trap are dissolved in a suitable solvent for analysis and purification.

Performance and Limitations
ParameterThermal Cyclization (FVP)
Yield Moderate to High (often >70%)
Selectivity Generally high for phenanthrene, but can form side products at very high temperatures.
Conditions High temperature (>800 °C), high vacuum.
Advantages Clean reaction, no reagents or catalysts needed.
Limitations Requires specialized equipment, not easily scalable, high energy consumption.

Metal-Catalyzed Cyclization

Transition metal catalysis, particularly with electrophilic metals like gold(I) and platinum(II), provides a milder and often more selective alternative to thermal methods for enyne cyclizations. These catalysts activate the alkyne functionality towards intramolecular nucleophilic attack by the adjacent aryl ring.

Mechanistic Insights: Gold(I) Catalysis

Gold(I) catalysts are highly effective in promoting the intramolecular hydroarylation of alkynes[5][6][7]. The generally accepted mechanism for the gold(I)-catalyzed cyclization of this compound is depicted below.

graph Gold_Catalyzed_Cyclization { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2: Catalytic cycle for the gold(I)-catalyzed cyclization of this compound.

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, forming a π-complex. This enhances the electrophilicity of the alkyne, facilitating a 6-endo-dig intramolecular attack by the pendant phenyl ring. The resulting vinyl-gold intermediate then undergoes protodeauration to yield phenanthrene and regenerate the active gold(I) catalyst.

Experimental Protocol: Gold(I)-Catalyzed Intramolecular Hydroarylation

The following is a representative procedure for the gold(I)-catalyzed cyclization. The choice of ligand and silver co-catalyst can influence the reaction efficiency.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., (Ph₃P)AuCl) (1-5 mol%)

  • Silver co-catalyst (e.g., AgOTf or AgNTf₂) (1-5 mol%)

  • Anhydrous solvent (e.g., 1,2-dichloroethane or toluene)

Procedure: [5]

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the gold(I) catalyst and the silver co-catalyst.

  • Add the anhydrous solvent, followed by the this compound substrate.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a short pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain phenanthrene.

Performance Comparison: Gold vs. Platinum Catalysis

Both gold and platinum catalysts are effective for this transformation, though they can exhibit different activities and selectivities depending on the substrate and reaction conditions.

ParameterGold(I) CatalysisPlatinum(II) Catalysis
Yield Good to Excellent (often >80%)Good to Excellent
Selectivity High for 6-endo-dig cyclizationCan also promote other pathways
Conditions Mild (room temp. to 80 °C)Mild to moderate temperatures
Catalyst Loading Typically 1-5 mol%Typically 1-5 mol%
Advantages High efficiency, mild conditions, good functional group tolerance.Readily available catalysts.
Limitations Cost of gold catalysts.May require higher temperatures than gold.

Radical-Initiated Cyclization

Radical cyclizations offer a valuable alternative to thermal and metal-catalyzed methods, often proceeding under neutral conditions with good functional group tolerance[8]. The initiation of the reaction typically involves the generation of a radical species which then participates in a cascade of cyclization and hydrogen transfer steps.

Proposed Mechanistic Pathway

A plausible mechanism for the radical-initiated cyclization of this compound involves the addition of a radical (generated from an initiator like AIBN) to the alkyne. The resulting vinyl radical can then undergo an intramolecular cyclization onto the adjacent phenyl ring. Subsequent hydrogen atom abstraction from a suitable donor (e.g., the solvent or a co-reagent) leads to the formation of phenanthrene.

graph Radical_Cyclization { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: General scheme for the radical-initiated cyclization of this compound.
Experimental Protocol: AIBN-Initiated Radical Cyclization

The following is a general procedure for a radical cyclization using AIBN as a thermal initiator.

Materials:

  • This compound

  • Azobisisobutyronitrile (AIBN) (radical initiator)

  • Solvent with a readily abstractable hydrogen (e.g., toluene, cyclohexane)

  • Inert atmosphere setup

Procedure:

  • Dissolve this compound and a catalytic amount of AIBN in the chosen solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to reflux (the decomposition temperature of AIBN is around 80-100 °C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate phenanthrene.

Performance and Considerations
ParameterRadical-Initiated Cyclization
Yield Variable, dependent on conditions and substrate.
Selectivity Can be influenced by the choice of initiator and solvent.
Conditions Neutral, moderate temperatures (reflux).
Advantages Avoids acidic or basic conditions, tolerates a wide range of functional groups.
Limitations Potential for side reactions (e.g., polymerization, intermolecular reactions). Requires careful optimization of reaction conditions.

Comparative Summary and Outlook

The choice of cyclization pathway for this compound is a critical decision in the synthesis of phenanthrene derivatives. Each method offers a unique set of advantages and disadvantages.

PathwayConditionsKey AdvantagesKey Disadvantages
Thermal (FVP) High Temp., High VacuumNo reagents/catalystsSpecialized equipment, not easily scalable
Metal-Catalyzed Mild (RT to 80 °C)High yields, mild conditionsCatalyst cost, potential for metal contamination
Radical-Initiated Neutral, Moderate Temp.Good functional group tolerancePotential for side reactions, requires optimization

For laboratory-scale synthesis where mild conditions and high yields are paramount, gold-catalyzed intramolecular hydroarylation stands out as a highly efficient and reliable method. Its broad functional group tolerance makes it particularly attractive for the synthesis of complex, functionalized phenanthrenes.

Thermal cyclization via FVP is a powerful tool for fundamental mechanistic studies and for the synthesis of unsubstituted phenanthrene in a clean manner, albeit with limitations in scalability and equipment accessibility.

Radical-initiated cyclization , while potentially less selective, offers a valuable alternative when neutral conditions are strictly required and when metal catalysts are to be avoided.

Future research in this area will likely focus on the development of more sustainable and cost-effective catalysts, as well as on achieving greater control over regioselectivity in the cyclization of substituted this compound derivatives. The continued exploration of these mechanistic pathways will undoubtedly lead to novel and more efficient strategies for the construction of complex polycyclic aromatic systems for a wide range of applications.

References

  • M. John Plater. Cyclisation of stilbenes to phenanthrenes by flash vacuum pyrolysis. Tetrahedron Letters. 1994.
  • Wikipedia. Flash vacuum pyrolysis. [Link]

  • Resonance.
  • Wikipedia. Radical cyclization. [Link]

  • ACS Publications. Formation Mechanism of Polycyclic Aromatic Hydrocarbons beyond the Second Aromatic Ring. [Link]

  • ResearchGate. Fig. 4 Proposed reaction mechanism of the formation of phenanthrene and... [Link]

  • NIH. Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. [Link]

  • IRIS-AperTO. Gold(I)-Catalysed Hydroarylation of Lactam-Derived Enynes as an Entry to Tetrahydrobenzo[g. [Link]

  • NIH. Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes. [Link]

  • NIH. Gold-catalyzed post-Ugi alkyne hydroarylation for the synthesis of 2-quinolones. [Link]

  • PubMed. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. [Link]

  • UQ eSpace - The University of Queensland. Flash Vacuum Pyrolysis: Techniques and Reactions. [Link]

  • Organic Syntheses Procedure. benzocyclobutenone. [Link]

  • PubMed. Gold(I)-catalyzed intramolecular hydroarylation of allenes. [Link]

  • NIH. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. [Link]

  • ResearchGate. AIBN‐initiated radical addition/cyclization. [Link]

  • Organic Chemistry Portal. AIBN-Initiated Radical Reactions of Ethyl Phosphinate. [Link]

  • ResearchGate. 'Living' radical polymerization of styrene with AIBN/FeCl /PPh initiating system via a reverse atom transfer radical polymer. [Link]_PPh_initiating_system_via_a_reverse_atom_transfer_radical_polymer)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Ethynyl-1,1'-biphenyl (CAS No. 52889-62-0) and its associated waste streams. As a compound featuring both a persistent biphenyl core and a reactive terminal alkyne, its disposal requires a dual-pronged approach to mitigate both long-term environmental toxicity and acute chemical reactivity hazards. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and regulatory compliance.

Hazard Identification and Risk Assessment: A Tale of Two Moieties

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. The risk profile of this compound is dictated by its two key structural features: the biphenyl backbone and the terminal ethynyl group.

  • The Biphenyl Core - An Environmental Concern: The biphenyl structure is notorious for its environmental persistence and toxicity. Like many polychlorinated biphenyls (PCBs), the core structure of this compound classifies it as very toxic to aquatic life, with long-lasting effects.[1][2] Improper disposal can lead to significant environmental contamination. Furthermore, biphenyl derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4][5][6]

  • The Terminal Alkyne - A Reactivity Hazard: The most immediate and acute safety risk arises from the terminal alkyne functionality. The acidic proton on the sp-hybridized carbon can react with various heavy metal ions, particularly those of copper(I), silver, and mercury, to form highly unstable and shock-sensitive metal acetylides.[7] This reaction can occur unintentionally if waste streams are improperly mixed, posing a significant explosion hazard.

Table 1: Chemical Properties and GHS Hazard Classifications
PropertyValueSource
CAS Number 52889-62-0[3][8]
Molecular Formula C₁₄H₁₀[3][8]
Molecular Weight 178.23 g/mol [8]
Physical State Solid[9]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[1][2][3][4][5]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations involving this compound, whether in pure form or in solution, must be conducted within a certified chemical fume hood. The following PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment
EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against splashes of solutions or airborne dust.[1]
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Change gloves immediately if contaminated.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not required if handled in a fume hood.A fume hood provides adequate ventilation to control exposure.[1]

Waste Segregation and Containment Protocol

The cornerstone of safe disposal is rigorous waste segregation. Due to the dual hazards, waste streams containing this compound must be isolated from general laboratory waste and, most critically, from incompatible chemicals.

Step 1: Designate Specific Waste Streams

All waste generated must be classified as hazardous waste.[10] At the point of generation, segregate waste into two primary categories:

  • Solid Chemical Waste: Includes unused pure compound, contaminated gloves, weigh paper, silica gel, filter paper, and other disposable labware.

  • Liquid Chemical Waste: Includes reaction mixtures, chromatographic fractions, and solvent rinsates containing the compound.

Step 2: Select Appropriate Waste Containers
  • For Liquids: Use a dedicated, leak-proof container, preferably glass or high-density polyethylene (HDPE), with a screw-top cap.[11][12] Ensure the container material is compatible with all solvents in the waste mixture.

  • For Solids: Use a pail or drum lined with a clear, heavy-duty plastic bag.[13] Alternatively, for small quantities, a wide-mouth sealable plastic container can be used.[14] Never use biohazard or black plastic bags.[13]

Step 3: Critical Incompatibility Alert

The causality behind this step is paramount: to prevent the formation of explosive metal acetylides.[7] Waste containing this compound MUST NOT be mixed with waste containing:

  • Heavy metal salts (especially copper, silver, mercury, lead, zinc).

  • Strong oxidizing agents.

  • Strong bases, which can facilitate acetylide formation.

Step 4: Labeling for Self-Validation

Proper labeling is a non-negotiable part of the protocol. Every waste container must have a completed hazardous waste tag before the first drop of waste is added.[11] The label must include:

  • The words "Hazardous Waste" .[15]

  • The full chemical names of all components (e.g., "this compound," "Dichloromethane," "Hexanes"). Do not use abbreviations or chemical formulas.[15]

  • The approximate percentage or volume of each component.[11]

  • The relevant hazard information (e.g., "Irritant," "Aquatic Toxin," "Reactive").[15]

  • The accumulation start date.

Step-by-Step Disposal Procedures

Workflow 1: Unused or Expired Pure Compound
  • Ensure the original container is securely sealed and the exterior is clean.

  • If the original label is damaged, create a new label with the full chemical name and CAS number.

  • Place a hazardous waste tag on the container.

  • Store the container in the designated solid waste accumulation area for pickup.

Workflow 2: Liquid Waste Streams
  • Add the liquid waste to your pre-labeled liquid hazardous waste container using a funnel.

  • Keep the container closed at all times, except when adding waste.[11][16]

  • Fill the container to no more than 90% capacity to allow for vapor expansion.[14]

  • Once full, move the container to your laboratory's Satellite Accumulation Area (SAA).[15]

Workflow 3: Contaminated Solid Waste
  • Place all contaminated solid items (gloves, wipes, silica, etc.) directly into the pre-labeled solid waste container.

  • Keep the container covered when not in use.

  • Once the bag is 3/4 full, securely close it with a zip tie or tape, complete the waste tag, and request a pickup.[13]

Workflow 4: Decontamination of Glassware
  • Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethyl acetate).

  • Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste. [11] For highly toxic compounds, the first three rinses must be collected.[11]

  • After the initial hazardous rinses, the glassware can be washed using standard laboratory procedures.

Waste Management Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Final Disposition start Generation of Waste Containing this compound waste_type Is the waste primarily liquid or solid? start->waste_type liquid_path Liquid Waste (Solutions, Rinsates) waste_type->liquid_path Liquid solid_path Solid Waste (Contaminated Labware, Pure Compound) waste_type->solid_path Solid liquid_container Select & Pre-Label Appropriate Liquid Waste Container (Glass/HDPE) liquid_path->liquid_container solid_container Select & Pre-Label Appropriate Solid Waste Container (Lined Pail) solid_path->solid_container incompat CRITICAL CHECK: Ensure segregation from heavy metals & oxidizers liquid_container->incompat solid_container->incompat saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) incompat->saa pickup Contact EHS/Safety Office for Hazardous Waste Pickup saa->pickup

Caption: Waste disposal decision workflow for this compound.

Emergency Procedures: Small Spills

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain & Absorb: If the spill is small, cover it with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Wearing appropriate PPE, carefully sweep the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Conclusion

The responsible disposal of this compound is not merely a procedural task but a critical component of a robust safety culture. By recognizing the dual environmental and reactivity hazards, implementing rigorous segregation protocols, and maintaining clear communication through proper labeling, researchers can effectively mitigate risks. Always consult your institution's specific hazardous waste disposal guidelines and contact your Environmental Health & Safety department with any questions.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Erickson, M. D. (1989). Waste disposal technologies for polychlorinated biphenyls. Environmental Science & Technology, 23(7), 760-767. (General reference for PCB disposal methods)
  • Environmental Protection Department, Hong Kong. (n.d.). Code of Practice on the Handling, Transportation and Disposal of Polychlorinated Biphenyl Waste. Retrieved from [Link]

  • West Liberty University. (2005). Biphenyl Material Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Legislation.gov.uk. (2005). The Hazardous Waste (England and Wales) Regulations 2005. Retrieved from [Link]

  • Natural Resources Wales. (2024). Disposing of polychlorinated biphenyls (PCBs). Retrieved from [Link]

  • PubChem. (n.d.). 1-((1,1'-Biphenyl)-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 2-Ethynyl-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with specialized chemical reagents demands a proactive and deeply ingrained safety culture. Handling compounds like 2-Ethynyl-1,1'-biphenyl, while routine, requires a meticulous approach that goes beyond mere procedural compliance. This guide is structured to provide not just the "what" but the "why" behind each safety recommendation, ensuring that every action in the laboratory is deliberate, informed, and validated by authoritative safety data. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and confidence.

Hazard and Risk Assessment Summary

Before any handling begins, a thorough understanding of the compound's hazard profile is essential. This compound is a solid substance that presents multiple hazards requiring stringent control measures.[1] The Globally Harmonized System (GHS) classification provides a clear and immediate summary of these risks.[2]

Hazard Identification Description GHS Classification & Statements
Pictogram Exclamation Mark, Environment


Signal Word Warning
Hazard Statements Skin Irritation Serious Eye Irritation Respiratory Irritation Aquatic ToxicityH315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] H410: Very toxic to aquatic life with long lasting effects.
Precautionary Statements Prevention & ResponseP261: Avoid breathing dust.[4] P273: Avoid release to the environment.[4] P280: Wear protective gloves/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Required Personal Protective Equipment (PPE)

The selection of PPE is your primary defense against the hazards outlined above. Each component is chosen to mitigate a specific risk associated with this compound's chemical properties.

Eye and Face Protection
  • Mandatory: Chemical safety goggles are required at all times when handling this compound. The H319 classification, "Causes serious eye irritation," underscores the necessity of a complete seal around the eyes to protect against accidental splashes or fine dust particles.[3]

  • Recommended for large quantities: When working with larger amounts (typically >5g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles for full facial protection.[6]

Skin and Body Protection
  • Laboratory Coat: A standard, buttoned lab coat is required to protect street clothes and prevent minor skin contact.[6][7] For procedures with a higher risk of spillage, a chemical-resistant apron over the lab coat is advisable.

  • Gloves: Given the H315 "Causes skin irritation" classification, chemically resistant gloves are essential.[1]

    • Material: Nitrile gloves are a suitable choice for incidental contact. Always check the manufacturer's glove compatibility data for breakthrough times.

    • Integrity: Before use, always inspect gloves for any signs of degradation or perforation. Dispose of gloves immediately if they are contaminated or their integrity is compromised.[7]

    • Technique: When working, consider "double-gloving," especially for prolonged handling.[8] This allows the outer glove to be removed and disposed of immediately after a potential contamination event, keeping the inner glove clean.[8] The cuff of the glove should be pulled over the sleeve of the lab coat to protect the wrist area.[8]

Respiratory Protection
  • Primary Control: The first line of defense against respiratory irritation (H335) is engineering controls. All weighing and handling of this compound powder must be performed in a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[1][5]

  • Secondary Control: If engineering controls are insufficient or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved respirator with a particulate filter (e.g., an N95, P95, or P100) is required to prevent inhalation of airborne particles.[1][9]

PPE Selection and Usage Workflow

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow start Start: Prepare to Handle This compound assess_hazards Step 1: Assess Hazards - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->assess_hazards Initiate select_ppe Step 2: Select PPE Based on Hazards assess_hazards->select_ppe Analyze Risks don_ppe Step 3: Don PPE Correctly (Before Handling) select_ppe->don_ppe Gather Equipment handle_chemical Step 4: Perform Work in Fume Hood don_ppe->handle_chemical Proceed to Task decontaminate Step 5: Decontaminate & Doff PPE handle_chemical->decontaminate Task Complete end End: Complete Task decontaminate->end Finalize

Caption: PPE selection and handling workflow for this compound.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific work area inside a chemical fume hood.

    • Ensure a chemical spill kit is accessible.

    • Verify that the safety shower and eyewash station are unobstructed and operational.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and the required PPE.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don chemical safety goggles.

    • Put on the first pair of nitrile gloves.

    • If required by your risk assessment, don a second pair of gloves.

  • Handling the Chemical:

    • Perform all manipulations, including weighing and transfers, within the fume hood to contain dust.[4]

    • Use spatulas and other tools to avoid direct contact.

    • Keep the container of this compound tightly closed when not in use.[10]

  • Post-Handling & Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes as hazardous waste.

    • Decontaminate any reusable equipment.

    • Remove PPE in the correct order to avoid cross-contamination:

      • Remove outer gloves (if double-gloved).

      • Remove lab coat.

      • Remove inner gloves by peeling them off inside-out.[8]

      • Remove safety goggles.

    • Wash hands thoroughly with soap and water after removing all PPE.[11]

Disposal Plan

Proper disposal is critical due to the compound's high aquatic toxicity (H410).

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with this compound must be collected in a designated, sealed hazardous waste container.

  • Excess Chemical: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain.[4][5]

  • Waste Collection: All waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[10] Label the waste container clearly with the chemical name and associated hazards.

By adhering to these detailed protocols, you ensure not only your personal safety but also the integrity of your research and the protection of our shared laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. Retrieved from [Link]

  • West Liberty University. (2005, October 11). Material Safety Data Sheet: Biphenyl. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 52889-62-0 | this compound. Retrieved from [Link]

  • William & Mary Environment, Health & Safety. (n.d.). Personal Protective Equipment (PPE) for Biosafety Labs. Retrieved from [Link]

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Berner International. (n.d.). Personal protective equipment and consumables. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2-Ethynyl-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
2-Ethynyl-1,1'-biphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.